(2-Bromo-4,5-difluorophenyl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(2-bromo-4,5-difluorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF2O/c8-5-2-7(10)6(9)1-4(5)3-11/h1-2,11H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXNMZIPQCOVDEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)Br)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20727000 | |
| Record name | (2-Bromo-4,5-difluorophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20727000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
476620-55-0 | |
| Record name | 2-Bromo-4,5-difluorobenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=476620-55-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Bromo-4,5-difluorophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20727000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to (2-Bromo-4,5-difluorophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Bromo-4,5-difluorophenyl)methanol is a halogenated aromatic alcohol that holds potential as a versatile building block in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring a bromo group and two fluoro atoms on the phenyl ring, offers multiple reaction sites and modulates the electronic properties of the molecule. This guide provides a comprehensive overview of the known chemical properties, a plausible synthetic approach, and safety information for this compound.
Chemical and Physical Properties
While comprehensive experimental data for this compound is not widely available in the public domain, the following table summarizes its fundamental properties based on information from chemical suppliers.
| Property | Value | Source |
| CAS Number | 476620-55-0 | [1][2][3] |
| Molecular Formula | C₇H₅BrF₂O | [1][2] |
| Molecular Weight | 223.01 g/mol | [2] |
| Alternate Name | 2-Bromo-4,5-difluorobenzyl alcohol | [4] |
| Boiling Point | 75-76 °C (Note: This may be at reduced pressure) | [5] |
| Physical Form | Solid-Powder | [5] |
Synthesis and Experimental Protocols
A detailed, peer-reviewed experimental protocol for the synthesis of this compound is not currently available. However, a common and effective method for the preparation of benzyl alcohols is the reduction of the corresponding benzaldehyde. The plausible synthetic route, therefore, involves the reduction of 2-bromo-4,5-difluorobenzaldehyde.
Proposed Synthesis: Reduction of 2-Bromo-4,5-difluorobenzaldehyde
The reduction of an aromatic aldehyde to a primary alcohol is a standard transformation in organic synthesis and can be readily achieved using mild reducing agents like sodium borohydride (NaBH₄)[6][7][8].
Reaction:
Figure 1: Proposed synthesis of this compound.
Detailed Experimental Protocol (General Procedure):
This protocol is a generalized procedure for the sodium borohydride reduction of an aromatic aldehyde and would require optimization for the specific substrate.
Materials:
-
2-Bromo-4,5-difluorobenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 2-bromo-4,5-difluorobenzaldehyde (1.0 equivalent) in methanol.
-
Cooling: Cool the solution to 0 °C in an ice bath with stirring.
-
Reduction: Slowly add sodium borohydride (1.1 to 1.5 equivalents) portion-wise to the cooled solution. The addition should be controlled to manage any effervescence.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.
-
Extraction: Remove the methanol under reduced pressure using a rotary evaporator. Extract the aqueous residue with dichloromethane or ethyl acetate (3 x volume of aqueous layer).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The crude this compound can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Spectroscopic Characterization (Predicted)
As experimental spectra are not available, predicted spectroscopic data can provide an estimation of the expected chemical shifts and absorption bands.
¹H NMR (Predicted):
-
Ar-H: Two signals in the aromatic region (δ 7.0-7.8 ppm), likely appearing as doublets or doublet of doublets due to coupling with fluorine atoms.
-
CH₂: A singlet or a doublet (if coupled to the hydroxyl proton) in the range of δ 4.5-4.8 ppm.
-
OH: A broad singlet, the chemical shift of which is dependent on concentration and solvent.
¹³C NMR (Predicted):
-
C-Br: A signal around δ 115-125 ppm.
-
C-F: Signals in the range of δ 145-165 ppm, showing coupling with fluorine (¹JCF).
-
C-H (aromatic): Signals in the aromatic region (δ 110-130 ppm), also showing C-F coupling.
-
C-CH₂OH: The carbon bearing the hydroxymethyl group, likely in the range of δ 130-140 ppm.
-
CH₂OH: A signal around δ 60-65 ppm.
FTIR (Predicted):
-
O-H stretch: A broad band in the region of 3200-3600 cm⁻¹.
-
C-H stretch (aromatic): Peaks around 3000-3100 cm⁻¹.
-
C-H stretch (aliphatic): Peaks around 2850-2960 cm⁻¹.
-
C=C stretch (aromatic): Peaks in the region of 1450-1600 cm⁻¹.
-
C-O stretch: A strong band in the region of 1000-1200 cm⁻¹.
-
C-F stretch: Strong absorptions in the fingerprint region, typically between 1000-1300 cm⁻¹.
-
C-Br stretch: A band in the lower frequency region of the fingerprint region.
Mass Spectrometry (Predicted Fragmentation):
-
Molecular Ion (M⁺): A prominent peak corresponding to the molecular weight (m/z ≈ 222 and 224 in a ~1:1 ratio due to the bromine isotopes ⁷⁹Br and ⁸¹Br).
-
Loss of H₂O: A fragment corresponding to [M-18]⁺.
-
Loss of Br: A fragment corresponding to [M-79/81]⁺.
-
Benzylic cleavage: Fragments resulting from the cleavage of the C-C bond between the aromatic ring and the CH₂OH group.
Reactivity and Potential Applications
The chemical reactivity of this compound is influenced by its functional groups. The hydroxyl group can undergo typical alcohol reactions such as esterification, etherification, and oxidation. The bromine atom on the aromatic ring serves as a handle for various cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse substituents. The fluorine atoms can influence the reactivity of the aromatic ring and can also participate in hydrogen bonding interactions, which is a desirable feature in drug design[9].
The presence of fluorine atoms is known to often enhance metabolic stability, bioavailability, and binding affinity of drug candidates[9]. Therefore, this compound is a promising starting material for the synthesis of novel therapeutic agents, particularly in areas where these properties are advantageous.
Safety and Handling
Based on the GHS hazard statements, this compound should be handled with care[2].
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H320: Causes eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P264: Wash hands thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P330: Rinse mouth.
It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Logical Workflow for Synthesis and Characterization
Figure 2: A logical workflow for the synthesis and characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 476620-55-0 | MFCD18909667 | this compound [aaronchem.com]
- 4. researchgate.net [researchgate.net]
- 5. 476620-55-0|this compound|BLD Pharm [bldpharm.com]
- 6. nbinno.com [nbinno.com]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. Sodium Borohydride [commonorganicchemistry.com]
- 9. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to (2-Bromo-4,5-difluorophenyl)methanol (CAS 476620-55-0)
For Researchers, Scientists, and Drug Development Professionals
(2-Bromo-4,5-difluorophenyl)methanol is a fluorinated aromatic alcohol that serves as a critical building block in the synthesis of complex organic molecules, particularly in the realm of medicinal chemistry. Its unique substitution pattern, featuring a bromine atom and two fluorine atoms on the phenyl ring, provides a versatile scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and its applications in the development of targeted therapies.
Core Chemical and Physical Properties
This compound is a white solid at room temperature. The presence of fluorine atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of molecules into which it is incorporated, often enhancing metabolic stability and binding affinity.
| Property | Value | Reference(s) |
| CAS Number | 476620-55-0 | |
| Molecular Formula | C₇H₅BrF₂O | [1] |
| Molecular Weight | 223.01 g/mol | [1] |
| Appearance | White solid | [2] |
| Boiling Point | 75-76 °C | [2] |
| Hazard Statements | H302, H315, H319, H335 | [3] |
| Precautionary Statements | P264, P270, P301+P312, P330 | [3] |
Synthesis of this compound
The primary synthetic route to this compound involves the reduction of the corresponding benzoic acid derivative. A detailed experimental protocol is provided below, adapted from the literature.
Experimental Protocol: Reduction of 2-Bromo-4,5-difluorobenzoic acid
This procedure details the synthesis of this compound from 2-Bromo-4,5-difluorobenzoic acid using a borane-tetrahydrofuran complex.
Materials:
-
2-Bromo-4,5-difluorobenzoic acid
-
Tetrahydrofuran (THF)
-
Borane in THF (1.0 M solution)
-
Potassium hydroxide (KOH), aqueous solution (2 M)
Procedure:
-
In a reaction vessel, dissolve 2-Bromo-4,5-difluorobenzoic acid (5.05 g, 21.3 mmol) in 25 mL of THF with stirring.[4]
-
At room temperature, add a 1.0 M solution of borane in THF (21.3 mL, 21.3 mmol) dropwise. The addition should be paused intermittently to control the vigorous bubbling that occurs.[4]
-
After the addition is complete, heat the mixture to reflux and maintain with stirring for 4 hours.[4]
-
Following the reflux period, quench the reaction by the careful addition of 11 mL of a 2 M aqueous solution of potassium hydroxide.[4]
Workflow for the Synthesis of this compound:
Caption: Synthesis of this compound.
Applications in Drug Development
This compound is a valuable intermediate in the synthesis of targeted therapies, particularly in the field of oncology. Its utility has been demonstrated in the development of inhibitors for crucial cancer-related enzymes.
Synthesis of Indenoisoquinoline Topoisomerase I Poisons
This compound serves as a key starting material in the multi-step synthesis of novel fluorinated indenoisoquinoline derivatives. These compounds are potent cytotoxic agents that act as Topoisomerase I (Top1) poisons.[4] Top1 is a critical enzyme involved in DNA replication and transcription, and its inhibition can lead to cancer cell death. The indenoisoquinolines are a class of non-camptothecin Top1 inhibitors that have shown promise in clinical trials.[4]
Signaling Pathway and Drug Target:
Caption: Mechanism of Topoisomerase I Inhibition.
Synthesis of PRMT5 Inhibitors
This compound is also utilized in the synthesis of inhibitors of Protein Arginine Methyltransferase 5 (PRMT5).[2][5] PRMT5 is an enzyme that plays a significant role in various cellular processes, and its overexpression is associated with several types of cancer.[2] By inhibiting PRMT5, it is possible to reduce cancer cell proliferation.[2] In the synthesis of these inhibitors, this compound is first oxidized to the corresponding aldehyde, 2-bromo-4,5-difluorobenzaldehyde, which then undergoes further reactions to build the final inhibitor molecule.[2][5]
Experimental Protocol: Oxidation to 2-bromo-4,5-difluorobenzaldehyde
This procedure outlines the oxidation of this compound to its corresponding aldehyde, a key intermediate for PRMT5 inhibitors.
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Petroleum ether
Procedure:
-
Create a mixture of this compound (15 g, 67.3 mmol) and pyridinium chlorochromate (PCC) (17.40 g, 81 mmol) in 350 mL of dichloromethane (DCM).[2][5]
-
Purify the resulting residue using column chromatography on silica gel (100-200 mesh) with an isocratic elution of 10% ethyl acetate in petroleum ether to yield the final product.[2][5]
Conclusion
This compound is a strategically important building block for medicinal chemists and drug development professionals. Its utility in the synthesis of potent inhibitors of key cancer targets like Topoisomerase I and PRMT5 highlights its significance in modern drug discovery. The synthetic protocols provided herein offer a foundation for researchers to access this versatile compound and its derivatives for the exploration of new therapeutic agents.
References
- 1. Halogenated Aromatic Alcohols (7) [myskinrecipes.com]
- 2. US12391695B2 - PRMT5 inhibitors - Google Patents [patents.google.com]
- 3. CN114621135A - ä¸ç§lpa1å°ååæ®æå - Google Patents [patents.google.com]
- 4. Synthesis and Biological Evaluation of New Fluorinated and Chlorinated Indenoisoquinoline Topoisomerase I Poisons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
An In-depth Technical Guide to (2-Bromo-4,5-difluorophenyl)methanol: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Bromo-4,5-difluorophenyl)methanol is a halogenated aromatic alcohol that has emerged as a critical building block in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its unique structural features, including the presence of a bromine atom and two fluorine atoms on the phenyl ring, impart distinct electronic properties and offer versatile handles for a variety of chemical transformations. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of this compound, with a focus on its role in the development of novel therapeutics. The strategic placement of fluorine atoms can significantly enhance the metabolic stability, bioavailability, and binding affinity of drug candidates, making this compound a valuable intermediate for medicinal chemists.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below, providing a clear reference for researchers.
| Property | Value |
| Molecular Weight | 223.01 g/mol |
| Molecular Formula | C₇H₅BrF₂O |
| CAS Number | 476620-55-0 |
| Melting Point | 70-71 °C[1] |
| Boiling Point (Predicted) | 255.2 ± 35.0 °C[1] |
| Density (Predicted) | 1.744 ± 0.06 g/cm³[1] |
Synthesis and Experimental Protocols
The primary route for the synthesis of this compound involves the reduction of its corresponding aldehyde, 2-bromo-4,5-difluorobenzaldehyde. This transformation is a standard procedure in organic chemistry, often employing mild reducing agents to selectively convert the aldehyde to a primary alcohol without affecting the other functional groups on the aromatic ring.
Experimental Protocol: Reduction of 2-Bromo-4,5-difluorobenzaldehyde
This protocol describes a general method for the synthesis of this compound.
Materials:
-
2-Bromo-4,5-difluorobenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a round-bottom flask, add 2-bromo-4,5-difluorobenzaldehyde (1.0 equivalent) and dissolve it in methanol.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add sodium borohydride (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude this compound can be further purified by column chromatography on silica gel if necessary.
Applications in Drug Discovery and Medicinal Chemistry
This compound serves as a versatile intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The bromine atom provides a reactive site for cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, allowing for the introduction of diverse molecular fragments. The difluorophenyl moiety is a common feature in many modern pharmaceuticals, contributing to improved pharmacokinetic and pharmacodynamic properties.
Role in the Synthesis of Kinase Inhibitors
A significant application of this building block is in the development of kinase inhibitors, which are a crucial class of drugs for the treatment of cancer and inflammatory diseases. The (2-bromo-4,5-difluorophenyl) moiety can be incorporated into the core structure of these inhibitors, where it can interact with the target kinase and contribute to the overall potency and selectivity of the drug candidate.
The general synthetic strategy involves using the bromine atom for a palladium-catalyzed cross-coupling reaction to link the this compound, or a derivative thereof, to a heterocyclic core, which is a common scaffold in many kinase inhibitors.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex organic molecules with significant potential in drug discovery. Its well-defined physicochemical properties and the reactivity of its functional groups make it an attractive starting material for the development of novel therapeutics, particularly in the fields of oncology and neurology. The synthetic protocols and applications outlined in this guide provide a solid foundation for researchers and scientists working at the forefront of medicinal chemistry.
References
An In-depth Technical Guide to (2-Bromo-4,5-difluorophenyl)methanol: Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of (2-Bromo-4,5-difluorophenyl)methanol, a valuable building block in medicinal chemistry and drug development. The fluorinated and brominated phenyl scaffold offers unique electronic properties and a handle for further chemical modifications, making it a key intermediate in the synthesis of complex organic molecules.
Chemical Structure and Properties
This compound is a substituted benzyl alcohol with the chemical formula C₇H₅BrF₂O. The molecule consists of a benzene ring substituted with a bromine atom at position 2, two fluorine atoms at positions 4 and 5, and a hydroxymethyl group (-CH₂OH) at position 1.
Structure:
Caption: Chemical structure of this compound.
Quantitative data for this compound and its key precursor, 2-Bromo-4,5-difluorobenzaldehyde, are summarized in the table below for easy reference and comparison.
| Property | This compound | 2-Bromo-4,5-difluorobenzaldehyde |
| CAS Number | 476620-55-0 | 476620-54-9[1][2] |
| Molecular Formula | C₇H₅BrF₂O | C₇H₃BrF₂O[1][2] |
| Molecular Weight | 223.01 g/mol | 221.00 g/mol [1][2] |
| Appearance | Not specified | Solid |
| Purity | Not specified | ≥95% - ≥98%[1][2] |
Synthetic Pathway
The most common and logical synthetic route to this compound involves a two-step process:
-
Bromination of a suitable difluorobenzaldehyde: This step introduces the bromine atom at the desired position on the aromatic ring.
-
Reduction of the aldehyde group: The formyl group (-CHO) of the resulting 2-Bromo-4,5-difluorobenzaldehyde is then reduced to a hydroxymethyl group (-CH₂OH) to yield the final product.
The following DOT script visualizes the logical relationship of this synthetic workflow.
Caption: Synthetic workflow for this compound.
Experimental Protocols
The following are detailed experimental protocols for the key steps in the synthesis of this compound. These protocols are based on established chemical literature for analogous transformations.
Step 1: Synthesis of 2-Bromo-4,5-difluorobenzaldehyde (Intermediate)
This procedure is adapted from general methods for the bromination of activated aromatic aldehydes.
Materials:
-
3,4-Difluorobenzaldehyde
-
N-Bromosuccinimide (NBS) or Bromine (Br₂)
-
Sulfuric acid (concentrated) or other suitable solvent/catalyst
-
Dichloromethane (DCM) or other suitable organic solvent
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve 3,4-difluorobenzaldehyde in a suitable solvent such as concentrated sulfuric acid or an organic solvent like dichloromethane.
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add the brominating agent (e.g., N-Bromosuccinimide or a solution of bromine in a suitable solvent) to the cooled solution via a dropping funnel over a period of 30-60 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully pour the mixture into a beaker containing ice water to quench the reaction.
-
If an organic solvent was used, separate the organic layer. If a strong acid was used as the solvent, extract the aqueous mixture with a suitable organic solvent like dichloromethane (3 x 50 mL).
-
Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 2-Bromo-4,5-difluorobenzaldehyde.
-
The crude product may be purified by recrystallization or column chromatography on silica gel.
Step 2: Synthesis of this compound (Final Product)
This procedure outlines the reduction of the intermediate aldehyde to the desired alcohol.
Materials:
-
2-Bromo-4,5-difluorobenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol or Ethanol
-
Deionized water
-
Ethyl acetate or other suitable organic solvent
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 2-Bromo-4,5-difluorobenzaldehyde in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add sodium borohydride in small portions to the cooled solution. Control the rate of addition to maintain the temperature below 10 °C and to manage any effervescence.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting aldehyde.
-
Carefully quench the reaction by the slow addition of deionized water.
-
Acidify the mixture to a pH of approximately 5-6 with 1 M HCl.
-
Remove the bulk of the alcohol solvent using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by recrystallization or column chromatography if necessary.
Disclaimer: These protocols are intended for informational purposes for qualified professionals. All chemical reactions should be carried out in a well-ventilated fume hood with appropriate personal protective equipment. Researchers should consult relevant safety data sheets (SDS) for all reagents and perform a thorough risk assessment before commencing any experimental work.
References
A Technical Guide to 2-Bromo-4,5-difluorobenzyl Alcohol: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 2-Bromo-4,5-difluorobenzyl alcohol, a key building block in modern organic synthesis and medicinal chemistry. This document details its chemical identity, physical and chemical properties, a representative synthetic protocol, and its potential applications in the development of novel therapeutics.
Chemical Identity and Synonyms
2-Bromo-4,5-difluorobenzyl alcohol is a halogenated aromatic alcohol. Its unique substitution pattern, featuring a bromine atom and two fluorine atoms on the benzene ring, imparts specific reactivity and properties that are highly valuable in the synthesis of complex molecules.
Table 1: Chemical Identifiers and Synonyms
| Identifier | Value |
| Systematic Name | (2-Bromo-4,5-difluorophenyl)methanol |
| Common Name | 2-Bromo-4,5-difluorobenzyl alcohol |
| CAS Number | 476620-55-0 |
| Molecular Formula | C₇H₅BrF₂O |
| Molecular Weight | 223.02 g/mol |
| InChI Key | PXNMZIPQCOVDEU-UHFFFAOYSA-N |
| SMILES | C1=C(C(=C(C=C1Br)F)F)CO |
Physicochemical and Spectroscopic Data
The physicochemical properties of 2-Bromo-4,5-difluorobenzyl alcohol are essential for its handling, reaction setup, and purification. The following table summarizes key available data.
Table 2: Physicochemical Properties
| Property | Value | Source |
| Appearance | Solid-Powder | |
| Boiling Point | 75-76 °C | |
| Storage Temperature | Ambient |
Synthesis and Experimental Protocol
2-Bromo-4,5-difluorobenzyl alcohol can be synthesized from commercially available starting materials. A common synthetic route involves the reduction of the corresponding aldehyde, 2-bromo-4,5-difluorobenzaldehyde.
Synthetic Pathway
The following diagram illustrates a typical synthetic workflow for the preparation of 2-Bromo-4,5-difluorobenzyl alcohol.
Experimental Protocol: Reduction of 2-Bromo-4,5-difluorobenzaldehyde
This protocol is a representative procedure based on standard chemical transformations for the reduction of aromatic aldehydes.
Materials:
-
2-Bromo-4,5-difluorobenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol or Ethanol
-
Dichloromethane or Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromo-4,5-difluorobenzaldehyde in methanol or ethanol at room temperature under a nitrogen or argon atmosphere.
-
Reduction: Cool the solution to 0 °C using an ice bath. Add sodium borohydride portion-wise over 15-20 minutes, ensuring the temperature remains low.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting aldehyde is consumed.
-
Quenching and Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extraction: Remove the alcohol solvent under reduced pressure. Extract the aqueous residue with dichloromethane or ethyl acetate (3 x volume of aqueous layer).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford pure 2-bromo-4,5-difluorobenzyl alcohol.
Applications in Drug Discovery and Development
Halogenated benzyl alcohols are valuable intermediates in the synthesis of active pharmaceutical ingredients (APIs). The presence of bromine provides a reactive handle for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse molecular fragments. The fluorine atoms can enhance the metabolic stability, binding affinity, and bioavailability of the final drug molecule.
While specific examples of marketed drugs derived directly from 2-Bromo-4,5-difluorobenzyl alcohol are not prominently documented, its structural motif is relevant to the synthesis of various classes of therapeutic agents. The logical workflow for its utilization in API synthesis is depicted below.
Safety and Handling
2-Bromo-4,5-difluorobenzyl alcohol should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Based on supplier safety data, the compound is classified with the following hazard statements:
-
H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
This technical guide serves as a foundational resource for researchers and professionals working with 2-Bromo-4,5-difluorobenzyl alcohol. The information provided on its identity, properties, synthesis, and potential applications will aid in its effective utilization in the laboratory and in the broader context of drug discovery and development.
The Strategic Role of (2-Bromo-4,5-difluorophenyl)methanol in Modern Organic Synthesis: A Technical Guide
For Immediate Release
(2-Bromo-4,5-difluorophenyl)methanol has emerged as a pivotal building block for researchers and scientists in the field of organic synthesis, particularly within the realm of drug development and medicinal chemistry. Its unique structural features, combining a reactive bromine handle with the modulating effects of a difluorinated phenyl ring, make it a versatile precursor for a range of complex molecular architectures. This technical guide provides an in-depth overview of its core applications, supported by experimental data and protocols to aid in its effective utilization.
Core Properties and Synthetic Potential
This compound is a white to off-white powder with the molecular formula C₇H₅BrF₂O. The strategic placement of the bromine atom and two fluorine atoms on the phenyl ring, along with the hydroxymethyl group, imparts distinct electronic and steric properties. These characteristics are highly valuable for constructing sophisticated molecular frameworks. The primary utility of this compound lies in its function as an intermediate for the synthesis of Active Pharmaceutical Ingredients (APIs).[1] The difluorinated aromatic core is known to enhance the metabolic stability, bioavailability, and target affinity of drug candidates.
The bromine atom provides a versatile site for various cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings. This allows for the straightforward introduction of a wide array of substituents, thereby facilitating the rapid generation of diverse compound libraries for drug discovery programs targeting a spectrum of diseases, from oncology to neurology and infectious diseases.[1]
Key Synthetic Transformations and Applications
The synthetic utility of this compound is primarily demonstrated through three key types of transformations: cross-coupling reactions, oxidation to the corresponding aldehyde, and etherification of the benzylic alcohol. These reactions open up pathways to a multitude of downstream products.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom on the aromatic ring of this compound serves as an excellent electrophilic partner in palladium-catalyzed cross-coupling reactions. This allows for the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in the synthesis of many pharmaceutical agents.
A representative application is the Suzuki-Miyaura coupling, which is widely employed for the creation of biaryl structures. While specific examples detailing the direct use of this compound in published literature are not abundant, the reactivity of the closely related 2-bromo-4,5-difluoroaniline highlights the feasibility and efficiency of this transformation.
Table 1: Illustrative Suzuki-Miyaura Coupling Reaction Parameters
| Parameter | Recommended Conditions | Notes |
| Palladium Catalyst | Pd(dppf)Cl₂ | A robust and commonly used catalyst for Suzuki couplings. |
| Base | K₂CO₃ or Cs₂CO₃ | The choice of base can be critical and may require optimization. |
| Solvent | Dimethoxyethane (DME) | A suitable solvent for achieving good solubility of reactants. |
| Boronic Acid/Ester | Arylboronic acid or ester | The nature of the boronic acid will determine the coupled product. |
| Temperature | 80 °C | Typical reaction temperature for Suzuki couplings. |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
A detailed experimental protocol for a Suzuki-Miyaura coupling reaction involving a substituted 5-bromoindazole provides a valuable template for reactions with this compound.
-
To a solution of the 5-bromo-substituted starting material (1.0 eq) in anhydrous dimethoxyethane (DME), the respective boronic acid (1.2 eq) is added at room temperature.
-
An excess of a suitable base, such as potassium carbonate (K₂CO₃) (3.0 eq), is then added to the mixture.
-
The palladium catalyst, for instance, [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂), is introduced.
-
The reaction mixture is heated to 80 °C and stirred for several hours, with the progress monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction is worked up by adding water and extracting the product with an organic solvent. The combined organic layers are then dried and concentrated.
-
The crude product is purified by flash column chromatography to yield the desired biaryl compound.
Caption: General scheme of a Suzuki-Miyaura coupling reaction.
Oxidation to 2-Bromo-4,5-difluorobenzaldehyde
The benzylic alcohol of this compound can be readily oxidized to the corresponding aldehyde, 2-Bromo-4,5-difluorobenzaldehyde. This aldehyde is a valuable intermediate for further synthetic transformations, such as the formation of imines, alkenes via Wittig-type reactions, or carboxylic acids upon further oxidation.
Table 2: Typical Conditions for the Oxidation of Benzyl Alcohols
| Reagent | Solvent | Temperature | Typical Yield |
| Pyridinium chlorochromate (PCC) | Dichloromethane (DCM) | Room Temperature | Good to Excellent |
| Manganese dioxide (MnO₂) | Dichloromethane (DCM) | Room Temperature/Reflux | Good to Excellent |
| Dess-Martin periodinane (DMP) | Dichloromethane (DCM) | Room Temperature | High |
Experimental Protocol: General Procedure for Oxidation to Aldehyde
A patent for the preparation of 2-bromo-4,5-dimethoxybenzenepropanenitrile outlines a relevant first step involving the bromination of 3,4-dimethoxybenzaldehyde.[2] While this is the reverse of the desired transformation, the conditions for handling similar brominated benzaldehydes are instructive. A general protocol for the oxidation of a benzyl alcohol is as follows:
-
To a stirred solution of this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM), an oxidizing agent like pyridinium chlorochromate (PCC) (1.5 eq) is added portion-wise at room temperature.
-
The reaction mixture is stirred for several hours until the starting material is consumed, as monitored by TLC.
-
The reaction mixture is then filtered through a pad of silica gel or celite to remove the chromium salts.
-
The filtrate is concentrated under reduced pressure, and the crude aldehyde is purified by column chromatography or recrystallization.
Caption: Oxidation of the benzylic alcohol to the corresponding aldehyde.
Etherification Reactions
The hydroxyl group of this compound can undergo etherification to introduce a variety of alkyl or aryl groups. The Williamson ether synthesis is a classic and reliable method for achieving this transformation. This reaction expands the diversity of molecules that can be synthesized from this starting material.
Table 3: General Parameters for Williamson Ether Synthesis
| Parameter | Recommended Conditions | Notes |
| Base | NaH, KH, or other strong bases | To deprotonate the alcohol and form the alkoxide. |
| Alkylating Agent | R-X (where X is a good leaving group like I, Br, or OTs) | The choice of alkylating agent determines the ether product. |
| Solvent | Anhydrous THF or DMF | Aprotic polar solvents are typically used. |
| Temperature | Room Temperature to mild heating | Reaction conditions can be adjusted based on the reactivity of the electrophile. |
Experimental Protocol: General Procedure for Williamson Ether Synthesis
-
To a suspension of a strong base, such as sodium hydride (NaH) (1.2 eq), in anhydrous tetrahydrofuran (THF), a solution of this compound (1.0 eq) in THF is added dropwise at 0 °C under an inert atmosphere.
-
The mixture is stirred at this temperature for 30 minutes to allow for the formation of the alkoxide.
-
The alkylating agent (e.g., an alkyl halide, 1.1 eq) is then added, and the reaction is allowed to warm to room temperature and stirred until completion.
-
The reaction is carefully quenched with water, and the product is extracted with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated.
-
The crude ether is then purified by column chromatography.
Caption: Williamson ether synthesis from the starting alcohol.
Conclusion
This compound is a highly valuable and versatile intermediate in organic synthesis. Its utility in palladium-catalyzed cross-coupling reactions, oxidation to the corresponding aldehyde, and etherification reactions provides access to a wide range of complex molecules with potential applications in the pharmaceutical and materials science industries. The experimental protocols and data presented in this guide are intended to facilitate the effective use of this important building block in research and development settings. As the demand for novel fluorinated compounds continues to grow, the strategic importance of this compound in the synthetic chemist's toolbox is set to increase.
References
In-Depth Technical Guide: Physical and Synthetic Profile of (2-Bromo-4,5-difluorophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties and a detailed, plausible synthetic route for (2-Bromo-4,5-difluorophenyl)methanol (CAS No. 476620-55-0). This fluorinated benzyl alcohol derivative is a valuable building block in medicinal chemistry and materials science, where the incorporation of fluorine atoms can significantly modulate the biological activity and physicochemical properties of target molecules.
Core Physical Properties
This compound is commercially available as a solid powder.[1] While extensive experimental data on its physical properties is not widely published, the following table summarizes the available and predicted information.
| Property | Value | Source |
| Molecular Formula | C₇H₅BrF₂O | [2] |
| Molecular Weight | 223.01 g/mol | [2] |
| Physical Form | Solid Powder | [1] |
| Boiling Point | 75-76 °C | [1] |
| Melting Point | Data not available | |
| Density | Data not available | |
| Solubility | Data not available |
Synthetic Pathway and Experimental Protocol
Proposed Synthesis Workflow
The logical workflow for the synthesis of this compound is depicted below.
Detailed Experimental Protocol: Reduction of 2-Bromo-4,5-difluorobenzaldehyde
This protocol is adapted from standard procedures for the reduction of aromatic aldehydes.
Materials:
-
2-Bromo-4,5-difluorobenzaldehyde[2]
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Deionized water
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-Bromo-4,5-difluorobenzaldehyde (1.0 eq) in anhydrous methanol (approximately 10 mL per gram of aldehyde).
-
Cooling: Place the flask in an ice bath and stir the solution until the temperature equilibrates to 0-5 °C.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.1 eq) to the stirred solution in small portions. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of deionized water.
-
Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
-
Extraction: Transfer the aqueous residue to a separatory funnel and extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, filter, and collect the filtrate.
-
Solvent Evaporation: Remove the ethyl acetate using a rotary evaporator to yield the crude this compound.
-
Purification (if necessary): The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Logical Relationships in Synthesis
The synthesis of this compound is a key step in the preparation of more complex molecules. The functional groups of this compound offer several possibilities for subsequent reactions.
The presence of the aryl bromide allows for a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), enabling the formation of new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds.[3] The primary alcohol functionality can be readily esterified, etherified, or oxidized to the corresponding aldehyde or carboxylic acid, providing another avenue for molecular elaboration. This dual reactivity makes this compound a versatile intermediate for the synthesis of a wide range of target molecules in drug discovery and materials science.
References
The Advent of Halogenated Benzyl Alcohols: A Technical Guide to Their Discovery, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of halogen atoms into organic molecules has long been a cornerstone of medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of therapeutic agents. Halogenated benzyl alcohols, a class of compounds featuring a hydroxyl group and one or more halogen substituents on the benzene ring, exemplify this principle. Initially explored for their antiseptic properties, their utility has since expanded into various domains of drug discovery and development, including anticancer and antimicrobial research. This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, physicochemical properties, and biological activities of halogenated benzyl alcohols, with a focus on their mechanisms of action and the experimental methodologies used to elucidate them.
Historical Background and Discovery
The history of halogenated benzyl alcohols is intrinsically linked to the broader development of antiseptics and halogenated organic compounds in medicine. In the 19th and early 20th centuries, pioneers like Joseph Lister demonstrated the efficacy of halogenated phenols, such as carbolic acid, in preventing infections. This laid the groundwork for exploring other halogenated aromatic compounds for their antimicrobial potential. The synthesis of benzyl alcohol itself was initially driven by the dye industry in the 1800s, with subsequent research into the chlorination of toluene leading to the production of its halogenated derivatives.
A significant milestone in the application of this class of compounds was the development of 2,4-dichlorobenzyl alcohol as a mild antiseptic. It became a key ingredient in over-the-counter throat lozenges, often in combination with other antimicrobial agents like amylmetacresol, for the symptomatic relief of sore throats.[1] This application spurred further investigation into the biological activities of other halogenated benzyl alcohols, leading to the discovery of their diverse pharmacological effects. The great success of other halogenated organic compounds, such as the insecticide DDT, which earned Paul Müller the Nobel Prize in Medicine in 1948, and the development of halogenated anesthetics like halothane in the 1950s, further fueled interest in the unique properties conferred by halogenation.[2][3]
Physicochemical Properties of Halogenated Benzyl Alcohols
The introduction of halogen atoms onto the benzyl alcohol scaffold significantly alters its physicochemical properties, including lipophilicity, acidity, and reactivity. These changes, in turn, influence the compound's absorption, distribution, metabolism, excretion (ADME), and biological activity. The following table summarizes key physicochemical data for a selection of halogenated benzyl alcohols.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility in Water |
| 2-Chlorobenzyl alcohol | 17849-38-6 | C₇H₇ClO | 142.58 | 70-72 | 230 | Insoluble |
| 3-Chlorobenzyl alcohol | 873-63-2 | C₇H₇ClO | 142.58 | 21-23 | 237 | Soluble[4] |
| 4-Chlorobenzyl alcohol | 873-76-7 | C₇H₇ClO | 142.58 | 68-71[4] | 234[4] | 2.5 mg/mL at 20°C[4] |
| 2,4-Dichlorobenzyl alcohol | 1777-82-8 | C₇H₆Cl₂O | 177.03 | 57-60[5] | 150 (at 25 mmHg)[5] | Insoluble |
| 2-Bromobenzyl alcohol | 18982-54-2 | C₇H₇BrO | 187.03 | 78-80 | 243 | Insoluble |
| 3-Bromobenzyl alcohol | 15852-73-0 | C₇H₇BrO | 187.03 | 25-27 | 254 | Insoluble |
| 4-Bromobenzyl alcohol | 873-75-6 | C₇H₇BrO | 187.03 | 75-77[6] | 254 | 2200 mg/L at 20°C[7] |
Synthesis and Experimental Protocols
The synthesis of halogenated benzyl alcohols can be achieved through various methods, primarily involving the reduction of the corresponding halogenated benzoic acids or benzaldehydes, or the hydrolysis of halogenated benzyl halides. Below are detailed experimental protocols for the synthesis of representative compounds.
Synthesis of 2-Bromobenzyl Alcohol from 2-Bromobenzoic Acid
This protocol describes the reduction of 2-bromobenzoic acid using sodium borohydride and boron trifluoride diethyl etherate.[8]
Materials and Equipment:
-
5-liter, 3-necked glass reaction vessel
-
Mechanical stirrer, dropping funnel, and thermometer
-
2-Bromobenzoic acid
-
Sodium borohydride
-
Boron trifluoride diethyl etherate
-
Tetrahydrofuran (THF), anhydrous
-
Hexane
-
Ice bath
Procedure:
-
Equip the 5-liter, 3-necked reaction vessel with a mechanical stirrer, a dropping funnel, and a thermometer.
-
Charge the vessel with 62.4 g (1.65 moles) of sodium borohydride and 1 liter of anhydrous THF.
-
Cool the mixture to 0-5°C using an ice bath.
-
Slowly add 0.26 liters (2.1 moles) of boron trifluoride diethyl etherate to the stirred suspension while maintaining the temperature between 0-5°C.[8]
-
After the addition is complete, stir the mixture for an additional 15 minutes.
-
Prepare a solution of 400 g (2 moles) of 2-bromobenzoic acid in 1 liter of THF.
-
Add the 2-bromobenzoic acid solution dropwise to the reaction mixture over a period of 1.5 hours, ensuring the temperature remains between 0-10°C.[8]
-
Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 6 hours.
-
Hydrolyze the reaction mixture by carefully adding water.
-
Extract the product with an organic solvent.
-
Recrystallize the crude product from hexane to yield 2-bromobenzyl alcohol. A yield of 78.5% has been reported for this procedure.[8]
Synthesis of 4-Chlorobenzyl Alcohol via the Cannizzaro Reaction
This protocol details the synthesis of 4-chlorobenzyl alcohol from p-chlorobenzaldehyde using the Cannizzaro reaction.[9]
Materials and Equipment:
-
100 mL distillation flask
-
Reflux condenser
-
p-Chlorobenzaldehyde
-
Potassium hydroxide (KOH) solution (11 M)
-
Methanol
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Acetone
-
Hexane
-
Rotary evaporator
-
Büchner funnel
Procedure:
-
Place 5 mL of 11 M KOH solution in the 100 mL distillation flask.
-
Dissolve 2.00 g (14.2 mmol) of p-chlorobenzaldehyde in 6 mL of methanol and add it to the flask.
-
Add boiling chips and attach a reflux condenser.
-
Reflux the reaction mixture for 1 hour.[9]
-
After cooling, extract the mixture with dichloromethane.
-
Wash the combined dichloromethane extracts with saturated sodium bicarbonate solution and then with distilled water.
-
Dry the dichloromethane layer over anhydrous sodium sulfate for 10 minutes.
-
Evaporate the dichloromethane using a rotary evaporator to obtain the crude alcohol.
-
Purify the crude 4-chlorobenzyl alcohol by recrystallization from a solution of acetone in hexane (1:9 v/v).[9]
-
Collect the purified product by vacuum filtration using a Büchner funnel.
Purification and Analysis
Purification: Flash column chromatography is a common method for purifying halogenated benzyl alcohols.[10]
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes is typically used. The polarity is gradually increased to elute the product.[11]
-
Monitoring: Fractions are monitored by Thin-Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexanes) and visualized under UV light or with a potassium permanganate stain.[11]
Analysis: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of halogenated benzyl alcohols.[12][13]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection: Splitless injection is typically employed.
-
Detection: Mass spectrometry in selective ion monitoring (SIM) mode can be used for sensitive and specific quantification.
Biological Activities and Mechanisms of Action
Halogenated benzyl alcohols exhibit a range of biological activities, including antimicrobial and anticancer effects. The nature and position of the halogen substituent play a crucial role in determining the potency and selectivity of these compounds.
Antimicrobial Activity
The antimicrobial properties of halogenated benzyl alcohols have been extensively studied. Their mechanism of action is believed to be multifaceted, involving the disruption of microbial cell membranes and the denaturation of essential proteins.[8][14][15]
Mechanism of Antimicrobial Action: The antiseptic action of compounds like 2,4-dichlorobenzyl alcohol is thought to involve the denaturation of external microbial proteins and the rearrangement of their tertiary structures.[8][14] This disrupts their function and leads to cell death. Additionally, some halogenated benzyl alcohols may exert their effects by acting as sodium channel blockers, which contributes to their local anesthetic properties.[16]
The following table presents the Minimum Inhibitory Concentration (MIC) values for some benzyl alcohol derivatives against various pathogens.
| Compound | Organism | MIC (µg/mL) |
| 2,4-Dichlorobenzyl alcohol | Staphylococcus aureus | 125-250 |
| 2,4-Dichlorobenzyl alcohol | Streptococcus pyogenes | 125-250 |
| 2,4-Dichlorobenzyl alcohol | Candida albicans | 62.5-125 |
(Data synthesized from multiple sources for illustrative purposes)
Anticancer Activity
Recent research has highlighted the potential of halogenated benzyl alcohols as anticancer agents. Their cytotoxic effects are often mediated through the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis.
One study demonstrated that a p-chlorobenzylamino derivative of a thiazole compound inhibited the growth of U-937 and SK-MEL-1 cancer cell lines with IC50 values in the micromolar range.[17][18] Another study on a novel marine-derived factor, 3,5-dihydroxy-4-methoxybenzyl alcohol, showed that it suppressed the proliferation of human glioblastoma cells by downregulating the PI3K/Akt/mTOR and MAPK signaling pathways.[19] While this compound is not halogenated, it provides a valuable model for how substituted benzyl alcohols can interfere with critical cancer-related signaling cascades.
The following table summarizes the cytotoxic activity of some benzyl alcohol derivatives against various human cancer cell lines.
| Compound | Cell Line | IC₅₀ (µM) |
| p-Chlorobenzylamino-thiazole derivative | U-937 (Leukemia) | 5.7 |
| p-Chlorobenzylamino-thiazole derivative | SK-MEL-1 (Melanoma) | 12.2 |
(Data from Molecules 2020, 25(9), 2177)[18]
Signaling Pathways and Experimental Workflows
The biological effects of halogenated benzyl alcohols are often mediated by their interaction with specific cellular signaling pathways. Understanding these interactions is crucial for drug development.
General Antimicrobial Mechanism
The antimicrobial action of halogenated benzyl alcohols is believed to involve a multi-pronged attack on microbial cells. This can be visualized as a signaling pathway disruption.
Caption: General mechanism of antimicrobial action of halogenated benzyl alcohols.
Inhibition of Cancer Cell Proliferation via MAPK Pathway
Substituted benzyl alcohols have been shown to inhibit key signaling pathways that drive cancer cell proliferation, such as the Mitogen-Activated Protein Kinase (MAPK) pathway.
Caption: Inhibition of the MAPK signaling pathway by substituted benzyl alcohols.
General Experimental Workflow
The discovery and development of novel halogenated benzyl alcohols typically follow a structured experimental workflow, from synthesis to biological evaluation.
References
- 1. 2,4-Dichlorobenzyl alcohol | 1777-82-8 | Benchchem [benchchem.com]
- 2. 3-Bromobenzyl alcohol (CAS 15852-73-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. 3-Chlorobenzyl alcohol | C7H7ClO | CID 70117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. 2,4-Dichlorobenzyl alcohol - Wikipedia [en.wikipedia.org]
- 6. 4-溴苄醇 99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 4-Bromobenzyl alcohol | C7H7BrO | CID 70119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2,4-Dichlorobenzyl Alcohol | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 9. A Highly Chemoselective and Rapid Chlorination of Benzyl Alcohols under Neutral Conditions [organic-chemistry.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. benchchem.com [benchchem.com]
- 12. ewai-group.com [ewai-group.com]
- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 14. 2,4-Dichlorobenzyl alcohol | C7H6Cl2O | CID 15684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Antimicrobial Preservatives for Protein and Peptide Formulations: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 2,4-Dichlorobenzyl alcohol: pharmacological action and applications_Chemicalbook [chemicalbook.com]
- 17. mdpi.com [mdpi.com]
- 18. Synthesis and Biological Evaluation of 2-Substituted Benzyl-/Phenylethylamino-4-amino-5-aroylthiazoles as Apoptosis-Inducing Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The novel marine factor 3,5-dihydroxy-4-methoxybenzyl alcohol exhibits anticancer activity by regulating multiple signaling pathways in human glioblastoma cells: Blocking EGF signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
(2-Bromo-4,5-difluorophenyl)methanol safety and handling
An In-depth Technical Guide to the Safety and Handling of (2-Bromo-4,5-difluorophenyl)methanol
This guide provides comprehensive safety and handling information for this compound, intended for researchers, scientists, and professionals in drug development. The following sections detail the hazards, protective measures, and procedures necessary for the safe use of this compound.
Hazard Identification and Classification
This compound is a hazardous chemical that requires careful handling to avoid adverse health effects. The primary hazards are associated with its potential toxicity and irritant properties.
GHS Hazard Statements:
-
Harmful if swallowed, in contact with skin, or if inhaled (H302+H312+H332).
-
Causes skin irritation (H315).[1]
-
Causes serious eye irritation (H319).[1]
-
May cause respiratory irritation (H335).[1]
Signal Word: Warning
Hazard Pictogram:
-
Exclamation mark (GHS07)
Physical and Chemical Properties
A summary of the known physical and chemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 476620-55-0 | |
| Molecular Formula | C₇H₅BrF₂O | [2] |
| Molecular Weight | 223.02 g/mol | |
| Boiling Point | 75-76 °C | |
| Physical Form | Solid-Powder |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory when handling this compound to minimize exposure.
| PPE Category | Recommended Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting EN166 or equivalent standards.[3] A face shield should be considered for splash-prone activities.[4] | To protect eyes from splashes and airborne particles that can cause serious irritation.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[5] A lab coat must be worn.[4] | To prevent skin contact, which can be harmful and cause irritation.[1] |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges should be used if ventilation is inadequate or dust is generated.[4][5] | To prevent inhalation of harmful dust or vapors that may cause respiratory irritation.[1] |
Safe Handling and Storage
Adherence to proper handling and storage protocols is crucial for maintaining a safe laboratory environment.
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[3][4]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]
-
Wash hands thoroughly after handling.[6]
-
Do not eat, drink, or smoke when using this product.[6]
Storage:
-
Store locked up.
-
Protect from light.[9]
Experimental Protocols
General Handling Workflow
The following diagram illustrates a standard workflow for handling this compound in a laboratory setting.
Caption: General workflow for handling this compound.
Spill Response Protocol
In the event of a spill, follow these steps to ensure safe cleanup.
Caption: Spill response protocol for this compound.
First-Aid Measures
In case of exposure, immediate medical attention is necessary.
| Exposure Route | First-Aid Procedure |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[3] |
| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if symptoms occur.[3] |
| Inhalation | Remove to fresh air. Get medical attention immediately if symptoms occur. If not breathing, give artificial respiration.[3] |
| Ingestion | Clean mouth with water and drink afterwards plenty of water. Do NOT induce vomiting. Get medical attention if symptoms occur.[3][10] |
Disposal Considerations
All waste containing this compound must be treated as hazardous waste.
-
Waste Segregation: Collect solid and liquid waste in separate, clearly labeled, and sealed containers.[11]
-
Disposal: Dispose of contents and containers to an approved waste disposal plant in accordance with local, state, and federal regulations.[3][6][7]
Logical Relationships in Safety and Handling
The following diagram illustrates the logical flow of safety and handling procedures, from initial receipt to final disposal.
Caption: Logical flow of safety procedures for handling hazardous chemicals.
References
- 1. (2-Bromo-4,5-dimethoxyphenyl)methanol | C9H11BrO3 | CID 618887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Bromo-4,5-difluorobenzyl alcohol 95% | CAS: 1143502-71-9 | AChemBlock [achemblock.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. 2,6-Difluorobenzyl alcohol(19064-18-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 9. 4-Bromo-2,6-difluorobenzyl alcohol | 162744-59-4 | FB69822 [biosynth.com]
- 10. fishersci.com [fishersci.com]
- 11. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Solubility of (2-Bromo-4,5-difluorophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of (2-Bromo-4,5-difluorophenyl)methanol. Due to the absence of publicly available quantitative solubility data for this specific compound, this document focuses on its predicted solubility based on its chemical structure and outlines detailed experimental protocols for determining its solubility in common laboratory solvents.
Predicted Solubility Profile
The solubility of a compound is primarily governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[1] this compound is a substituted benzyl alcohol with the following structural features influencing its solubility:
-
Polar Functional Group: The presence of a hydroxyl (-OH) group allows for hydrogen bonding, contributing to its solubility in polar solvents.
-
Aromatic Ring: The phenyl ring is a nonpolar feature.
-
Halogen Substituents: The bromine and fluorine atoms increase the molecular weight and introduce polarity, but also contribute to molecular surface area which can impact solubility.
Based on these features, a qualitative solubility profile in common solvents can be predicted.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Common Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol, Acetic Acid | Low to Moderate | The hydroxyl group can form hydrogen bonds with protic solvents. However, the bulky, nonpolar, and halogenated phenyl ring is expected to limit high solubility in water. Solubility is expected to be higher in short-chain alcohols like methanol and ethanol compared to water. |
| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO) | Moderate to High | These solvents can accept hydrogen bonds from the hydroxyl group of the compound and have a moderate polarity that can accommodate the phenyl ring. DMSO is a powerful solvent for many organic compounds and is often used in kinetic solubility assays.[2][3] |
| Nonpolar | Hexane, Toluene, Diethyl Ether | Low | The overall polarity of this compound, primarily due to the hydroxyl group, is likely too high for it to be readily soluble in nonpolar solvents. The "like dissolves like" principle suggests poor miscibility.[1] |
| Aqueous Acid/Base | 5% Aqueous HCl, 5% Aqueous NaOH | Likely Insoluble | As a neutral organic molecule, this compound is not expected to react with dilute acids or bases to form a water-soluble salt. Therefore, its solubility in these aqueous solutions is predicted to be similar to its solubility in water (low). An exception could be the formation of an alkoxide in a sufficiently concentrated base. |
Experimental Protocols for Solubility Determination
To obtain quantitative solubility data, standardized experimental methods should be employed. The two primary types of solubility testing are kinetic and thermodynamic (or equilibrium) solubility assays.[2]
This method is considered the "gold standard" for determining the equilibrium solubility of a compound and involves measuring the concentration of a saturated solution at equilibrium.[3][4]
Methodology:
-
Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial or flask. The presence of excess solid is crucial to ensure that equilibrium is reached.
-
Equilibration: Agitate the mixture at a constant temperature for a prolonged period (typically 24-72 hours) to allow the system to reach equilibrium.[3]
-
Phase Separation: After equilibration, separate the undissolved solid from the solution. This is commonly achieved by filtration or centrifugation.
-
Quantification: Analyze the concentration of the dissolved compound in the clear supernatant/filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]
-
Replication: The experiment should be performed in triplicate to ensure the reliability of the results.
Below is a Graphviz diagram illustrating the workflow for the thermodynamic solubility assay.
This high-throughput method is often used in early drug discovery to quickly assess the solubility of compounds.[5] It measures the concentration at which a compound, dissolved in a stock solution (typically DMSO), begins to precipitate when added to an aqueous buffer.[2][3]
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO.
-
Serial Dilution: Add the DMSO stock solution to a series of wells on a microtiter plate containing the aqueous buffer (e.g., phosphate-buffered saline, PBS) to create a range of concentrations.
-
Precipitation Detection: Measure the precipitation of the compound. A common method is nephelometry, which measures the scattering of light by suspended particles.[6] Turbidimetry, which measures the reduction in light transmission due to particles, can also be used.[3]
-
Data Analysis: The kinetic solubility is determined as the concentration at which the signal from the detection method significantly increases, indicating the formation of a precipitate.
The following diagram outlines the general workflow for a kinetic solubility assay.
Factors Influencing Solubility Measurements
Several factors can affect the outcome of solubility experiments:
-
Temperature: The solubility of solids generally increases with temperature.[1] Therefore, maintaining a constant and controlled temperature is crucial.[4]
-
pH of the Medium: For ionizable compounds, pH is a critical factor. While this compound is not expected to be ionizable, this is an important consideration for other compounds.
-
Purity of the Compound and Solvent: Impurities can significantly alter the measured solubility.[4]
-
Equilibration Time: In thermodynamic assays, insufficient time for equilibration can lead to an underestimation of solubility.
Conclusion
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Derivatives from (2-Bromo-4,5-difluorophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of various derivatives from (2-bromo-4,5-difluorophenyl)methanol, a versatile building block in medicinal chemistry. The strategic placement of bromine and fluorine atoms on the phenyl ring, combined with a reactive benzylic alcohol, offers multiple avenues for chemical modification to generate novel compounds with potential therapeutic applications. The fluorine substituents can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates.
This document outlines detailed experimental protocols for three key synthetic transformations: Suzuki-Miyaura coupling to introduce diverse aryl and heteroaryl moieties, oxidation of the benzylic alcohol to the corresponding aldehyde, and etherification via the Williamson and Mitsunobu reactions to generate a range of benzyl ether derivatives.
Suzuki-Miyaura Cross-Coupling for the Synthesis of Biaryl Methanols
The bromine atom of this compound serves as an excellent handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][2] This allows for the facile construction of a C-C bond, linking the difluorophenyl ring to a variety of aryl and heteroaryl boronic acids. The resulting biaryl methanol derivatives are valuable scaffolds in drug discovery.
General Experimental Workflow for Suzuki-Miyaura Coupling
References
Application Notes and Protocols for Suzuki Coupling Reaction of (2-Bromo-4,5-difluorophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method in modern organic synthesis for the formation of carbon-carbon bonds.[1][2] This reaction's tolerance for a wide variety of functional groups and its typically mild reaction conditions make it an invaluable tool in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science.[3][4] The incorporation of fluorinated moieties, such as the 2,5-difluorophenyl group, into molecules can significantly enhance their metabolic stability, binding affinity, and bioavailability, making fluorinated building blocks like (2-Bromo-4,5-difluorophenyl)methanol highly valuable in drug discovery.[4][5]
This document provides a detailed protocol for the Suzuki coupling reaction utilizing this compound as the aryl halide partner. The protocol is based on established methodologies for similar fluorinated aromatic compounds and offers a robust starting point for the synthesis of novel biaryl methanol derivatives.
Reaction Principle
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organoboron compound, such as a boronic acid or boronate ester, in the presence of a base.[3][6] The catalytic cycle is generally understood to proceed through three primary steps:
-
Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (in this case, this compound) to form a palladium(II) species.[6][7]
-
Transmetalation: The organoboron compound, activated by the base, transfers its organic group to the palladium(II) complex.[6][7]
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired biaryl product and regenerating the palladium(0) catalyst.[6][7]
Experimental Protocol
This protocol describes a general procedure for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization of reaction conditions may be necessary for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd(OAc)₂) (1-5 mol%)
-
Ligand (if using a catalyst like Pd(OAc)₂) (e.g., SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0–3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine this compound, the arylboronic acid, the palladium catalyst, and the base.[3]
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.[3]
-
Solvent Addition: Add the degassed solvent system via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.[3]
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.[3][4]
-
Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of celite to remove the catalyst.[4][8] Wash the filtrate with water and brine.[4]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the pure biaryl methanol product.[4]
Data Presentation
The following table summarizes typical reaction conditions and reported yields for Suzuki coupling reactions of various aryl bromides with different boronic acids, providing a reference for expected outcomes.
| Aryl Halide | Boronic Acid Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1-bromo-4-fluorobenzene | Phenylboronic acid | G-COOH-Pd-10 | - | K₂CO₃ | Ethanol/Water | 70-110 | 3-48 | High Conversion |
| 1-bromo-4-fluorobenzene | 4-fluorophenylboronic acid | G-COOH-Pd-10 | - | K₂CO₃ | Ethanol/Water | 110 | 3 | High Conversion |
| 4-Bromotoluene | 2,5-Difluorophenylboronic acid | [Pd(cinnamyl)Cl]₂ (1) | XPhos (2) | K₃PO₄ (2) | Toluene | 100 | 16 | >95 |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | 2,5-Difluorophenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | 1,4-Dioxane | 80 | 4 | - |
| Substituted Bromobenzene | Substituted Phenylboronic Acid | Pd(OH)₂ | - | K₃PO₄ | Ethanol | 65 | - | Good |
Note: Yields are highly substrate-dependent and optimization is recommended for each specific reaction.[8]
Visualizations
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki Coupling
Caption: A step-by-step workflow for a typical Suzuki coupling experiment.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of (2-Bromo-4,5-difluorophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the palladium-catalyzed cross-coupling reactions of (2-Bromo-4,5-difluorophenyl)methanol. This versatile building block is of significant interest in medicinal chemistry and materials science due to the utility of the difluorophenylmethanol moiety. The methodologies detailed herein describe key palladium-catalyzed reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings—for the synthesis of a diverse range of derivatives.
The presence of both a bromine atom and a hydroxymethyl group on the difluorinated phenyl ring allows for orthogonal synthetic strategies. The protocols provided are based on established methods for structurally similar aryl bromides and are intended to serve as a starting point for reaction optimization.
General Reaction Scheme
This compound can be coupled with various partners, including boronic acids (or their esters), amines, and terminal alkynes, using a palladium catalyst to form new carbon-carbon and carbon-nitrogen bonds.
Data Presentation: Representative Reaction Conditions
The successful outcome of a palladium-catalyzed cross-coupling reaction is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. The following tables summarize representative conditions for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings of this compound, derived from protocols for analogous aryl bromides.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Coupling Partner | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) |
| Arylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (4:1) | 100 |
| Heteroarylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 100 |
| Vinylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DME/H₂O (3:1) | 80 |
Table 2: Representative Conditions for Buchwald-Hartwig Amination
| Coupling Partner | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) |
| Primary Amine | Pd₂(dba)₃ (2) | RuPhos (4) | NaOtBu (1.2) | Toluene | 100 |
| Secondary Amine | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ (1.5) | 1,4-Dioxane | 110 |
| Aniline | Pd₂(dba)₃ (1.5) | BrettPhos (3) | LHMDS (1.3) | THF | 80 |
Table 3: Representative Conditions for Sonogashira Coupling
| Coupling Partner | Palladium Source (mol%) | Copper Source (mol%) | Base (equiv.) | Solvent | Temperature (°C) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N (2) | THF | 60 |
| Alkylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | i-Pr₂NH (2.5) | DMF | 80 |
| Silylacetylene | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (3) | Et₃N (2) | Acetonitrile | 70 |
Experimental Protocols
General Considerations:
-
All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.
-
Anhydrous and degassed solvents should be used.
-
The reaction progress should be monitored by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
Protocol 1: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
This protocol describes a general procedure for the synthesis of (2-aryl-4,5-difluorophenyl)methanol derivatives.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
Anhydrous and degassed toluene/water (4:1 mixture)
-
Standard oven-dried glassware for inert atmosphere chemistry
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the flask, and evacuate and backfill with an inert gas (repeat three times).
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction until completion (typically 12-24 hours).
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of this compound with a Primary Amine
This protocol provides a general method for the synthesis of (2-(alkyl/arylamino)-4,5-difluorophenyl)methanol derivatives.
Materials:
-
This compound (1.0 equiv)
-
Primary amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)
-
RuPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.2 equiv)
-
Anhydrous and degassed toluene
-
Standard oven-dried glassware for inert atmosphere chemistry
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, RuPhos, and NaOtBu to a dry Schlenk tube.
-
Add anhydrous toluene, followed by this compound and the primary amine.
-
Seal the vessel and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction until the starting material is consumed (typically 12-24 hours).
-
Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Sonogashira Coupling of this compound with a Terminal Alkyne
This protocol details a general procedure for the synthesis of (2-(alkynyl)-4,5-difluorophenyl)methanol derivatives.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 2 mol%)
-
Copper(I) iodide (CuI, 4 mol%)
-
Triethylamine (Et₃N, 2.0 equiv)
-
Anhydrous and degassed tetrahydrofuran (THF)
-
Standard oven-dried glassware for inert atmosphere chemistry
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Add anhydrous THF and degassed triethylamine.
-
Add the terminal alkyne dropwise at room temperature.
-
Stir the reaction mixture at 60 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.
Application Notes and Protocols: (2-Bromo-4,5-difluorophenyl)methanol in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
(2-Bromo-4,5-difluorophenyl)methanol is a key building block in medicinal chemistry, offering a versatile scaffold for the synthesis of complex therapeutic agents. The presence of both bromine and difluoro- substituents on the phenyl ring provides unique electronic properties and synthetic handles, making it a valuable starting material for the development of targeted therapies, particularly in oncology.
The difluorinated phenyl ring is a common motif in modern pharmaceuticals, often incorporated to enhance metabolic stability, bioavailability, and binding affinity to the target protein. The bromine atom serves as a convenient point for further chemical modification, most notably through palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents and the construction of diverse molecular architectures.
This document provides detailed application notes on the use of this compound in the synthesis of kinase inhibitors, with a specific focus on its role as a precursor to intermediates in the synthesis of Trametinib, a potent MEK inhibitor.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₇H₅BrF₂O |
| Molecular Weight | 223.02 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in methanol, ethanol, and other organic solvents |
Application in the Synthesis of MEK Inhibitors
This compound is a valuable precursor for the synthesis of 2-bromo-4,5-difluoroaniline, a key intermediate in the synthesis of the MEK inhibitor Trametinib. MEK (Mitogen-activated protein kinase kinase) is a critical component of the RAS-RAF-MEK-ERK signaling pathway, which is frequently dysregulated in various cancers.[1] Trametinib is an allosteric inhibitor of MEK1 and MEK2, showing significant clinical activity in patients with BRAF-mutated metastatic melanoma.[2][3]
The 2-bromo-4,5-difluorophenyl moiety of the aniline intermediate is incorporated into the final structure of Trametinib and plays a crucial role in its binding to the MEK protein.
Representative MEK Inhibitors and their Potency
| Compound | MEK1 IC₅₀ (nM) | MEK2 IC₅₀ (nM) | Cell Line (BRAF status) | Proliferation IC₅₀ (nM) |
| Trametinib | 0.92 | 1.8 | HT-29 (V600E) | 0.48 |
| Selumetinib | 14 | - | Colo205 (V600E) | 2.9 |
| Cobimetinib | 4.2 | - | A375 (V600E) | 7 |
| Binimetinib | 12 | - | WM-266-4 (V600D) | 27 |
Note: Data is compiled from various sources for illustrative purposes.
Experimental Protocols
Protocol 1: Synthesis of 2-Bromo-4,5-difluorobenzaldehyde
This protocol describes the oxidation of this compound to the corresponding aldehyde, a key intermediate for further functionalization.
Materials:
-
This compound
-
Manganese dioxide (MnO₂)
-
Dichloromethane (DCM)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
To a solution of this compound (1.0 eq) in dichloromethane (DCM), add activated manganese dioxide (5.0 eq).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the manganese dioxide.
-
Wash the celite pad with DCM.
-
Combine the organic filtrates and remove the solvent under reduced pressure to yield 2-Bromo-4,5-difluorobenzaldehyde.
Protocol 2: Synthesis of 2-Bromo-4,5-difluoroaniline
This protocol outlines a potential reductive amination of 2-Bromo-4,5-difluorobenzaldehyde to the corresponding aniline.
Materials:
-
2-Bromo-4,5-difluorobenzaldehyde
-
Hydroxylamine hydrochloride
-
Sodium formate
-
Formic acid
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Dissolve 2-Bromo-4,5-difluorobenzaldehyde (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) in formic acid.
-
Heat the mixture to reflux and add sodium formate (2.0 eq) portion-wise.
-
Continue refluxing and monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice water.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 2-bromo-4,5-difluoroaniline.
Synthetic Workflow and Signaling Pathway
The following diagrams illustrate the synthetic workflow from this compound to a key aniline intermediate and the targeted MEK signaling pathway.
Conclusion
This compound is a strategic building block for accessing complex, biologically active molecules. Its utility in the synthesis of key intermediates for targeted therapies like MEK inhibitors underscores its importance in modern drug discovery and development. The provided protocols and diagrams offer a foundational understanding for researchers to leverage this versatile compound in their medicinal chemistry programs.
References
- 1. Synergistic inhibition of MEK and reciprocal feedback networks for targeted intervention in malignancy | Cancer Biology & Medicine [cancerbiomed.org]
- 2. Activity of the MEK Inhibitor Trametinib (GSK1120212) in Advanced Melanoma in a Phase I, Dose-escalation Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trametinib [a.osmarks.net]
Application Notes and Protocols for the Oxidation of (2-Bromo-4,5-difluorophenyl)methanol to 2-Bromo-4,5-difluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the selective oxidation of the primary alcohol, (2-Bromo-4,5-difluorophenyl)methanol, to its corresponding aldehyde, 2-Bromo-4,5-difluorobenzaldehyde. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients. Due to the presence of electron-withdrawing groups (bromine and fluorine) on the phenyl ring, careful selection of the oxidizing agent and reaction conditions is necessary to achieve high yields and prevent over-oxidation to the carboxylic acid. This guide presents three reliable methods: Dess-Martin Periodinane (DMP) oxidation, Swern oxidation, and Manganese Dioxide (MnO₂) oxidation, each suitable for this substrate.
Introduction
The selective oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. For substrates containing electron-withdrawing substituents, such as this compound, the reaction can be challenging. Strong oxidizing agents may lead to the formation of the corresponding carboxylic acid, while milder reagents are required to ensure high chemoselectivity. The target compound, 2-Bromo-4,5-difluorobenzaldehyde, is a valuable building block in medicinal chemistry. The protocols detailed herein offer robust and reproducible methods for its preparation.
Comparative Data of Oxidation Methods
The selection of an appropriate oxidation method often depends on factors such as scale, available reagents, and tolerance of other functional groups. The following table summarizes typical quantitative data for the recommended methods based on literature for analogous substrates.
| Oxidation Method | Oxidizing Agent | Typical Yield (%) | Reaction Temperature (°C) | Typical Reaction Time (h) | Key Considerations |
| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | 85-95 | Room Temperature | 1-3 | Mild conditions, commercially available reagent, but can be expensive and potentially explosive under certain conditions.[1][2] |
| Swern Oxidation | Oxalyl Chloride, DMSO, Triethylamine | 80-90 | -78 to Room Temperature | 2-4 | High yields, tolerates a wide range of functional groups, but requires cryogenic temperatures and produces a malodorous byproduct (dimethyl sulfide).[3][4][5] |
| Manganese Dioxide Oxidation | Activated Manganese Dioxide (MnO₂) | 75-85 | Room Temperature to 40 | 12-24 | Heterogeneous reaction, simple workup by filtration, but requires a large excess of the reagent and longer reaction times.[6][7] |
Experimental Protocols
Method 1: Dess-Martin Periodinane (DMP) Oxidation
This method is highly reliable for small to medium-scale synthesis due to its mild conditions and high yields.[1][2][8]
Materials:
-
This compound
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) at room temperature, add Dess-Martin Periodinane (1.2 eq) in one portion.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.
-
Stir vigorously for 15-20 minutes until the solid dissolves and the two layers are clear.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel (eluting with a mixture of ethyl acetate and hexanes) to afford pure 2-Bromo-4,5-difluorobenzaldehyde.
Caption: Workflow for Dess-Martin Periodinane Oxidation.
Method 2: Swern Oxidation
The Swern oxidation is a classic and highly effective method that is particularly useful for substrates sensitive to other oxidants.[3][4][5][9][10]
Materials:
-
This compound
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Three-neck round-bottom flask equipped with a thermometer and an addition funnel
-
Magnetic stirrer and stir bar
-
Dry ice/acetone bath
Procedure:
-
In a three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve oxalyl chloride (1.5 eq) in anhydrous DCM and cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of anhydrous DMSO (2.2 eq) in anhydrous DCM via an addition funnel, maintaining the internal temperature below -65 °C.
-
Stir the mixture for 15 minutes at -78 °C.
-
Add a solution of this compound (1.0 eq) in anhydrous DCM dropwise, again keeping the internal temperature below -65 °C.
-
Stir the reaction mixture for 30 minutes at -78 °C.
-
Add triethylamine (5.0 eq) dropwise, and stir the mixture for an additional 30 minutes at -78 °C.
-
Remove the cooling bath and allow the reaction to warm to room temperature.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Swern Oxidation Experimental Workflow.
Method 3: Manganese Dioxide (MnO₂) Oxidation
This heterogeneous oxidation is advantageous for its simple workup, where the excess reagent and byproduct are removed by filtration.[6][7][11][12]
Materials:
-
This compound
-
Activated Manganese Dioxide (MnO₂)
-
Dichloromethane (DCM) or Chloroform (CHCl₃)
-
Celite or a fritted glass funnel
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
To a solution of this compound (1.0 eq) in DCM or chloroform, add activated manganese dioxide (10-20 eq by weight).
-
Stir the suspension vigorously at room temperature or slightly elevated temperature (e.g., 40 °C).
-
Monitor the reaction progress by TLC. The reaction time can vary significantly (12-24 hours) depending on the activity of the MnO₂.
-
Upon completion, filter the reaction mixture through a pad of Celite or a fritted glass funnel to remove the manganese salts.
-
Wash the filter cake thoroughly with DCM.
-
Combine the filtrate and washings, and concentrate under reduced pressure.
-
The crude product is often of high purity, but can be further purified by column chromatography if necessary.
Caption: Logical Flow of MnO2 Oxidation.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Dess-Martin Periodinane is potentially explosive upon impact or heating; handle with care.
-
Oxalyl chloride is corrosive and toxic; handle with extreme caution. The Swern oxidation generates toxic carbon monoxide gas.
-
Dichloromethane is a suspected carcinogen.
Conclusion
The oxidation of this compound to 2-Bromo-4,5-difluorobenzaldehyde can be effectively achieved using several methods. The choice of protocol will depend on the specific requirements of the synthesis. For mild conditions and high yields on a smaller scale, Dess-Martin periodinane oxidation is recommended. The Swern oxidation is a robust and general method suitable for a wide range of substrates. For a simpler workup, especially on a larger scale where cryogenic conditions may be challenging, manganese dioxide oxidation presents a viable alternative, albeit with longer reaction times and the need for a large excess of the reagent. Each of these methods provides a reliable pathway to the desired aldehyde, a key intermediate for further synthetic elaborations in drug discovery and development.
References
- 1. Alcohol oxidation - Wikipedia [en.wikipedia.org]
- 2. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 3. Swern oxidation - Wikipedia [en.wikipedia.org]
- 4. Swern Oxidation [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Manganese Dioxide [commonorganicchemistry.com]
- 7. sciencemadness.org [sciencemadness.org]
- 8. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 9. glaserr.missouri.edu [glaserr.missouri.edu]
- 10. youtube.com [youtube.com]
- 11. chemistry.mdma.ch [chemistry.mdma.ch]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Etherification Reactions of (2-Bromo-4,5-difluorophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various ethers from (2-Bromo-4,5-difluorophenyl)methanol. The primary method detailed is the Williamson ether synthesis, a robust and versatile method for forming the ether linkage. This reaction is fundamental in medicinal chemistry and drug development for the derivatization of molecules to modify their physicochemical and pharmacological properties.
Introduction
This compound is a valuable building block in the synthesis of complex organic molecules, particularly for pharmaceutical and agrochemical applications. The presence of the bromo and difluoro substituents on the phenyl ring allows for further functionalization, for example, through cross-coupling reactions. The hydroxyl group of the methanol moiety provides a convenient handle for introducing a variety of ether functionalities, which can significantly impact a molecule's solubility, lipophilicity, metabolic stability, and biological activity.
The Williamson ether synthesis is the most common and reliable method for the etherification of alcohols.[1][2] It proceeds via an S(_N)2 mechanism where an alkoxide, generated by deprotonating the alcohol with a suitable base, acts as a nucleophile and attacks an alkyl halide (or other electrophile with a good leaving group), displacing the halide to form the ether.[1]
Key Reaction: Williamson Ether Synthesis
The general scheme for the Williamson ether synthesis of this compound is as follows:
-
Deprotonation: The first step involves the deprotonation of the alcohol using a strong base to form the corresponding alkoxide. Common bases for this purpose include sodium hydride (NaH), potassium hydride (KH), and potassium carbonate (K₂CO₃).[3]
-
Nucleophilic Substitution: The resulting alkoxide then acts as a nucleophile, attacking the alkylating agent (typically an alkyl halide) in an S(_N)2 reaction to form the desired ether.[1]
Quantitative Data Summary
The following table summarizes representative reaction conditions and expected yields for the etherification of this compound with various alkylating agents based on general principles of the Williamson ether synthesis. Please note that these are illustrative examples, and optimization may be required for specific substrates.
| Entry | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| 1 | Methyl Iodide | NaH | THF | 0 to rt | 4 | 85-95 |
| 2 | Ethyl Bromide | NaH | THF | 0 to rt | 6 | 80-90 |
| 3 | Propargyl Bromide | K₂CO₃ | DMF | rt to 50 | 12 | 75-85 |
| 4 | Benzyl Bromide | NaH | DMF | 0 to rt | 8 | 80-90 |
Experimental Protocols
Materials and Equipment:
-
This compound
-
Anhydrous solvents (THF, DMF)
-
Bases (Sodium Hydride, 60% dispersion in mineral oil; Potassium Carbonate, anhydrous)
-
Alkylating agents (Methyl Iodide, Ethyl Bromide, Propargyl Bromide, Benzyl Bromide)
-
Round-bottom flasks, magnetic stirrer, stirring bars, septa, needles, and syringes
-
Inert atmosphere (Nitrogen or Argon)
-
Standard work-up and purification reagents and equipment (diethyl ether, saturated ammonium chloride, brine, magnesium sulfate, rotary evaporator, silica gel for column chromatography)
Protocol 1: Synthesis of 1-(Methoxymethyl)-2-bromo-4,5-difluorobenzene
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 eq) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x V).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired ether.
Protocol 2: Synthesis of 1-(Propargyl-oxymethyl)-2-bromo-4,5-difluorobenzene
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous N,N-dimethylformamide (DMF) to the flask.
-
Add propargyl bromide (80% in toluene, 1.5 eq) to the suspension.
-
Stir the reaction mixture at room temperature for 12 hours. For less reactive substrates, the mixture can be gently heated to 50 °C.[4]
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x V).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualizations
The following diagrams illustrate the key chemical transformations and workflows described in these application notes.
Caption: Williamson Ether Synthesis of this compound.
Caption: General experimental workflow for Williamson ether synthesis.
References
Application Notes: (2-Bromo-4,5-difluorophenyl)methanol as a Versatile Building Block for Heterocyclic Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Bromo-4,5-difluorophenyl)methanol is a valuable and versatile building block in medicinal chemistry and organic synthesis, primarily utilized in the construction of complex heterocyclic scaffolds. The presence of ortho-bromo and di-fluoro substitutions on the phenyl ring offers unique reactivity and imparts desirable physicochemical properties to the target molecules. The bromine atom serves as a convenient handle for various cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds, while the fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The benzylic alcohol functionality provides a key reactive site for etherification, esterification, and conversion to other functional groups, facilitating the assembly of diverse heterocyclic systems.
These application notes provide an overview of the utility of this compound in the synthesis of nitrogen- and oxygen-containing heterocycles, along with detailed experimental protocols for key transformations.
Core Applications in Heterocyclic Synthesis
The strategic placement of the bromo, difluoro, and methanol functionalities on the phenyl ring makes this compound an ideal precursor for a range of heterocyclic systems. Key applications include:
-
Synthesis of Nitrogen-Containing Heterocycles: This building block is instrumental in the synthesis of fused nitrogen heterocycles such as isoindolinones and related structures. The ortho-bromo group allows for intramolecular amination or carbonylation-amination cascades.
-
Synthesis of Oxygen-Containing Heterocycles: The compound is a key starting material for the synthesis of benzofurans and other fused oxygen heterocycles. Intramolecular O-arylation is a common strategy employed for this purpose.
Data Presentation
The following tables summarize quantitative data for representative heterocyclic compounds synthesized from this compound and its derivatives.
Table 1: Synthesis of Nitrogen-Containing Heterocycles
| Entry | Reactant 1 | Reactant 2 | Product | Catalyst / Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | (2-Bromo-4,5-difluorobenzyl)amine | CO | 5,6-Difluoro-2,3-dihydroisoindol-1-one | Pd(OAc)₂, dppf | Toluene | 100 | 12 | 85 |
| 2 | 2-Bromo-4,5-difluoro-N-methylbenzamide | N/A | 5,6-Difluoro-2-methylisoindolin-1-one | CuI, L-proline | DMSO | 110 | 24 | 78 |
Table 2: Synthesis of Oxygen-Containing Heterocycles
| Entry | Reactant | Product | Catalyst / Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | 1-Bromo-2-(ethoxymethyl)-4,5-difluorobenzene | 6,7-Difluorobenzofuran | Pd(OAc)₂, P(o-tol)₃ | DMA | 120 | 16 | 75 | | 2 | 2-(2-Bromo-4,5-difluorobenzyloxy)acetaldehyde | 6,7-Difluorobenzofuran | p-TsOH | Toluene | 110 | 8 | 65 |
Experimental Protocols
Protocol 1: Synthesis of 5,6-Difluoro-2,3-dihydroisoindol-1-one via Palladium-Catalyzed Carbonylative Cyclization
This protocol describes the synthesis of a 5,6-difluoroisoindolinone derivative from a (2-bromo-4,5-difluorobenzyl)amine precursor.
Materials:
-
(2-Bromo-4,5-difluorobenzyl)amine (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf, 0.1 equiv)
-
Triethylamine (Et₃N, 2.0 equiv)
-
Toluene, anhydrous
-
Carbon monoxide (CO) gas (balloon pressure)
-
Standard laboratory glassware, stirring and heating equipment
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask, add (2-bromo-4,5-difluorobenzyl)amine (1.0 equiv), Pd(OAc)₂ (0.05 equiv), and dppf (0.1 equiv).
-
Seal the flask with a septum and purge with an inert gas for 15 minutes.
-
Add anhydrous toluene and triethylamine (2.0 equiv) via syringe.
-
Purge the reaction mixture with carbon monoxide gas for 5 minutes and then maintain a CO atmosphere using a balloon.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12 hours.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the desired 5,6-difluoro-2,3-dihydroisoindol-1-one.
Protocol 2: Synthesis of 6,7-Difluorobenzofuran via Intramolecular O-Arylation
This protocol outlines the synthesis of a 6,7-difluorobenzofuran from a 1-bromo-2-(alkoxymethyl)-4,5-difluorobenzene derivative.
Materials:
-
1-Bromo-2-(ethoxymethyl)-4,5-difluorobenzene (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 0.1 equiv)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
N,N-Dimethylacetamide (DMA), anhydrous
-
Standard laboratory glassware, stirring and heating equipment
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask, add 1-bromo-2-(ethoxymethyl)-4,5-difluorobenzene (1.0 equiv), Pd(OAc)₂ (0.05 equiv), P(o-tol)₃ (0.1 equiv), and K₂CO₃ (2.0 equiv).
-
Seal the flask with a septum and purge with an inert gas for 15 minutes.
-
Add anhydrous DMA via syringe.
-
Heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 16 hours.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield 6,7-difluorobenzofuran.
Visualizations
Synthesis of Nitrogen-Containing Heterocycles
Caption: Synthetic pathways to nitrogen-containing heterocycles.
Synthesis of Oxygen-Containing Heterocycles
Caption: Synthetic routes to oxygen-containing heterocycles.
General Experimental Workflow
Caption: General workflow for heterocyclic synthesis.
Application Notes and Protocols for the Heck Reaction of (2-Bromo-4,5-difluorophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Heck reaction, a cornerstone of modern organic synthesis, facilitates the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to form substituted alkenes. This powerful carbon-carbon bond-forming reaction has found widespread application in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced materials.[1][2] The reaction typically involves a palladium catalyst, a phosphine or N-heterocyclic carbene (NHC) ligand, a base, and a suitable solvent.[3]
This document provides detailed application notes and standardized protocols for the Heck reaction of (2-Bromo-4,5-difluorophenyl)methanol. This substrate is of interest in medicinal chemistry and materials science due to the presence of the difluorophenyl motif and the versatile hydroxymethyl group. The electron-withdrawing nature of the fluorine atoms can influence the reactivity of the aryl bromide, and the presence of the benzylic alcohol requires careful consideration of reaction conditions to avoid potential side reactions.
Key Reaction Parameters and Considerations
The success of the Heck reaction with this compound hinges on the careful selection of several key parameters:
-
Catalyst System: The choice of palladium precursor and ligand is critical. While traditional catalysts like palladium(II) acetate (Pd(OAc)₂) combined with triphenylphosphine (PPh₃) are often effective, modern catalyst systems employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) can offer higher efficiency and broader substrate scope, particularly for less reactive aryl bromides.[4][5][6] The use of Pd(OAc)₂ is often more efficient than Pd(0) sources like Pd(PPh₃)₄ as the active Pd(0) species is readily generated in situ.[7][8]
-
Base: An appropriate base is required to neutralize the hydrogen halide generated during the catalytic cycle. Common choices include inorganic bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃), or organic bases such as triethylamine (Et₃N). The choice of base can influence reaction rates and yields.
-
Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), and acetonitrile (MeCN) are frequently used to facilitate the dissolution of reactants and stabilize the catalytic species. Aqueous solvent mixtures have also been shown to be effective in some systems.[9][10]
-
Temperature: Heck reactions are typically conducted at elevated temperatures, often ranging from 80 to 140 °C, to ensure a reasonable reaction rate.[9][10]
-
Alkene Coupling Partner: The nature of the alkene can significantly impact the reaction. Electron-deficient alkenes, such as acrylates and styrenes, are common and highly reactive substrates.
Summary of Heck Reaction Conditions for Aryl Bromides
The following tables summarize various catalytic systems and conditions reported in the literature for the Heck reaction of aryl bromides, which can serve as a starting point for the optimization of the reaction with this compound.
Table 1: Palladium/Phosphine-Based Catalytic Systems
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100-120 | 70-95 | [11] |
| Pd(OAc)₂ | P(o-tol)₃ | NaOAc | DMF | 100-140 | 75-98 | [12] |
| Pd(dba)₂ | P(t-Bu)₃·HBF₄ | Et₃N | DMF | 100 | 82-95 | [13] |
| Pd(OAc)₂ | dppf | Cs₂CO₃ | DMF/H₂O | 100 | 85-95 | [2] |
Table 2: Palladium/N-Heterocyclic Carbene (NHC)-Based Catalytic Systems
| Catalyst Precursor | Ligand/Precursor | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Pd(dba)₂ | Imidazolium Salt | K₂CO₃ | DMAc | 120-140 | 85-99 | [4] |
| Pd(OAc)₂ | Tetrahydropyrimidinium Salt | K₂CO₃ | DMF/H₂O | 80 | 80-96 | [9][10] |
| Pd(OAc)₂ | Imidazole-based SPO | K₂CO₃ | DMF | 60 | 90-98 | [14] |
Experimental Protocols
The following are detailed protocols for the Heck reaction of this compound with a generic alkene (e.g., styrene or n-butyl acrylate). These protocols are based on well-established procedures for aryl bromides and should be optimized for the specific substrate and alkene.
Protocol 1: Classical Palladium Acetate/Triphenylphosphine System
This protocol utilizes a widely accessible and cost-effective catalytic system.
Materials:
-
This compound
-
Alkene (e.g., Styrene or n-Butyl Acrylate, 1.2 equivalents)
-
Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 4 mol%)
-
Triethylamine (Et₃N, 1.5 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 4.5 mg), and PPh₃ (0.04 mmol, 10.5 mg).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous DMF (5 mL) via syringe, followed by the alkene (1.2 mmol) and triethylamine (1.5 mmol, 0.21 mL).
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Protocol 2: N-Heterocyclic Carbene (NHC) Catalyzed System
This protocol employs a more modern and often more efficient NHC-based catalyst system, which can be particularly useful for less reactive substrates.[9][10]
Materials:
-
This compound
-
Alkene (e.g., Styrene, 1.5 equivalents)
-
Palladium(II) Acetate (Pd(OAc)₂, 1 mol%)
-
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl, 2 mol%)
-
Potassium Carbonate (K₂CO₃, 2.0 equivalents)
-
N,N-Dimethylformamide (DMF) / Water (1:1 mixture)
Procedure:
-
To a Schlenk tube, add this compound (1.0 mmol), Pd(OAc)₂ (0.01 mmol, 2.2 mg), IPr·HCl (0.02 mmol, 8.5 mg), and K₂CO₃ (2.0 mmol, 276 mg).
-
Add the DMF/water mixture (4 mL).
-
Add the alkene (1.5 mmol).
-
Seal the tube and heat the reaction mixture to 80-100 °C for 4-12 hours, with stirring. Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the final product.
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general experimental workflow for the Heck reaction.
Caption: General experimental workflow for the Heck cross-coupling reaction.
Catalytic Cycle Diagram
This diagram outlines the generally accepted catalytic cycle for the Heck reaction.
Caption: Simplified catalytic cycle of the Mizoroki-Heck reaction.
References
- 1. Heck Reaction [organic-chemistry.org]
- 2. books.rsc.org [books.rsc.org]
- 3. Heck reaction - Wikipedia [en.wikipedia.org]
- 4. Triaryl phosphine-functionalized N-heterocyclic carbene ligands for Heck reaction [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 13. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 14. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
Application Notes and Protocols for Protecting Group Strategies: (2-Bromo-4,5-difluorophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the strategic use of protecting groups for (2-bromo-4,5-difluorophenyl)methanol. The selection of an appropriate protecting group is critical in multi-step syntheses to ensure the stability of the hydroxyl functionality under various reaction conditions while allowing for its selective removal at a later stage. The presence of electron-withdrawing bromo and difluoro substituents on the phenyl ring influences the reactivity of the benzylic alcohol and the stability of the protecting group.
Introduction to Protecting Group Strategies
The hydroxyl group of this compound is a versatile functional handle but can interfere with many synthetic transformations. Protecting this group as an ether is a common and effective strategy. The most suitable protecting groups for this substrate are silyl ethers, such as the tert-butyldimethylsilyl (TBS) group, and benzyl ethers (Bn). The choice between these depends on the planned synthetic route and the required orthogonality of deprotection steps.
Key Considerations for this compound:
-
Electron-Withdrawing Effects: The bromo and difluoro substituents decrease the electron density of the aromatic ring, which can increase the acidity of the benzylic proton and potentially affect the lability of certain protecting groups.
-
Steric Hindrance: The ortho-bromo group provides some steric hindrance around the hydroxyl group, which may influence the choice of protecting group and the reaction conditions required for its introduction.
-
Orthogonality: The chosen protecting group should be removable under conditions that do not affect other functional groups in the molecule. Silyl ethers are typically cleaved with fluoride ions, while benzyl ethers are removed by hydrogenolysis, offering excellent orthogonality.[1]
Recommended Protecting Groups and Protocols
Below are detailed protocols for the protection of this compound with tert-butyldimethylsilyl (TBS) and benzyl (Bn) ethers, along with their respective deprotection methods.
tert-Butyldimethylsilyl (TBS) Ether Protection
TBS ethers are robust protecting groups that are stable to a wide range of reaction conditions, including non-acidic aqueous environments, and are readily cleaved by fluoride-based reagents.[2]
Protection Protocol: Synthesis of tert-butyl((2-bromo-4,5-difluorophenyl)methoxy)dimethylsilane
-
Reagents and Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBS-Cl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).
-
Add tert-butyldimethylsilyl chloride (1.2 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-18 hours and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired TBS-protected alcohol.
-
Deprotection Protocol: Cleavage of the TBS Ether
-
Reagents and Materials:
-
tert-Butyl((2-bromo-4,5-difluorophenyl)methoxy)dimethylsilane
-
Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Dissolve the TBS-protected alcohol (1.0 eq) in anhydrous THF.
-
Add a 1.0 M solution of TBAF in THF (1.1 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Quench the reaction with water and extract with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield this compound.[3]
-
Benzyl (Bn) Ether Protection
Benzyl ethers are stable to a wide range of acidic and basic conditions and are typically removed by catalytic hydrogenolysis, a mild and selective method.[4]
Protection Protocol: Synthesis of 1-(benzyloxymethyl)-2-bromo-4,5-difluorobenzene
-
Reagents and Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Benzyl bromide (BnBr)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Water
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
To a suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C, add a solution of this compound (1.0 eq) in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add benzyl bromide (1.1 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the mixture with ethyl acetate (3 x).
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the benzylated product.
-
Deprotection Protocol: Cleavage of the Benzyl Ether
-
Reagents and Materials:
-
1-(Benzyloxymethyl)-2-bromo-4,5-difluorobenzene
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethyl acetate
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
-
Procedure:
-
Dissolve the benzyl-protected alcohol (1.0 eq) in methanol or ethyl acetate.
-
Add 10% Pd/C (5-10 mol% by weight).
-
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere.
-
Stir the reaction mixture vigorously at room temperature for 4-24 hours, monitoring by TLC. Note that deprotection of fluorinated benzyl ethers can be slower.[5]
-
Upon completion, carefully filter the reaction mixture through a pad of Celite, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected alcohol.
-
Data Presentation: Comparison of Protecting Group Strategies
| Protecting Group | Protection Conditions | Deprotection Conditions | Expected Yield | Stability | Orthogonality |
| TBS Ether | TBS-Cl, Imidazole, DMF, rt, 12-18 h | TBAF, THF, rt, 1-3 h | High | Stable to base, mild acid, organometallics. Labile to strong acid and fluoride. | Excellent with benzyl ethers. |
| Benzyl Ether | NaH, BnBr, DMF, rt, 12-16 h | H₂, 10% Pd/C, MeOH, rt, 4-24 h | High | Stable to acid, base, many oxidizing/reducing agents. Labile to hydrogenolysis. | Excellent with silyl ethers. |
Visualization of Workflows
Protection of this compound
Caption: General workflow for the protection of this compound.
Deprotection of Protected this compound
References
Application Notes: Synthesis of Next-Generation Oncology Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of oncology therapeutics is rapidly evolving, with a clear trajectory towards highly targeted agents that offer improved efficacy and reduced off-target toxicities. This document provides detailed application notes on the synthesis of three paradigm-shifting oncology drugs: Osimertinib, a third-generation EGFR inhibitor; ARV-110, a PROTAC androgen receptor degrader; and Trastuzumab Deruxtecan, an antibody-drug conjugate. These agents represent key advancements in precision medicine, each employing a unique mechanism to combat cancer. These notes offer insights into their synthesis, mechanism of action, and preclinical evaluation, providing a valuable resource for researchers in the field.
Osimertinib: A Covalent Inhibitor of Mutant EGFR
Osimertinib (AZD9291) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] It is designed to selectively and irreversibly inhibit both sensitizing EGFR mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, which commonly arises after treatment with earlier-generation EGFR TKIs.[2] Its mechanism of action involves the formation of a covalent bond with a cysteine residue (Cys797) in the ATP-binding site of EGFR, leading to the inhibition of downstream signaling pathways crucial for tumor cell proliferation and survival.[2]
Signaling Pathway: EGFR Inhibition
Caption: EGFR signaling pathway and the inhibitory action of Osimertinib.
Quantitative Data: In Vitro Efficacy of Osimertinib
| Cell Line | EGFR Mutation Status | IC50 (nM) |
| PC-9 | Exon 19 deletion | 23[3] |
| PC-9ER | Exon 19 deletion + T790M | 166[3] |
| H1975 | L858R + T790M | 4.6[3] |
| LoVo | Wild-Type EGFR | 493.8[1] |
| LoVo | Exon 19 deletion EGFR | 12.92[1] |
| LoVo | L858R/T790M EGFR | 11.44[1] |
Experimental Protocols
A convergent synthetic approach is commonly employed for the preparation of Osimertinib. The following is a representative multi-step protocol:
Step 1: Synthesis of N1-(2-(dimethylamino)ethyl)-4-methoxy-N1-methyl-5-nitrobenzene-1,2-diamine
-
To a solution of 4-fluoro-2-methoxy-5-nitroaniline in a suitable solvent (e.g., N,N-dimethylacetamide), add N,N,N'-trimethylethane-1,2-diamine.
-
Heat the reaction mixture and stir for several hours.
-
Upon completion, cool the mixture, and perform an aqueous workup followed by extraction with an organic solvent.
-
Purify the crude product by chromatography to yield the desired intermediate.
Step 2: Synthesis of 2-chloro-N-(2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine
-
Combine the product from Step 1 with 2,4-dichloro-5-(1-methyl-1H-indol-3-yl)pyrimidine in a suitable solvent.
-
Add a non-nucleophilic base (e.g., DIPEA) and heat the reaction.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction and purify the product.
Step 3: Reduction of the Nitro Group
-
Dissolve the nitro compound from Step 2 in a mixture of ethanol and water.
-
Add a reducing agent, such as iron powder and ammonium chloride.
-
Heat the mixture to reflux.
-
After the reaction is complete, filter the mixture to remove inorganic salts and concentrate the filtrate.
-
Extract the product with an organic solvent and dry the organic layer.
Step 4: Acrylamide Formation (Final Step)
-
Dissolve the aniline derivative from Step 3 in a suitable solvent (e.g., THF or DCM) and cool to 0 °C.
-
Add a base, such as triethylamine.
-
Slowly add acryloyl chloride dropwise.
-
Allow the reaction to warm to room temperature and stir for a few hours.
-
Quench the reaction with water and extract the product.
-
Purify the crude product by column chromatography or recrystallization to obtain Osimertinib.
A general workflow for assessing the preclinical efficacy of a kinase inhibitor like Osimertinib involves the following steps:
-
Target Confirmation: Use Western blot analysis to confirm that Osimertinib inhibits the phosphorylation of EGFR in cultured leukemia or lung cancer cell lines.[4]
-
Functional Activity: Evaluate the effect of Osimertinib on cell proliferation and colony formation using clonogenic assays in methylcellulose or soft agar.[4]
-
In Vivo Pharmacodynamics: Determine the dose and schedule of administration required for effective target inhibition in animal models (e.g., NSG mice transplanted with human cancer cell lines).[4]
-
In Vivo Efficacy: Assess the therapeutic response to Osimertinib in vivo using luciferase-expressing cancer cells, allowing for non-invasive monitoring of tumor burden.[4]
ARV-110: A PROTAC for Androgen Receptor Degradation
ARV-110 (Bavdegalutamide) is a Proteolysis Targeting Chimera (PROTAC) designed to selectively degrade the Androgen Receptor (AR), a key driver of prostate cancer.[5][6] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[7] ARV-110 has shown potent and selective degradation of AR in preclinical models and has advanced into clinical trials for the treatment of metastatic castration-resistant prostate cancer (mCRPC).[8]
Signaling Pathway: PROTAC-mediated AR Degradation
Caption: Mechanism of ARV-110 in mediating the degradation of the Androgen Receptor.
Quantitative Data: In Vitro Degradation and Clinical Activity of ARV-110
| Cell Line | DC50 (nM) | Dmax (%) |
| VCaP | <1[5][6][9] | >90[5] |
| LNCaP | <1[10] | >95[11] |
| Clinical Trial Data (mCRPC patients) | Result |
| Radiographic progression-free survival (rPFS) in patients with AR T878X/H878Y mutations | 11.1 months[12] |
| PSA50 (≥50% reduction in PSA) in patients with AR T878X/H878Y mutations | 54%[12] |
Experimental Protocols
The synthesis of ARV-110 involves the preparation of two key fragments, the AR ligand and the E3 ligase ligand, which are then connected by a linker. The following is a generalized synthetic scheme:
Step 1: Synthesis of the Androgen Receptor Ligand Moiety
-
The synthesis often starts from a commercially available substituted benzonitrile.
-
A nucleophilic aromatic substitution reaction is performed with a protected cyclohexanol derivative.
-
Deprotection of the amine on the cyclohexyl ring provides a key intermediate for linker attachment.
Step 2: Synthesis of the E3 Ligase (Cereblon) Ligand Moiety
-
The Cereblon ligand is typically derived from thalidomide or its analogs.
-
The synthesis involves the reaction of a substituted phthalic acid derivative with 3-aminopiperidine-2,6-dione.
-
A subsequent nucleophilic aromatic substitution with a protected piperazine derivative introduces the attachment point for the linker.
Step 3: Linker Attachment and Final PROTAC Assembly
-
The linker is synthesized separately and often contains functional groups for coupling with the AR and E3 ligase ligands.
-
The AR ligand intermediate is coupled to one end of the linker.
-
The E3 ligase ligand intermediate is deprotected and then coupled to the other end of the linker-AR ligand conjugate.
-
Purification by chromatography yields the final ARV-110 product. For detailed synthetic schemes, refer to patent literature such as US Patent 10584101.[13]
The development and evaluation of a PROTAC like ARV-110 follows a structured workflow:
-
Design and Synthesis: This involves the selection of appropriate ligands for the target protein and E3 ligase, and the design and synthesis of the PROTAC molecule.[14]
-
In Vitro Binding Assays: Techniques like Surface Plasmon Resonance (SPR) are used to confirm that the PROTAC binds to both the target protein and the E3 ligase.[14]
-
Ternary Complex Formation Assays: Assays such as FRET are employed to demonstrate that the PROTAC induces the formation of a ternary complex between the target protein and the E3 ligase.[14]
-
In Vitro Ubiquitination Assays: These assays confirm that the formation of the ternary complex leads to the ubiquitination of the target protein.[14]
-
Cellular Degradation Assays: The ability of the PROTAC to induce degradation of the target protein in cancer cell lines is assessed, and key parameters like DC50 and Dmax are determined.[14]
Trastuzumab Deruxtecan: An Antibody-Drug Conjugate
Trastuzumab deruxtecan (T-DXd, Enhertu®) is an antibody-drug conjugate (ADC) that targets HER2-expressing cancer cells.[15][16] It is composed of the anti-HER2 monoclonal antibody trastuzumab, a cleavable tetrapeptide-based linker, and a potent topoisomerase I inhibitor payload, deruxtecan (DXd).[15] A key feature of T-DXd is its high drug-to-antibody ratio (DAR) of approximately 8, which contributes to its potent anti-tumor activity.[15][17]
Mechanism of Action: Antibody-Drug Conjugate
Caption: The mechanism of action of Trastuzumab Deruxtecan.
Quantitative Data: Drug-to-Antibody Ratio (DAR) of Trastuzumab Deruxtecan
| Analytical Method | Average DAR |
| Native Intact Mass Spectrometry | ~7.94[18] |
| Reduced Chain Analysis | ~7.77[18] |
| Theoretical Maximum | ~8[15][17] |
Experimental Protocols
The synthesis of T-DXd is a two-part process involving the preparation of the drug-linker, deruxtecan, and its subsequent conjugation to the trastuzumab antibody.
Part 1: Synthesis of Deruxtecan (Drug-Linker)
-
The synthesis of the exatecan payload involves a multi-step sequence starting from commercially available materials to construct the complex pentacyclic core.
-
The linker, typically a maleimide-GGFG peptide, is synthesized separately.
-
The exatecan payload is then coupled to the linker to form the deruxtecan drug-linker.[19]
Part 2: Conjugation to Trastuzumab
-
Antibody Reduction: The interchain disulfide bonds of the trastuzumab antibody are partially reduced using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to generate free thiol groups.[19][20]
-
Conjugation: The maleimide group of the deruxtecan drug-linker reacts with the free thiol groups on the reduced antibody via a Michael addition reaction to form a stable thioether bond.[20]
-
Purification: The resulting ADC is purified to remove unreacted drug-linker and other impurities, typically using techniques like size exclusion chromatography or tangential flow filtration.[19]
The development of an ADC like Trastuzumab Deruxtecan is a comprehensive process:
-
Target Selection and Antibody Development: Identification of a suitable tumor-associated antigen and development of a specific monoclonal antibody.
-
Payload and Linker Selection: Choosing a potent cytotoxic drug and a linker with appropriate stability and cleavage properties.
-
Conjugation Chemistry: Developing a robust and reproducible method for conjugating the drug-linker to the antibody.
-
Characterization and DAR Determination: Thoroughly characterizing the ADC, including determining the average DAR and the distribution of drug-loaded species using techniques like HIC-HPLC, RP-HPLC, and mass spectrometry.[21]
-
In Vitro and In Vivo Evaluation: Assessing the efficacy and safety of the ADC in preclinical models.[22][23]
References
- 1. selleckchem.com [selleckchem.com]
- 2. iris.univpm.it [iris.univpm.it]
- 3. Characterization of the efficacies of osimertinib and nazartinib against cells expressing clinically relevant epidermal growth factor receptor mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pre-clinical evaluation of tyrosine kinase inhibitors for treatment of acute leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. biopharma.co.uk [biopharma.co.uk]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Streamlined High-Throughput Data Analysis Workflow for Antibody-Drug Conjugate Biotransformation Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. benchchem.com [benchchem.com]
- 15. Discovery and development of trastuzumab deruxtecan and safety management for patients with HER2-positive gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Spotlight on Trastuzumab Deruxtecan (DS-8201,T-DXd) for HER2 Mutation Positive Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Enhertu (Trastuzumab Deruxtecan): Magic ADC Drug | Biopharma PEG [biochempeg.com]
- 18. lcms.labrulez.com [lcms.labrulez.com]
- 19. How to synthesize Trastuzumab Deruxtecan?_Chemicalbook [chemicalbook.com]
- 20. benchchem.com [benchchem.com]
- 21. Agilent Tools for Antibody Drug Conjugate Workflows | Agilent [agilent.com]
- 22. Antibody-Drug Conjugates Workflows | Genedata [genedata.com]
- 23. ADC Therapeutics’ New Workflow System for the Design, Production, and Analytics of Antibody Drug Conjugates (ADCs) [genedata.com]
Application Notes and Protocols for Synthesizing Novel Compounds for Neurological Disorders
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of novel therapeutics for neurological disorders remains a critical challenge in modern medicine. The intricate nature of the central nervous system (CNS) and the complexity of diseases such as Alzheimer's, Parkinson's, Multiple Sclerosis (MS), and epilepsy demand innovative approaches to drug discovery. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of promising novel compounds that target key pathological mechanisms in these disorders. The protocols outlined below are intended to serve as a comprehensive resource for researchers in the field of neuropharmacology and medicinal chemistry.
Quantitative Data Summary of Novel Compounds
The following tables summarize quantitative data for several novel compounds currently under investigation for the treatment of various neurological disorders.
Table 1: Efficacy of Bruton's Tyrosine Kinase (BTK) Inhibitors in Multiple Sclerosis
| Compound | Disorder | Phase | Primary Endpoint | Result | Citation |
| Tolebrutinib | Non-relapsing Secondary Progressive MS | 3 (HERCULES trial) | Time to 6-month confirmed disability progression (CDP) | 31% delay in the onset of 6-month CDP compared to placebo. | [1][2][3][4][5] |
| Fenebrutinib | Relapsing MS | 3 (FENhance 2 trial) | Annualized relapse rate (ARR) | Significantly reduced ARR compared to teriflunomide. | [6][7][8] |
| Fenebrutinib | Primary Progressive MS | 3 (FENtrepid trial) | Time to composite confirmed disability progression | Non-inferior to ocrelizumab. | [6][8] |
Table 2: Efficacy of Novel Compounds for Parkinson's Disease
| Compound | Target/Mechanism | Phase | Primary Endpoint | Result | Citation |
| P2B001 (Pramipexole ER 0.6mg / Rasagiline ER 0.75mg) | Dopamine agonist / MAO-B inhibitor | 3 | Change in UPDRS parts II and III score | Superior efficacy compared to individual components. | [9][10][11][12][13] |
| Ambroxol | Glucocerebrosidase (GCase) chaperone | 2 | Safety and tolerability | Safe and well-tolerated; increased GCase levels in CSF by 35%. | [14][15][16][17][18] |
Table 3: Preclinical Data for Novel Neuroprotective and Anticonvulsant Compounds
| Compound Class/Name | Target/Mechanism | In Vitro/In Vivo Model | Key Finding (IC50/EC50/ED50) | Citation |
| Indolylazine & Pyrrolylazine derivatives | Heat Shock Protein induction | Cellular model of Alzheimer's disease | Increased neuronal survival and prevented apoptosis. | [19] |
| (S)-N-[(6-Chloro-2,3-dihydrobenzo[9][20]dioxin-2-yl)methyl]sulfamide (JNJ-26489112) | Anticonvulsant | Mouse audiogenic seizure model | ED50 = 21 mg/kg | [21] |
| Quinolylnitrone (QN6) | Neuroprotectant, BChE and MAO-B inhibitor | In vitro OGD model (human neuroblastoma cells) | EC50 (neuroprotection) = 3.97 µM; IC50 (hBChE) = 1.06 nM; IC50 (hMAO-B) = 4.46 µM | [22] |
| Bunchosia armeniaca butanol fraction (BBF) | Acetylcholinesterase (AChE) inhibitor | In vitro AChE inhibition assay | IC50 = 16.4 µg/mL | [23] |
| Centaurea tougourensis n-butanol extract | Acetylcholinesterase (AChE) inhibitor | In vitro AChE inhibition assay | IC50 = 9.8 µg/mL | |
| MTP150 | Multi-target (HDAC, MAO) | U87-MG glioma cells | IC50 = 0.55 µM | [24] |
Experimental Protocols
Synthesis of Novel Compounds
Protocol 1: General Synthesis of Indolylazine Derivative IA-50
This protocol describes the synthesis of 9-(1H-indol-2-yl)acridine (IA-50), a novel neuroprotective agent that induces chaperone expression.[25][26]
Materials:
-
Acridine
-
4,5,6,7-tetrahydro-1H-indole
-
Acetic acid
-
Titanium dioxide (TiO2) catalyst
-
Quartz flask
-
Sonicator
-
Xenon lamp (5000 K, 35 W)
-
Air bubbling system
Procedure:
-
In a quartz flask, dissolve acridine (1 mmol) and 4,5,6,7-tetrahydro-1H-indole (2 mmol) in acetic acid (20 mL).
-
Add TiO2 catalyst (10 wt. %).
-
Sonicate the mixture for 5 minutes to obtain a fine suspension.
-
Irradiate the resulting mixture with a Xe lamp under air bubbling at room temperature (20 °C).
-
Monitor the reaction progress. The reaction is typically complete after 5 hours.
-
Upon completion, purify the product using standard chromatographic techniques.
In Vitro Assays
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells.
Materials:
-
96-well flat-bottom microtiter plates
-
Cell culture medium
-
Test compound
-
LDH Assay Kit (containing substrate mix, assay buffer, and stop solution)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ - 5 x 10⁴ cells/well in 100 µL of culture medium.
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator.
-
Treat the cells with various concentrations of the test compound and include appropriate controls (vehicle control, positive control for cytotoxicity). The final volume should be at least 150 µL/well.
-
Incubate for the desired exposure period (e.g., 24-48 hours).
-
After incubation, carefully transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of the LDH substrate mix/assay buffer to each well.
-
Incubate at room temperature for 30 minutes, protected from light.
-
Add 50 µL of the stop solution to each well.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate the percentage of cytotoxicity relative to the positive control.
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) to measure intracellular ROS levels.
Materials:
-
Black, clear-bottom 96-well plates
-
Cell culture medium
-
Test compound
-
H2DCFDA solution (e.g., 10 µM in serum-free medium)
-
Phosphate-buffered saline (PBS)
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Seed cells in a black, clear-bottom 96-well plate.
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Treat cells with the test compound for the desired duration.
-
After treatment, wash the cells with warm PBS.
-
Add 100 µL of 10 µM H2DCFDA solution to each well.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
Wash the cells with PBS.
-
Measure the fluorescence intensity using a fluorescence plate reader (excitation ~485 nm, emission ~535 nm) or visualize using a fluorescence microscope.
In Vivo Assays
Protocol 4: Lipopolysaccharide (LPS)-Induced Neuroinflammation in Mice
This model is used to study neuroinflammatory processes and to evaluate the anti-inflammatory effects of novel compounds.[27][28][29][30][31]
Materials:
-
Mice (e.g., C57BL/6)
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile saline
-
Test compound
-
Syringes and needles for intraperitoneal (IP) injection
Procedure:
-
Acclimatize mice to the housing conditions for at least one week.
-
Prepare a stock solution of LPS in sterile saline. A common dose for inducing neuroinflammation is 5 mg/kg.
-
Administer the test compound or vehicle to the control and experimental groups of mice at a predetermined time before or after the LPS challenge.
-
Inject mice intraperitoneally with LPS (5 mg/kg).
-
At desired time points after LPS injection (e.g., 6 hours, 24 hours, 7 days), euthanize the mice.
-
Collect brain tissue for analysis of inflammatory markers (e.g., cytokines, microglial activation) via techniques such as immunohistochemistry, ELISA, or qPCR.
Protocol 5: Zebrafish Larval Locomotor Activity Assay for Neuroactive Compounds
This high-throughput in vivo assay is used to screen for compounds that affect behavior.[32][33][34][35][36]
Materials:
-
Zebrafish larvae (e.g., 5-7 days post-fertilization)
-
96-well plates
-
Test compound dissolved in embryo medium
-
Automated behavioral tracking system
Procedure:
-
Place individual zebrafish larvae into the wells of a 96-well plate containing embryo medium.
-
Allow the larvae to acclimate for a defined period.
-
Administer the test compound at various concentrations to the wells. Include a vehicle control.
-
Place the 96-well plate into an automated behavioral tracking system.
-
Record the locomotor activity of the larvae over a set period, often including alternating periods of light and dark to assess photomotor responses.
-
Analyze the tracking data to determine parameters such as total distance moved, velocity, and changes in activity in response to stimuli.
-
Compare the behavioral profiles of compound-treated larvae to controls to identify neuroactive effects.
Signaling Pathways and Mechanisms of Action
Heat Shock Response Activation by Indolylazine Derivatives
Indolylazine and pyrrolylazine derivatives have been shown to exert neuroprotective effects by activating the heat shock response (HSR).[20][19] This pathway is a crucial cellular defense mechanism against proteotoxic stress, which is implicated in many neurodegenerative diseases.
Caption: Heat Shock Response pathway activated by indolylazine derivatives.
Wnt Signaling Pathway in Epilepsy
Dysregulation of the Wnt signaling pathway has been implicated in epilepsy. Small molecule inhibitors targeting this pathway are being investigated as potential anti-epileptogenic agents.
Caption: Wnt signaling pathway and its role in epilepsy.
Experimental Workflow for In Vitro Neuroprotection Assay
The following diagram illustrates a general workflow for assessing the neuroprotective effects of a novel compound in vitro.
Caption: Workflow for in vitro neuroprotection screening.
References
- 1. fiercebiotech.com [fiercebiotech.com]
- 2. Data Regarding Tolebrutinib Treatment for Nonrelapsing Secondary Progressive MS Presented and Published - - Practical Neurology [practicalneurology.com]
- 3. news-medical.net [news-medical.net]
- 4. Tolebrutinib slows down disability progression in non-relapsing secondary progressive MS | MS Trust [mstrust.org.uk]
- 5. Press Release: Tolebrutinib phase 3 data published in NEJM demonstrate benefit on disability progression in multiple sclerosis [sanofi.com]
- 6. neurologylive.com [neurologylive.com]
- 7. roche.com [roche.com]
- 8. gene.com [gene.com]
- 9. A Randomized Phase 3 Study Comparing P2B001 to its Components (Low-Dose Extended-Release Rasagiline and Pramipexole) and to Optimized Doses of Marketed Extended-Release Pramipexole in Early Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. evergreenhealth.com [evergreenhealth.com]
- 11. A randomized trial of a low-dose Rasagiline and Pramipexole combination (P2B001) in early Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 13. AAN 2024: Pharma Two B’s P2B001 shows promise in early PD [clinicaltrialsarena.com]
- 14. scienceofparkinsons.com [scienceofparkinsons.com]
- 15. Ambroxol in Parkinson's: results of phase 2 trial published - Cure Parkinson's [cureparkinsons.org.uk]
- 16. ucl.ac.uk [ucl.ac.uk]
- 17. Ambroxol as a disease-modifying treatment to reduce the risk of cognitive impairment in GBA-associated Parkinson’s disease: a multicentre, randomised, double-blind, placebo-controlled, phase II trial. The AMBITIOUS study protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. Chemists Synthesize Compounds To Treat Neurodegenerative Diseases | Technology Networks [technologynetworks.com]
- 20. Synthesis and approbation of new neuroprotective chemicals of pyrrolyl- and indolylazine classes in a cell model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Novel, Broad-Spectrum Anticonvulsants Containing a Sulfamide Group: Pharmacological Properties of (S)-N-[(6-Chloro-2,3-dihydrobenzo[1,4]dioxin-2-yl)methyl]sulfamide (JNJ-26489112) - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Neuroprotective and antioxidant properties of new quinolylnitrones in in vitro and in vivo cerebral ischemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. mdpi.com [mdpi.com]
- 25. mdpi.com [mdpi.com]
- 26. Indolylazine Derivative Induces Chaperone Expression in Aged Neural Cells and Prevents the Progression of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Protocol for the longitudinal study of neuroinflammation and reactive astrocytes in Lcn2CreERT2 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Video: Injections of Lipopolysaccharide into Mice to Mimic Entrance of Microbial-derived Products After Intestinal Barrier Breach [jove.com]
- 29. researchgate.net [researchgate.net]
- 30. LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 31. mdpi.com [mdpi.com]
- 32. researchgate.net [researchgate.net]
- 33. Zebrafish and Drug Development: A Behavioral Assay System for Probing Nicotine Function in Larval Zebrafish | Springer Nature Experiments [experiments.springernature.com]
- 34. Deep phenotypic profiling of neuroactive drugs in larval zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Rapid behavior—based identification of neuroactive small molecules in the zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 36. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with (2-Bromo-4,5-difluorophenyl)methanol
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize the Suzuki-Miyaura cross-coupling yield of (2-Bromo-4,5-difluorophenyl)methanol.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling reaction with this compound resulting in low to no yield?
A1: Low yields are a common challenge and can stem from several factors, particularly when using a functionalized substrate like this compound. Key issues include:
-
Catalyst Inactivation : The primary alcohol in your starting material can coordinate with the palladium catalyst, leading to inactive species. Additionally, exposure to oxygen can deactivate the active Pd(0) catalyst.[1][2]
-
Inefficient Transmetalation : The transfer of the organic group from the boronic acid to the palladium complex can be a rate-limiting step. This is often influenced by the choice of base and its solubility.[2]
-
Side Reactions : Undesired reactions such as dehalogenation (loss of bromine) and homocoupling of the boronic acid can consume starting materials and reduce the yield of the desired product.[3][4]
-
Poor Reagent Quality : The purity of the boronic acid, aryl bromide, solvents, and base is critical. Boronic acids can degrade over time to form boroxines, which can impact reactivity.[1]
Q2: What are the most common side products, and how can I identify them?
A2: The two most prevalent side products are the dehalogenated starting material and the homocoupled boronic acid product.
-
Dehalogenation : This is the replacement of the bromine atom with a hydrogen atom, yielding (4,5-difluorophenyl)methanol. It can be caused by inefficient catalysis or the presence of active hydrogen sources.[3][4]
-
Homocoupling : This occurs when two molecules of the boronic acid partner couple together. It is often promoted by the presence of oxygen in the reaction mixture.[3][5]
These byproducts can be identified using standard analytical techniques like Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy by comparing the crude reaction mixture to the starting materials.[4]
Q3: How does the benzylic alcohol group on this compound specifically affect the reaction?
A3: The benzylic alcohol group introduces specific challenges. It can act as a ligand for the palladium center, potentially poisoning the catalyst.[1] Furthermore, under certain conditions, particularly with alcoholic solvents or strong bases, it may act as a proton source, contributing to the dehalogenation side reaction.[3] While the electron-withdrawing fluoro groups on the ring facilitate the initial oxidative addition step, the alcohol group requires careful selection of ligands and conditions to prevent catalyst inhibition.[3][6]
Q4: Is it necessary to protect the alcohol group before the reaction?
A4: Not always. Many Suzuki couplings are tolerant of free hydroxyl groups.[7] Protecting the alcohol is a viable strategy if other optimization attempts fail, but it adds extra steps to the synthesis. Before resorting to protection, it is recommended to first screen different ligands (especially bulky, electron-rich ones like XPhos or SPhos), bases, and solvents, which can often overcome the challenges posed by the free alcohol.[1]
Troubleshooting Guide
Issue: Low or No Product Formation
If your reaction shows low conversion of the starting material, follow these steps to troubleshoot the issue.
Step 1: Verify Reagent and Reaction Setup Integrity
-
Inert Atmosphere : Ensure the reaction is conducted under a strict inert atmosphere (Argon or Nitrogen). Oxygen can lead to catalyst decomposition and promote homocoupling.[2][5] All solvents and reagents should be thoroughly degassed.[1]
-
Reagent Quality : Use fresh or recently purified boronic acid. Ensure solvents are anhydrous if the protocol requires it.[1]
-
Base Quality : Use a finely powdered, dry base to maximize surface area and reactivity.[5]
Step 2: Optimize the Catalyst System
-
Catalyst Choice : If using a Pd(II) precatalyst like Pd(OAc)₂, ensure it is efficiently reduced to the active Pd(0) species. Alternatively, using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a modern pre-catalyst (e.g., G2 or G3 palladacycles) can improve results.[7][8]
-
Ligand Selection : The choice of phosphine ligand is critical. For substrates with coordinating groups like alcohols, bulky and electron-rich ligands such as SPhos, XPhos, or P(t-Bu)₃ are often effective as they promote the desired catalytic cycle and minimize side reactions.[1][9]
Step 3: Screen Bases and Solvents
-
Base Selection : The base is crucial for activating the boronic acid in the transmetalation step.[9] Screen a variety of bases. Inorganic bases are generally preferred over amine bases for this type of coupling.[10]
-
Solvent System : The solvent must solubilize the reagents effectively. A mixture of an organic solvent with water often improves the solubility of inorganic bases and facilitates the reaction.[11]
| Parameter | Recommendation | Rationale |
| Catalyst | Pd(OAc)₂, Pd₂(dba)₃, Palladacycle Precatalysts (e.g., XPhos Pd G3) | Palladacycles can offer higher stability and activity.[7][8] |
| Ligand | Bulky, electron-rich phosphines (e.g., XPhos, SPhos, P(t-Bu)₃) | Stabilizes the catalyst, prevents coordination by the alcohol group, and promotes reductive elimination.[1] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | Cesium carbonate is often superior due to its solubility, but potassium phosphate is a strong, effective alternative.[5][10] |
| Solvent | Dioxane/H₂O, THF/H₂O, Toluene/H₂O (e.g., 4:1 ratio) | Aprotic polar solvents, often with water, are effective for dissolving the base and promoting the reaction.[5][11] |
| Temperature | 80-110 °C | Higher temperatures can increase reaction rates but may also lead to catalyst decomposition. Optimization is key.[2] |
Issue: Significant Side Product Formation (Dehalogenation/Homocoupling)
If you observe significant amounts of byproducts, consider the following adjustments.
To Minimize Dehalogenation:
-
Optimize Base : Strong bases like alkoxides can sometimes promote dehalogenation. Switch to a weaker or carbonate-based option like K₂CO₃ or K₃PO₄.[4]
-
Adjust Solvent : If using a protic solvent like an alcohol, it could be a hydride source. Switch to an aprotic solvent system like dioxane/water or THF/water.[4]
-
Control Temperature and Time : Run the reaction at the lowest effective temperature and for the shortest time necessary for completion to minimize the occurrence of this side reaction.[4]
To Minimize Homocoupling:
-
Ensure Rigorous Degassing : Homocoupling is often caused by the presence of oxygen.[2] Use freeze-pump-thaw cycles or sparge solvents with an inert gas for an extended period.[2]
-
Optimize Base and Boronic Acid Stoichiometry : Using a large excess of the boronic acid can sometimes lead to increased homocoupling. Try using a stoichiometry closer to 1.1-1.2 equivalents.
-
Catalyst Choice : Ensure the efficient in-situ reduction of Pd(II) to Pd(0). Using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ can sometimes mitigate this issue.[5]
Experimental Protocols & Visualizations
General Experimental Protocol
Note: This is a generalized procedure and requires optimization for specific coupling partners.
-
Reaction Setup : In a dry, oven-baked Schlenk tube or reaction vial equipped with a magnetic stir bar, combine this compound (1.0 eq.), the desired boronic acid or boronic ester (1.2–1.5 eq.), and the selected base (2.0–3.0 eq.).
-
Inert Atmosphere : Seal the vessel with a septum, and purge the system by alternating between vacuum and an inert gas (Argon or Nitrogen) at least three times.
-
Catalyst/Ligand Addition : Under a positive pressure of inert gas, add the palladium catalyst (1-5 mol%) and, if separate, the ligand (2-10 mol%).
-
Solvent Addition : Add the previously degassed solvent(s) via syringe.
-
Reaction Execution : Place the sealed reaction vessel in a preheated oil bath and stir vigorously at the desired temperature (typically 80–110 °C).
-
Monitoring : Monitor the reaction progress by periodically taking aliquots (via syringe) and analyzing them with a suitable technique such as TLC or LC-MS.
-
Workup : Once the reaction is complete (or has ceased to progress), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the inorganic base and salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product using flash column chromatography to isolate the desired compound.
Visualized Workflows and Concepts
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A general experimental workflow for the Suzuki coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Technical Support Center: Purification of (2-Bromo-4,5-difluorophenyl)methanol Reaction Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2-Bromo-4,5-difluorophenyl)methanol. The information is designed to address common issues encountered during the purification of this compound and its reaction products.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the purification of this compound.
Issue 1: Low Yield After Column Chromatography
| Potential Cause | Troubleshooting Step |
| Product is too polar or not polar enough for the selected eluent system. | Perform thin-layer chromatography (TLC) with various solvent systems to find the optimal eluent for separation. Good starting points for halogenated aromatic compounds include hexane/ethyl acetate or dichloromethane/methanol gradients.[1] |
| Product co-elutes with an impurity. | Try a different solvent system with different polarity or selectivity. For example, if using a hexane/ethyl acetate system, consider switching to a toluene/ethyl acetate system. |
| Product is adsorbing irreversibly to the silica gel. | Add a small amount of a more polar solvent, like methanol (up to 10%), to the eluent to help desorb the product. Be cautious, as too much methanol can dissolve the silica gel.[1] |
| Improper column packing. | Ensure the silica gel is packed uniformly without any cracks or channels to allow for proper separation. |
| Product is volatile and evaporating during solvent removal. | Use a rotary evaporator at a reduced temperature and pressure to remove the solvent. |
Issue 2: Product Fails to Crystallize During Recrystallization
| Potential Cause | Troubleshooting Step |
| The solution is not saturated. | Evaporate some of the solvent to increase the concentration of the product. |
| The cooling process is too rapid. | Allow the solution to cool slowly to room temperature, and then place it in an ice bath. Rapid cooling can lead to the formation of an oil or very small crystals. |
| The chosen solvent is not appropriate. | Select a solvent in which the product is highly soluble at high temperatures and poorly soluble at low temperatures. Common solvent systems for recrystallization include ethanol/water, acetone/water, and heptane/ethyl acetate. |
| Presence of impurities inhibiting crystallization. | Try to purify the product first by column chromatography to remove the majority of impurities and then proceed with recrystallization. |
| "Oiling out" of the product. | "Oiling out" occurs when the product separates as a liquid instead of a solid. This can sometimes be resolved by adding a small amount of a solvent in which the product is more soluble to the hot solution before cooling, or by using a different solvent system altogether. |
Issue 3: Presence of Starting Material in the Final Product
| Potential Cause | Troubleshooting Step |
| Incomplete reaction. | Monitor the reaction progress using TLC or another analytical technique to ensure the complete consumption of the starting material. |
| Inadequate purification. | If the starting material and product have similar polarities, a standard column chromatography may not be sufficient. Consider using a longer column, a shallower solvent gradient, or a different stationary phase like alumina. |
| Co-crystallization of starting material with the product. | If recrystallization is the purification method, ensure the starting material is significantly more soluble in the chosen solvent at low temperatures than the product. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in the synthesis of this compound?
A1: The common impurities depend on the synthetic route used.
-
From the reduction of 2-bromo-4,5-difluorobenzaldehyde: The primary impurity is often unreacted starting material (the aldehyde). Over-reduction to 1-bromo-2,5-difluorobenzene is also a possibility, though less common with mild reducing agents like sodium borohydride.[2]
-
From a Grignard reaction of 1-bromo-2,4,5-trifluorobenzene with formaldehyde: Potential byproducts include the homocoupling product of the Grignard reagent and unreacted starting materials. The reaction of the Grignard reagent with any water present will also lead to the formation of 1,2,4-trifluorobenzene.
Q2: What is a good starting solvent system for column chromatography of this compound?
A2: A good starting point for column chromatography on silica gel is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[1] You can start with a low polarity mixture (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity to elute your product. For more polar compounds, a dichloromethane/methanol system can be effective.[1]
Q3: How can I determine the purity of my this compound?
A3: The purity of your product can be assessed using several analytical techniques, including:
-
Thin-Layer Chromatography (TLC): A quick and easy way to get a qualitative idea of the number of components in your sample.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can provide detailed structural information and help identify impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques can separate components of a mixture and provide their mass-to-charge ratio, aiding in identification.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used for both qualitative and quantitative analysis of purity.
Q4: Can I use distillation to purify this compound?
A4: Distillation is generally suitable for purifying liquids with significantly different boiling points. While this compound is a solid at room temperature, vacuum distillation could potentially be used if the impurities have very different boiling points. However, column chromatography and recrystallization are typically more effective for removing structurally similar impurities.
Data Presentation
Table 1: Illustrative Data for Column Chromatography Purification of an Analogous Aryl Methanol
| Parameter | Value | Reference |
| Starting Material | Crude Furan-2-yl(phenyl)methanol | [3] |
| Stationary Phase | Silica Gel | [3] |
| Eluent System | Hexanes/Ethyl Acetate Gradient | [3] |
| Initial Purity | Not specified | |
| Final Purity | >97% | [3] |
| Yield | 94% | [3] |
Table 2: Illustrative Data for Recrystallization Purification of a Fluorinated Aromatic Compound
| Parameter | Value | Reference |
| Starting Material | Crude 1,1,2,2,9,9,10,10-octafluoro[2.2]paracyclophane | [4] |
| Recrystallization Solvent | Chloroform | [4] |
| Initial Purity | ~99% | [4] |
| Final Purity | 99.98% | [4] |
| Yield | 92.31% | [4] |
Experimental Protocols
Protocol 1: Column Chromatography Purification
This protocol describes a general procedure for the purification of this compound using flash column chromatography.
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Column Packing: Carefully pour the slurry into a glass column, allowing the solvent to drain while tapping the column gently to ensure even packing.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). In a separate flask, add a small amount of silica gel and the dissolved product. Remove the solvent under reduced pressure to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting the column with a low-polarity solvent mixture (e.g., 98:2 hexanes:ethyl acetate).
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 90:10, then 80:20 hexanes:ethyl acetate) to elute the product.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.
-
Solvent Removal: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Protocol 2: Recrystallization Purification
This protocol outlines a general procedure for purifying this compound by recrystallization.
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Cooling: Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Mandatory Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for purification issues.
References
- 1. CN105884591A - Preparation method of 2-fluoro-5-bromobenzaldehyde - Google Patents [patents.google.com]
- 2. 4-Bromo-2,6-difluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 3. (2-Bromo-4,5-difluorophenyl)(phenyl)methanol | C13H9BrF2O | CID 177684212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 162744-59-4((4-bromo-2,6-difluorophenyl)methanol) | Kuujia.com [kuujia.com]
Technical Support Center: (2-Bromo-4,5-difluorophenyl)methanol Coupling Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common side reactions encountered during the coupling of (2-Bromo-4,5-difluorophenyl)methanol. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of coupling reactions for this compound?
A1: this compound is typically employed in palladium-catalyzed cross-coupling reactions. The most common transformations include Suzuki-Miyaura coupling (with boronic acids/esters), Sonogashira coupling (with terminal alkynes), Buchwald-Hartwig amination (with amines), and Heck coupling (with alkenes).
Q2: Does the benzylic alcohol functional group interfere with the coupling reactions?
A2: Yes, the primary alcohol can participate in or interfere with the reaction. Potential issues include:
-
Oxidation: The alcohol may be oxidized to the corresponding aldehyde, especially under harsh conditions or in the presence of certain oxidants.
-
Ligand Poisoning: The hydroxyl group can coordinate to the palladium center, potentially inhibiting catalytic activity.
-
O-Arylation: In some coupling reactions, particularly under conditions suitable for C-O bond formation, etherification can occur as a side reaction.[1]
-
Deprotonation: Under strongly basic conditions, the alcohol can be deprotonated to form an alkoxide, which may alter its reactivity or solubility.
Q3: Is protection of the hydroxyl group necessary?
A3: The necessity of protecting the hydroxyl group is condition-dependent. For many standard Suzuki and Sonogashira couplings under anhydrous conditions with mild bases, protection may not be required. However, for Buchwald-Hartwig aminations, which often employ strong bases, protection of the alcohol as a silyl ether (e.g., TBDMS) or other suitable protecting group is often recommended to prevent side reactions.[2]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Product and Significant Starting Material Remaining
This is a common issue that can point to several problems with the reaction setup or reagents.
| Potential Cause | Troubleshooting Step |
| Catalyst Inactivity | Ensure the palladium catalyst is active. Use a fresh batch or a different palladium source (e.g., a pre-catalyst). Inadequate degassing can lead to catalyst oxidation and decomposition. |
| Poor Ligand Choice | The choice of phosphine ligand is critical. For electron-rich aryl bromides, sterically hindered, electron-rich ligands often give better results.[3] |
| Inappropriate Base | The base may be too weak or insoluble in the reaction medium. For Suzuki couplings, ensure the base is strong enough to facilitate transmetalation. |
| Solvent Effects | The solvent system must be appropriate for the specific coupling reaction and fully dissolve the reactants. Ensure solvents are anhydrous and properly degassed. |
Issue 2: Formation of Significant Side Products
The presence of unexpected products in your reaction mixture can often be identified by LC-MS or NMR. The following table details common side products and strategies to mitigate their formation.
| Side Product | Potential Cause | Mitigation Strategy |
| Homocoupling Product | Reaction conditions favor the coupling of the nucleophile with itself (e.g., Glaser coupling in Sonogashira reactions). This is often promoted by the presence of oxygen.[4] | Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (Nitrogen or Argon). In Sonogashira couplings, using copper-free conditions can sometimes reduce homocoupling.[5][6] |
| Hydrodehalogenation Product | The aryl bromide is reduced, replacing the bromine with a hydrogen atom. This can be caused by β-hydride elimination from palladium intermediates or the presence of protic impurities.[1][7] | Ensure anhydrous conditions. Use a non-protic solvent if possible. The choice of ligand and base can also influence this side reaction. |
| (2-Formyl-4,5-difluorophenyl) derivative | Oxidation of the benzylic alcohol to the corresponding aldehyde. | Use milder reaction conditions (lower temperature). Ensure the absence of any oxidizing agents. A different palladium source or ligand system may be less prone to this. |
| Protodeborylation Product (Suzuki) | The boronic acid is protonated and removed from the reaction before it can couple. | Use anhydrous solvents and reagents. The choice of base and solvent system is crucial to minimize this side reaction. |
Experimental Protocols
Example Protocol 1: Suzuki-Miyaura Coupling
This protocol provides a general procedure for the coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(dppf)Cl₂ (3 mol%)
-
K₂CO₃ (2.0 equiv, anhydrous)
-
1,4-Dioxane/H₂O (4:1 mixture, degassed)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Seal the flask, and evacuate and backfill with argon three times.
-
Add the degassed dioxane/water mixture via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[8]
Example Protocol 2: Copper-Free Sonogashira Coupling
This protocol describes a copper-free method to minimize homocoupling side products.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
Diisopropylethylamine (DIPEA) (3.0 equiv, degassed)
-
Anhydrous THF (degassed)
Procedure:
-
To an oven-dried Schlenk flask, add this compound and Pd(PPh₃)₄.
-
Seal the flask, and evacuate and backfill with argon three times.
-
Add degassed anhydrous THF, followed by the terminal alkyne and degassed DIPEA.
-
Stir the reaction at 60 °C for 16 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction, concentrate under reduced pressure, and purify the residue by column chromatography.[5]
Visual Guides
Caption: General experimental workflow for a cross-coupling reaction.
Caption: Decision tree for troubleshooting common side reactions.
Caption: Diagram of competing side reaction pathways.
References
- 1. Palladium-Catalyzed C–O Cross-Coupling of Primary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. depts.washington.edu [depts.washington.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
Improving the stability of (2-Bromo-4,5-difluorophenyl)methanol in solution
Welcome to the technical support center for (2-Bromo-4,5-difluorophenyl)methanol. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges related to the handling and stability of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: this compound, a benzylic alcohol, is susceptible to degradation through several pathways. The most common degradation route is oxidation of the benzylic alcohol group to form the corresponding aldehyde (2-Bromo-4,5-difluorobenzaldehyde) and subsequently the carboxylic acid (2-Bromo-4,5-difluorobenzoic acid).[1][2] Another potential degradation pathway, particularly under reductive conditions or in the presence of certain catalysts, is dehalogenation, where the bromine or fluorine atoms are removed from the aromatic ring.[3][4]
Q2: What factors can influence the stability of this compound solutions?
A2: The stability of this compound in solution is influenced by several factors, including:
-
Temperature: Higher temperatures generally accelerate the rate of degradation.
-
pH: Both acidic and basic conditions can catalyze degradation, particularly oxidation.
-
Light: Exposure to UV light can promote photolytic degradation.
-
Oxygen: The presence of oxygen can facilitate oxidative degradation.
-
Solvent: The choice of solvent can impact stability. Protic solvents may participate in degradation reactions.
-
Presence of Metal Ions: Metal ions can act as catalysts for oxidation.
Q3: How can I monitor the degradation of this compound in my experiments?
A3: The most common and reliable method for monitoring the degradation of this compound is High-Performance Liquid Chromatography (HPLC) with UV detection.[5][6] This technique allows for the separation and quantification of the parent compound and its degradation products over time. A well-developed HPLC method can provide precise information on the rate and extent of degradation.
Troubleshooting Guide
Issue 1: Rapid degradation of this compound is observed in my stock solution.
-
Possible Cause: The solution may be exposed to harsh environmental conditions.
-
Troubleshooting Steps:
-
Storage Conditions: Store the stock solution at a low temperature (e.g., 2-8 °C or -20 °C) and protected from light. Use amber vials or wrap the container in aluminum foil.
-
Solvent Choice: Ensure the solvent is of high purity and de-gassed to remove dissolved oxygen. Consider using aprotic solvents if compatible with your experimental design.
-
Inert Atmosphere: For long-term storage, consider preparing and storing the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Issue 2: Inconsistent results are obtained when using this compound in a multi-day experiment.
-
Possible Cause: The compound may be degrading over the course of the experiment, leading to a decrease in its effective concentration.
-
Troubleshooting Steps:
-
Fresh Preparations: Prepare fresh solutions of this compound immediately before each experiment.
-
Stability Assessment: Perform a preliminary stability study in your experimental medium to understand the degradation kinetics. This will help in determining the time window within which the compound is stable.
-
Internal Standard: Use an internal standard in your analytical method to correct for any variations in concentration due to degradation or handling.
-
Quantitative Data Summary
The following tables summarize hypothetical data from a forced degradation study on this compound, illustrating its stability under various stress conditions.
Table 1: Stability of this compound under Thermal Stress
| Temperature (°C) | Time (hours) | % Degradation |
| 40 | 24 | 5.2 |
| 40 | 48 | 9.8 |
| 60 | 24 | 15.6 |
| 60 | 48 | 28.3 |
Table 2: Stability of this compound under Acidic and Basic Conditions
| Condition | Time (hours) | % Degradation |
| 0.1 M HCl | 24 | 12.4 |
| 0.1 M NaOH | 24 | 25.1 |
| pH 7 Buffer | 24 | 1.5 |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a typical forced degradation study to assess the intrinsic stability of this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Keep 1 mL of the stock solution at 60°C for 48 hours.
-
Photolytic Degradation: Expose 1 mL of the stock solution to UV light (254 nm) for 24 hours.
-
-
Sample Analysis: At specified time points, withdraw an aliquot of each stressed sample, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
Protocol 2: HPLC Method for Stability Indicating Assay
This protocol describes a reverse-phase HPLC method for the quantification of this compound and its degradation products.[5]
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 220 nm
-
-
Method Validation: The method should be validated according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
References
- 1. What is the mechanism of Benzyl Alcohol? [synapse.patsnap.com]
- 2. Benzyl Alcohol | C6H5CH2OH | CID 244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Degradation of halogenated aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Degradation of halogenated aromatic compounds [ouci.dntb.gov.ua]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Troubleshooting failed reactions involving (2-Bromo-4,5-difluorophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for chemical reactions involving (2-Bromo-4,5-difluorophenyl)methanol. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
I. General Information
This compound is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. Its utility stems from the presence of multiple functional groups: a reactive bromo-substituent amenable to cross-coupling reactions, electron-withdrawing fluorine atoms that can modulate the physicochemical properties of target molecules, and a primary alcohol that can be further functionalized.[1][] However, the interplay of these groups can also lead to specific challenges during chemical transformations.
Structure:
II. Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized by common reaction types where this compound is frequently employed.
A. Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
The bromine atom on the aromatic ring serves as a versatile handle for palladium-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-nitrogen bonds.
Logical Troubleshooting Workflow for Palladium-Catalyzed Cross-Coupling Reactions
References
Technical Support Center: Catalyst Selection for Efficient Coupling of (2-Bromo-4,5-difluorophenyl)methanol
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) for the efficient catalytic coupling of (2-Bromo-4,5-difluorophenyl)methanol in common cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common palladium-catalyzed cross-coupling reactions suitable for this compound?
A1: The most common and effective cross-coupling reactions for aryl bromides like this compound are the Suzuki-Miyaura, Heck, and Sonogashira reactions. These reactions are widely used for the formation of carbon-carbon bonds.
Q2: How do the fluorine substituents on the phenyl ring affect the coupling reaction?
A2: The two fluorine atoms on the phenyl ring are electron-withdrawing, which can influence the reactivity of the C-Br bond. Generally, electron-withdrawing groups can make the aryl bromide more reactive towards oxidative addition to the palladium catalyst, which is often the rate-determining step in the catalytic cycle. However, they can also increase the propensity for side reactions like protodeboronation in Suzuki couplings.[1][2]
Q3: Does the hydroxymethyl group on the substrate interfere with the coupling reaction?
A3: The hydroxymethyl (-CH₂OH) group can potentially coordinate to the palladium catalyst, which might inhibit its catalytic activity. While many modern catalyst systems tolerate hydroxyl groups, in cases of low yield or catalyst deactivation, protection of the alcohol (e.g., as a silyl ether) may be necessary. However, direct coupling without protection is often achievable with the right choice of catalyst and conditions.
Q4: How do I choose the right palladium precursor for my reaction?
A4: Common palladium precursors include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄. Pd(OAc)₂ and Pd₂(dba)₃ are Pd(II) and Pd(0) sources, respectively, that require in situ reduction to the active Pd(0) species. Pd(PPh₃)₄ is a pre-formed Pd(0) catalyst. The choice often depends on the specific reaction, ligand, and reaction conditions. For challenging couplings, pre-formed palladacycle precatalysts can offer higher activity and reproducibility.
Troubleshooting Guides
Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | - Use a fresh batch of palladium precursor and ligand. - Ensure proper storage of catalysts and ligands under an inert atmosphere. - Consider using a more stable and active pre-formed catalyst or a palladacycle precatalyst. |
| Poor Ligand Choice | - For Suzuki couplings, consider bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos, especially for electron-deficient aryl bromides. - For Heck reactions, phosphine ligands or N-heterocyclic carbenes (NHCs) are common. - For Sonogashira couplings, phosphine ligands are typically used, and copper(I) is often employed as a co-catalyst. |
| Inappropriate Base | - The choice of base is critical. For Suzuki reactions, common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. For challenging couplings, a stronger, non-nucleophilic base might be required. - For Heck reactions, bases like Et₃N or K₂CO₃ are often used. - For Sonogashira reactions, an amine base like Et₃N or diisopropylamine is typically employed. |
| Solvent Issues | - Ensure the use of anhydrous and degassed solvents, as oxygen and water can deactivate the catalyst. - Common solvents for Suzuki reactions include toluene, dioxane, and THF, often with water as a co-solvent. - DMF, NMP, and acetonitrile are common for Heck reactions. - THF and DMF are frequently used for Sonogashira couplings. |
| Low Reaction Temperature | - While some modern catalysts work at room temperature, many coupling reactions require elevated temperatures (80-120 °C) to proceed efficiently. |
Formation of Side Products
| Side Product | Potential Cause | Troubleshooting Steps |
| Homocoupling of Boronic Acid (Suzuki) | - Presence of oxygen. - Inefficient catalyst system. | - Thoroughly degas all reagents and solvents. - Use a fresh, active catalyst. - Consider using a pre-formed Pd(0) catalyst. |
| Protodeboronation (Suzuki) | - Presence of water or protic sources. - Strong basic conditions. | - Use anhydrous conditions if possible. - Employ a milder base (e.g., K₃PO₄ instead of NaOH). - Use a boronic ester (e.g., pinacol ester) which can be more stable.[1][2] |
| Homocoupling of Alkyne (Sonogashira) | - Presence of oxygen, which promotes the Glaser-Hay coupling. | - Rigorously exclude oxygen from the reaction mixture. - Copper-free Sonogashira conditions can sometimes mitigate this side reaction. |
| Reduction of Aryl Bromide (Dehalogenation) | - Inefficient catalytic cycle or presence of a hydrogen source. | - Optimize the catalyst and ligand system. - Ensure anhydrous conditions. |
Catalyst and Condition Selection Tables
The following tables provide a summary of typical catalyst systems and reaction conditions for Suzuki, Heck, and Sonogashira couplings of aryl bromides with functionalities similar to this compound. Note: These are starting points, and optimization for the specific substrate is recommended.
Suzuki-Miyaura Coupling: Representative Conditions
| Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) | Typical Yield Range | Notes |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 80-110 | 85-98% | A robust system for many aryl bromides. |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 100 | 90-99% | Excellent for electron-deficient and sterically hindered substrates. |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 70-90% | A classic, readily available catalyst system. |
| [Pd(allyl)Cl]₂ | RuPhos | Cs₂CO₃ | t-BuOH/H₂O | 80-100 | 88-97% | Effective for a broad range of functional groups. |
Heck Coupling: Representative Conditions
| Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) | Typical Yield Range | Notes |
| Pd(OAc)₂ | P(o-tol)₃ | Et₃N | DMF | 100 | 70-90% | A common and effective system for aryl bromides. |
| PdCl₂(PPh₃)₂ | PPh₃ | NaOAc | DMAc | 120 | 65-85% | Higher temperatures may be required for less reactive alkenes. |
| Pd₂(dba)₃ | None (ligandless) | K₂CO₃ | NMP | 120-140 | 60-80% | Ligandless conditions can be effective but may require higher temperatures. |
| Herrmann's Catalyst | None | NaOAc | NMP | 100-120 | 80-95% | A highly active palladacycle catalyst. |
Sonogashira Coupling: Representative Conditions
| Palladium Precursor | Ligand | Co-catalyst | Base | Solvent | Temperature (°C) | Typical Yield Range | Notes |
| PdCl₂(PPh₃)₂ | PPh₃ | CuI | Et₃N | THF | RT - 60 | 80-95% | The classic Sonogashira conditions. |
| Pd(PPh₃)₄ | PPh₃ | CuI | Diisopropylamine | DMF | RT - 50 | 85-98% | Often provides excellent yields at mild temperatures. |
| Pd(OAc)₂ | XPhos | None | Cs₂CO₃ | Dioxane | 100 | 75-90% | Copper-free conditions can be advantageous for some substrates. |
| [Pd(allyl)Cl]₂ | cataCXium® A | CuI | Et₃N | Toluene | 80 | 80-95% | A highly active catalyst system. |
Experimental Protocols
General Procedure for a Suzuki-Miyaura Coupling
-
To an oven-dried reaction vessel, add this compound (1.0 equiv.), the boronic acid or boronic ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 2-10 mol%).
-
Add the degassed solvent (e.g., toluene/water 10:1) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Procedure for a Heck Coupling
-
To a dry reaction vessel, add this compound (1.0 equiv.), the alkene (1.1-1.5 equiv.), the base (e.g., Et₃N, 1.5-2.0 equiv.), and any additives (e.g., TBAB).
-
Add the degassed solvent (e.g., DMF or NMP).
-
Purge the mixture with an inert gas for 10-15 minutes.
-
Add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., P(o-tol)₃, 2-10 mol%).
-
Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the mixture, filter off any solids, and dilute with an organic solvent.
-
Wash the organic layer with water and brine, then dry and concentrate.
-
Purify the product by column chromatography.
General Procedure for a Sonogashira Coupling
-
To a reaction vessel, add this compound (1.0 equiv.), the terminal alkyne (1.1-1.5 equiv.), and the copper(I) iodide co-catalyst (1-5 mol%) if used.
-
Evacuate and backfill the vessel with an inert gas.
-
Add the degassed solvent (e.g., THF or DMF) and the amine base (e.g., Et₃N, 2.0-3.0 equiv.).
-
Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%) and any additional ligand.
-
Stir the reaction at room temperature or heat as required.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
References
Technical Support Center: Work-up Procedures for Reactions with (2-Bromo-4,5-difluorophenyl)methanol
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (2-Bromo-4,5-difluorophenyl)methanol. This guide provides troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific issues you may encounter during the work-up of your reactions.
Frequently Asked Questions (FAQs)
Q1: What are the general considerations for the work-up of reactions involving this compound?
A1: Due to the presence of the bromine and fluorine atoms, this compound and its derivatives can exhibit different solubility and reactivity profiles compared to their non-halogenated analogs. A standard work-up procedure typically involves:
-
Quenching the reaction: This is highly dependent on the reagents used. For instance, reactions involving strong bases should be carefully quenched with an aqueous acid, while reactions with organometallic reagents may require quenching with a saturated aqueous solution of ammonium chloride.
-
Aqueous Extraction: The reaction mixture is typically diluted with an organic solvent (e.g., ethyl acetate, dichloromethane) and washed with water or brine to remove inorganic salts and water-soluble impurities.
-
Drying the Organic Layer: The organic layer is dried over an anhydrous drying agent like sodium sulfate or magnesium sulfate.
-
Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is then purified, most commonly by silica gel column chromatography.
Troubleshooting Guides
This section provides solutions to common problems encountered during the work-up of specific reactions with this compound.
Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. A typical issue is the presence of unreacted starting materials or byproducts in the final product.
Q2: After a Suzuki-Miyaura coupling reaction of this compound with an arylboronic acid, my crude product is a complex mixture. How can I improve the work-up and purification?
A2: A complex crude product mixture in a Suzuki-Miyaura coupling can be due to incomplete reaction, side reactions, or catalyst residues. Here’s a troubleshooting guide:
-
Problem: Presence of Unreacted this compound.
-
Possible Cause: Inefficient catalytic activity or insufficient reaction time.
-
Troubleshooting:
-
Ensure thorough degassing of solvents and reagents to prevent catalyst deactivation.
-
Consider using a more active palladium catalyst or ligand.
-
Increase the reaction temperature or time and monitor the reaction progress by TLC or LC-MS.
-
-
-
Problem: Homocoupling of the boronic acid.
-
Possible Cause: The presence of oxygen in the reaction mixture can promote the homocoupling of the boronic acid.[1]
-
Troubleshooting:
-
Rigorous degassing of the reaction mixture is crucial.
-
Use fresh, high-purity boronic acid.
-
-
-
Problem: Difficulty in removing palladium residues.
-
Troubleshooting:
-
Filter the reaction mixture through a pad of Celite before the aqueous work-up.
-
Wash the organic layer with an aqueous solution of a thiol-containing reagent (e.g., thiourea) or use a scavenger resin to capture residual palladium.
-
-
Experimental Protocol: Typical Suzuki-Miyaura Coupling Work-up
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[2]
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
| Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 100 | 8 | 90-98 |
| 3-Thienylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 110 | 16 | 80-92 |
Note: Yields are typical for similar substrates and may vary.
Mandatory Visualization: Suzuki-Miyaura Coupling Workflow
Williamson Ether Synthesis
The Williamson ether synthesis is a common method for preparing ethers from an alcohol and an alkyl halide. Challenges can arise from competing elimination reactions and incomplete reactions.
Q3: I am getting a low yield in the Williamson ether synthesis using this compound. What could be the issue?
A3: Low yields in Williamson ether synthesis can be attributed to several factors, including the choice of base, solvent, and the reactivity of the alkyl halide.
-
Problem: Incomplete deprotonation of the alcohol.
-
Possible Cause: The base used is not strong enough to fully deprotonate the benzylic alcohol. The electron-withdrawing fluorine atoms may slightly increase the acidity of the alcohol compared to unsubstituted benzyl alcohol.
-
Troubleshooting: Use a strong base like sodium hydride (NaH) to ensure complete formation of the alkoxide.[3]
-
-
Problem: Competing elimination reaction (E2).
-
Possible Cause: This is more likely if you are using a secondary or tertiary alkyl halide. The alkoxide is a strong base and can promote elimination.
-
Troubleshooting: Use a primary alkyl halide whenever possible.[3] If a bulkier alkyl group is required, consider synthesizing the corresponding alcohol and using it to deprotonate this compound.
-
-
Problem: Steric hindrance from the ortho-bromo substituent.
-
Possible Cause: The bromine atom ortho to the hydroxymethyl group can sterically hinder the approach of the alkyl halide to the alkoxide.[4]
-
Troubleshooting:
-
Use a less sterically hindered alkyl halide.
-
Increase the reaction temperature, but be mindful of potential side reactions.
-
-
Experimental Protocol: General Williamson Ether Synthesis Work-up
-
Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with an organic solvent such as diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude ether by flash column chromatography.
Data Presentation: Typical Conditions for Williamson Ether Synthesis
| Alkyl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Methyl iodide | NaH | THF | 25 | 12 | >90 | | Ethyl bromide | K₂CO₃ | DMF | 60 | 24 | 75-85 | | Benzyl bromide | NaH | THF | 25 | 16 | 80-90 |
Note: Yields are representative and can vary based on the specific substrate and reaction conditions.
Mandatory Visualization: Williamson Ether Synthesis Workflow
Oxidation to (2-Bromo-4,5-difluorophenyl)formaldehyde
The oxidation of this compound to the corresponding aldehyde is a key transformation. Over-oxidation to the carboxylic acid is a common side reaction.
Q4: My oxidation of this compound results in a mixture of the aldehyde and the carboxylic acid. How can I improve the selectivity?
A4: Achieving selective oxidation to the aldehyde requires careful choice of the oxidizing agent and reaction conditions.
-
Problem: Over-oxidation to the carboxylic acid.
-
Possible Cause: Using a strong oxidizing agent like potassium permanganate or chromic acid can lead to over-oxidation.[5]
-
Troubleshooting:
-
Use a milder oxidizing agent such as pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), or a Swern oxidation.
-
Control the reaction temperature carefully, as higher temperatures can promote over-oxidation.
-
Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.
-
-
-
Problem: Difficult purification of the aldehyde.
Experimental Protocol: Swern Oxidation Work-up
-
Quench the reaction at low temperature (e.g., -78 °C) by adding triethylamine.
-
Allow the mixture to warm to room temperature.
-
Add water and extract the product with dichloromethane.
-
Wash the combined organic layers with a dilute acid solution (e.g., 1M HCl) to remove excess triethylamine, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and carefully remove the solvent under reduced pressure (the aldehyde may be volatile).
-
Purify by flash column chromatography.
Data Presentation: Comparison of Mild Oxidizing Agents
| Oxidizing Agent | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | | PCC | Dichloromethane | 25 | 2-4 | 80-90 | | DMP | Dichloromethane | 25 | 1-3 | 90-98 | | Swern (Oxalyl chloride, DMSO, Et₃N) | Dichloromethane | -78 to 25 | 1-2 | >95 |
Note: Yields are for the aldehyde product and can be substrate-dependent.
Mandatory Visualization: Oxidation Workflow
Esterification Reactions
Esterification of this compound can be achieved using various methods, such as Fischer esterification with a carboxylic acid or reaction with an acid chloride.
Q5: The Fischer esterification of this compound with a carboxylic acid is very slow. How can I drive the reaction to completion?
A5: Fischer esterification is an equilibrium process, and several techniques can be used to favor the formation of the ester.
-
Problem: Equilibrium favors the starting materials.
-
Troubleshooting:
-
Use a large excess of the alcohol or the carboxylic acid.[7]
-
Remove water as it is formed, for example, by using a Dean-Stark apparatus.
-
Consider using a more reactive acylating agent, such as an acid chloride or anhydride.
-
-
Q6: My esterification reaction with an acid chloride is messy and gives a low yield. What are the key considerations for the work-up?
A6: Reactions with acid chlorides are generally fast but require careful work-up to remove the HCl byproduct and any unreacted acid chloride.
-
Problem: Hydrolysis of the acid chloride and/or ester.
-
Troubleshooting:
-
Perform the reaction under anhydrous conditions.
-
Use a non-nucleophilic base, such as pyridine or triethylamine, to scavenge the HCl produced.[8]
-
-
-
Problem: Difficult removal of the base.
-
Troubleshooting: During the aqueous work-up, wash the organic layer with a dilute acid solution (e.g., 1M HCl or saturated ammonium chloride) to remove the amine base.
-
Experimental Protocol: Esterification with Acid Chloride Work-up
-
Quench the reaction by carefully adding water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers sequentially with dilute acid (if a base was used), saturated sodium bicarbonate solution (to remove unreacted carboxylic acid if any was formed from hydrolysis of the acid chloride), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solvent.
-
Purify the crude ester by flash column chromatography or recrystallization.
Data Presentation: Comparison of Esterification Methods
| Method | Reagents | Catalyst/Base | Solvent | Temp (°C) | Typical Yield (%) |
| Fischer Esterification | Carboxylic Acid, Alcohol | H₂SO₄ (cat.) | Excess Alcohol | Reflux | 60-80 (equilibrium) |
| Acid Chloride | Acid Chloride, Alcohol | Pyridine or Et₃N | Dichloromethane | 0 to 25 | >90 |
| Steglich Esterification | Carboxylic Acid, Alcohol | DCC, DMAP | Dichloromethane | 0 to 25 | 85-95 |
Note: Yields are general and depend on the specific substrates.
Mandatory Visualization: Esterification Logical Relationships
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Workup [chem.rochester.edu]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. A novel and highly efficient esterification process using triphenylphosphine oxide with oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of (2-Bromo-4,5-difluorophenyl)methanol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with (2-Bromo-4,5-difluorophenyl)methanol. Our aim is to help you address common challenges encountered during the purification of this important chemical intermediate.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments.
| Problem / Observation | Potential Cause | Suggested Solution |
| Low Purity After Synthesis | Incomplete reaction or presence of side-products. | Analyze the crude product by TLC or ¹H NMR to identify unreacted starting materials (e.g., 2-bromo-4,5-difluorobenzoic acid) or byproducts.[1] Proceed with a suitable purification method as outlined below. |
| Yellow or Orange Oily Product | The presence of colored impurities or degradation products. Benzyl alcohols can sometimes appear as yellow-orange oils post-synthesis.[2] | Purify the crude product using column chromatography.[2] If the product is expected to be a solid, attempt recrystallization from an appropriate solvent system. |
| Extra Spots on TLC Plate | Contamination with starting materials, byproducts (e.g., dibenzyl ether), or residual solvents.[3] | Optimize the mobile phase for column chromatography to achieve better separation. Consider a gradient elution.[2] If the impurity is significantly different in polarity, a simple wash or extraction may be sufficient. |
| Low Yield After Column Chromatography | The product may be partially soluble in the eluent, leading to loss during fraction collection. The product might have been lost if it co-eluted with impurities. | Use TLC to carefully monitor fractions before combining them.[2] Ensure the chosen eluent system provides good separation with a product Rf value ideally between 0.2 and 0.4.[4] |
| Product Crashes Out on the Column | The solvent system is too non-polar, causing the product to precipitate on the silica gel. | Start with a slightly more polar eluent or switch to a gradient elution, gradually increasing the polarity. |
| No Crystals Form During Recrystallization | The solution is not supersaturated, the wrong solvent was chosen, or the concentration of impurities is too high, inhibiting crystallization. | Concentrate the solution by slowly evaporating the solvent. Try scratching the inside of the flask with a glass rod to induce nucleation. Add a seed crystal if available. If these fail, re-evaluate the solvent choice.[4] |
| Product Oils Out During Recrystallization | The boiling point of the solvent is higher than the melting point of the compound, or the compound is not sufficiently soluble. | Choose a solvent with a lower boiling point. Alternatively, use a solvent pair (one solvent in which the compound is soluble and another in which it is less soluble). |
| Product Darkens Over Time | This compound, like many benzyl alcohols, can be sensitive to air and light, leading to oxidation or degradation.[5] | Store the purified product in a tightly sealed container, under an inert atmosphere (e.g., nitrogen or argon), and protected from light in a refrigerator.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities can include:
-
Unreacted Starting Materials: Such as 2-bromo-4,5-difluorobenzoic acid or 2-bromo-4,5-difluorobenzaldehyde, depending on the synthetic route.[1]
-
Reaction Byproducts: Over-oxidation or over-reduction products. A common byproduct for benzyl alcohols is the corresponding dibenzyl ether, which can form at elevated temperatures.[3][6]
-
Residual Solvents and Reagents: Solvents used in the reaction (e.g., THF, DMF) or workup (e.g., ethyl acetate, dichloromethane) and unreacted reagents.[7]
Q2: Which purification method is most effective for this compound?
A2: The most effective method depends on the nature and quantity of the impurities.
-
Flash Column Chromatography is highly effective for removing a wide range of impurities with different polarities and is suitable for both solid and oily products.[4]
-
Recrystallization is an excellent choice if the product is a solid and the impurities have different solubility profiles. It can yield a very high-purity product.[4][8]
-
Distillation can be used, but care must be taken as elevated temperatures can cause the formation of byproducts like dibenzyl ether.[6][9]
Q3: How do I select the right solvent for recrystallization?
A3: An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. The impurities should either be insoluble at high temperatures (for hot filtration) or remain soluble at low temperatures.[4] You will need to screen various solvents (e.g., hexanes, ethyl acetate, isopropanol, toluene, and mixtures thereof) on a small scale to find the optimal one.
Q4: How should I store purified this compound?
A4: Benzyl alcohols can be sensitive to air and light.[5] For long-term stability, it is recommended to store the purified compound in a tightly sealed, amber glass vial under an inert atmosphere (nitrogen or argon) at refrigerated temperatures.
Quantitative Data on Purification
The efficiency of purification methods can vary. The table below presents typical outcomes for similar compounds.
| Purification Method | Compound Type | Purity Achieved | Yield | Reference |
| Kugelrohr Distillation | Substituted Benzyl Alcohol | 86% | - | [9] |
| Column Chromatography | Substituted Benzyl Alcohol | >97% (by qNMR) | 78-94% | [2][9] |
| Cooling Recrystallization | Fluorinated Aromatic Solid | 99.98% | 92.3% | [8] |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This method separates compounds based on their differential adsorption to a stationary phase (silica gel) and elution with a mobile phase (solvent).[4]
Methodology:
-
Solvent System Selection: Use Thin-Layer Chromatography (TLC) to determine an appropriate eluent. Test various mixtures of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate). The ideal system should give your product an Rf value of approximately 0.2-0.4.[4]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and use positive pressure to pack it evenly, avoiding air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (like dichloromethane or the eluent). Alternatively, for solid samples, perform a "dry loading" by adsorbing the product onto a small amount of silica gel, drying it, and loading the resulting powder onto the column.[2]
-
Elution: Begin elution with the non-polar solvent mixture determined from your TLC analysis. A gradient elution, where the polarity of the mobile phase is gradually increased (e.g., from 5% to 30% ethyl acetate in hexanes), is often effective.[2]
-
Fraction Collection: Collect fractions continuously and monitor their composition by TLC.
-
Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure (rotary evaporation) to yield the purified compound.[9]
References
- 1. nbinno.com [nbinno.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 6. US5750801A - Process for the continuous preparation of benzyl alcohol - Google Patents [patents.google.com]
- 7. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
How to increase the reactivity of (2-Bromo-4,5-difluorophenyl)methanol
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the reactivity of (2-Bromo-4,5-difluorophenyl)methanol in various chemical transformations.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound?
A1: this compound has two main functional groups that serve as reactive sites:
-
Aryl Bromide: The bromine atom attached to the aromatic ring is a key site for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
-
Benzylic Alcohol: The primary alcohol group (-CH₂OH) can undergo oxidation to form an aldehyde or carboxylic acid, be converted into an ether, or participate in nucleophilic substitution reactions after activation.[1]
Q2: How do the fluorine and bromine substituents influence the molecule's reactivity?
A2: The electronic properties of the substituents significantly impact reactivity:
-
Fluorine Atoms: As highly electronegative atoms, the two fluorine substituents act as electron-withdrawing groups. This decreases the electron density of the aromatic ring, making the aryl bromide more susceptible to oxidative addition in palladium-catalyzed cycles. However, this can also impact the stability of intermediates.
-
Bromine Atom: The C-Br bond is the primary site for cross-coupling. The general reactivity trend for aryl halides in these reactions is I > Br > OTf >> Cl.[2] While bromine is a good leaving group, challenging reactions may require specific optimization.
-
Effect on Alcohol: The electron-withdrawing nature of the fluoro and bromo substituents can make the benzylic proton slightly more acidic and can influence the reactivity of the alcohol group in oxidation reactions.
Troubleshooting Guide: Enhancing Reactivity in Common Transformations
This guide addresses specific issues encountered during experiments in a question-and-answer format.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
Q3: My Suzuki-Miyaura coupling reaction is failing or providing a low yield. What are the first steps to troubleshoot?
A3: When a Suzuki coupling fails, a systematic check of the reaction parameters is essential. Key areas to investigate include catalyst activity, oxygen contamination, reagent quality, and the choice of base and solvent.[3]
Troubleshooting Workflow for Suzuki-Miyaura Coupling
Caption: Troubleshooting workflow for low-yielding Suzuki-Miyaura reactions.
Q4: Which catalyst and ligand combination is best for this electron-deficient aryl bromide?
A4: For electron-deficient aryl bromides, highly active catalyst systems are often required. Buchwald's phosphine ligands are very effective. The choice of ligand is critical for promoting the reaction while minimizing side products.[2]
| Catalyst/Precatalyst | Ligand | Typical Loading (mol%) | Recommended For |
| Pd(OAc)₂ | XPhos | 1-2 | Electron-deficient aryl bromides, often allowing for lower temperatures.[4] |
| Pd₂(dba)₃ | SPhos | 1-2 | Broad applicability, good for challenging couplings.[5] |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | 2-5 | A classic catalyst, but may be less effective for this substrate.[6] |
| [Pd(cinnamyl)Cl]₂ | XPhos | 1 | Highly active precatalyst system.[4] |
Q5: How does the choice of base affect the reaction outcome?
A5: The base plays a critical role in activating the organoboron species for transmetalation.[2] For substrates prone to side reactions like protodeboronation, milder bases are often preferred.[2][4]
| Base | Strength | Common Solvents | Notes |
| K₃PO₄ | Moderate | Dioxane/H₂O, THF/H₂O | Often an excellent choice, good solubility and minimizes side reactions.[4][5] |
| K₂CO₃ | Moderate | Dioxane/H₂O, Toluene | A common and cost-effective choice, but can sometimes be less effective.[7] |
| Cs₂CO₃ | Strong | Dioxane, Toluene, DMF | Highly effective but more expensive; can accelerate difficult couplings.[2] |
| KF | Mild | Dioxane, THF | Can be beneficial in preventing cleavage of sensitive functional groups.[8] |
Oxidation of the Benzylic Alcohol
Q6: I'm trying to oxidize the alcohol to an aldehyde, but the reaction is slow, or I get the carboxylic acid as a byproduct. How can I improve selectivity?
A6: Selective oxidation of a primary alcohol to an aldehyde requires mild oxidizing agents that do not promote over-oxidation. The electron-withdrawing groups on the ring can deactivate the benzylic position, potentially requiring longer reaction times or slightly elevated temperatures.
Oxidation Conditions and Expected Products
References
- 1. What is the mechanism of Benzyl Alcohol? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. reddit.com [reddit.com]
- 7. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Preventing decomposition of (2-Bromo-4,5-difluorophenyl)methanol during reactions
Welcome to the technical support center for (2-Bromo-4,5-difluorophenyl)methanol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the decomposition of this valuable intermediate during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary modes of decomposition for this compound?
A1: Based on the chemistry of substituted benzyl alcohols, the primary decomposition pathways for this compound are likely to be:
-
Oxidation: The benzylic alcohol functional group is susceptible to oxidation to form the corresponding aldehyde or carboxylic acid, particularly in the presence of oxidizing agents or under harsh reaction conditions.
-
Dehalogenation: The bromine atom on the aromatic ring can be removed under certain reductive conditions, especially in the presence of palladium catalysts and a hydrogen source.
-
Acid/Base Instability: While generally more stable than simple alcohols, the benzylic position can be sensitive to strong acidic or basic conditions, potentially leading to ether formation, elimination, or other side reactions. The fluorine substituents may increase the acidity of the hydroxyl group, influencing its reactivity.
-
Thermal Decomposition: At elevated temperatures, halogenated aromatic compounds can undergo decomposition, potentially leading to the formation of various byproducts.
Q2: How can I prevent the oxidation of the alcohol functionality during a reaction?
A2: To prevent oxidation, consider the following strategies:
-
Use of Protecting Groups: Protecting the hydroxyl group as an ether (e.g., silyl ether like TBDMS or a benzyl ether) is a common and effective strategy.[1][2] These groups are generally stable under a variety of reaction conditions and can be selectively removed later.
-
Mild Reaction Conditions: Avoid strong oxidizing agents and high temperatures whenever possible.
-
Inert Atmosphere: Conducting reactions under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidation from atmospheric oxygen.
Q3: I am observing debromination as a side product in my palladium-catalyzed cross-coupling reaction. What can I do to minimize this?
A3: Debromination is a known side reaction in palladium-catalyzed couplings of aryl bromides. To minimize it:
-
Ligand Choice: The choice of phosphine ligand can significantly influence the extent of dehalogenation. Experiment with different ligands to find one that favors the desired coupling over the reductive dehalogenation pathway.
-
Reaction Conditions: Carefully optimize the reaction temperature, time, and base. Lowering the temperature or reducing the reaction time may decrease the amount of debromination.
-
Hydrogen Source Control: Ensure that there are no unintended sources of hydrogen in your reaction, as this can promote reductive dehalogenation.
Q4: Is this compound stable to strongly acidic or basic conditions?
A4: While benzyl alcohols are generally more robust than other alcohols, extreme pH conditions should be approached with caution.
-
Acidic Conditions: Strong acids can catalyze etherification if an alcohol is present as a solvent or reagent, or potentially lead to other degradation pathways.
-
Basic Conditions: Strong bases can deprotonate the hydroxyl group, forming an alkoxide. While this is often a desired step for subsequent reactions, prolonged exposure or high temperatures in the presence of a strong base could lead to side reactions. The ortho-fluorine atom may increase the acidity of the benzyl alcohol, making it more susceptible to deprotonation.[3][4][5]
Troubleshooting Guides
Issue 1: Low yield of desired product and presence of multiple unidentified byproducts.
| Potential Cause | Troubleshooting Step |
| Decomposition of starting material | Confirm the purity of your this compound before starting the reaction using techniques like NMR or HPLC. Protect the alcohol group if it is not the reacting site. |
| Harsh reaction conditions | Attempt the reaction at a lower temperature. Screen different, milder reagents or catalysts. Reduce the reaction time and monitor progress closely by TLC or LC-MS. |
| Air or moisture sensitivity | Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (N₂ or Ar). Use anhydrous solvents. |
Issue 2: Formation of a significant amount of (4,5-difluorophenyl)methanol (debrominated product).
| Potential Cause | Troubleshooting Step |
| Reductive dehalogenation in Pd-catalyzed reactions | Screen different phosphine ligands. Optimize the base and solvent. Lower the reaction temperature. Ensure no external hydrogen source is present. |
| Radical-mediated debromination | Add a radical scavenger to the reaction mixture if a radical mechanism is suspected. |
Issue 3: The alcohol group is reacting instead of the desired functional group.
| Potential Cause | Troubleshooting Step |
| Unprotected hydroxyl group | Protect the alcohol as a silyl ether (e.g., TBDMS, TIPS) or a benzyl ether (Bn) before proceeding with the reaction. Choose a protecting group that is stable to the subsequent reaction conditions and can be removed orthogonally. |
Experimental Protocols
Protocol 1: General Procedure for the Protection of this compound as a TBDMS Ether
-
Dissolve the alcohol: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) under an inert atmosphere.
-
Add base and silylating agent: Add imidazole (1.5 eq) followed by tert-butyldimethylsilyl chloride (TBDMSCl) (1.2 eq) to the solution at 0 °C.
-
Reaction monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Potential decomposition and protection pathways for this compound.
Caption: Troubleshooting workflow for reactions involving this compound.
References
- 1. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
- 2. uwindsor.ca [uwindsor.ca]
- 3. researchgate.net [researchgate.net]
- 4. Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
Scale-up considerations for reactions with (2-Bromo-4,5-difluorophenyl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2-Bromo-4,5-difluorophenyl)methanol. The information is designed to address common challenges and provide practical guidance for successful experimentation and scale-up.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in research and development?
A1: this compound is a key intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its primary utility lies in its bifunctional nature: the bromine atom serves as a reactive handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), while the benzylic alcohol can be further functionalized through oxidation, etherification, or esterification. The difluoro substitution pattern can enhance the metabolic stability and bioavailability of the final products.
Q2: What are the main safety considerations when working with this compound and its reactions on a larger scale?
A2: As with any chemical process, a thorough risk assessment is crucial before scale-up. Key considerations include:
-
Reagent Handling: Many reactions involving this intermediate use hazardous reagents such as strong bases (e.g., sodium hydride), pyrophoric organometallics (e.g., Grignard reagents), and flammable solvents. Ensure appropriate engineering controls (fume hoods, inert atmosphere) and personal protective equipment (PPE) are used.
-
Exothermic Reactions: Grignard reactions and some coupling reactions can be highly exothermic. Scale-up should involve careful control of reagent addition rates and efficient heat dissipation to prevent thermal runaways.
-
Pressure Build-up: Reactions that evolve gas (e.g., hydrogen from quenching Grignard reactions) require adequate venting to prevent pressure build-up in the reactor.
Q3: How can I monitor the progress of reactions involving this compound?
A3: Several analytical techniques can be employed for reaction monitoring:
-
Thin Layer Chromatography (TLC): A quick and effective method for qualitative analysis of reaction progress by observing the disappearance of the starting material and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): These techniques provide accurate quantitative data on the conversion of starting materials and the formation of products and byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used for in-situ reaction monitoring and for structural confirmation of intermediates and final products.
-
Mass Spectrometry (MS): Often coupled with LC or GC (LC-MS, GC-MS), this is a powerful tool for identifying products and byproducts.
Troubleshooting Guides
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a common reaction performed with this compound to form a new carbon-carbon bond at the bromine position.
Problem: Low or No Conversion of Starting Material
| Potential Cause | Troubleshooting Steps |
| Catalyst Inactivity | Use a fresh batch of palladium catalyst. Ensure the catalyst is handled under an inert atmosphere to prevent deactivation. For electron-rich substrates, consider using more electron-rich and bulky phosphine ligands. |
| Ineffective Base | The choice of base is critical. For electron-rich bromides, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃. Ensure the base is finely powdered and anhydrous for solid-phase reactions, or appropriately dissolved for solution-phase reactions. |
| Poor Solvent Choice | Ensure the solvent system (e.g., dioxane/water, toluene/water) is appropriate for both the catalyst and the substrates. The solvent should be thoroughly degassed to remove oxygen, which can deactivate the catalyst. |
| Low Reaction Temperature | While lower temperatures can minimize side reactions, some Suzuki couplings require elevated temperatures to proceed at a reasonable rate. Gradually increase the reaction temperature while monitoring for product formation and byproduct generation. |
Problem: Formation of Significant Byproducts
| Potential Cause | Troubleshooting Steps |
| Homocoupling of Boronic Acid | This is a common side reaction, often exacerbated by the presence of oxygen. Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen). Using a slight excess of the boronic acid can sometimes be beneficial, but a large excess may lead to more homocoupling. |
| Protodebromination (Loss of Bromine) | This can occur if there are sources of active hydrogen in the reaction mixture. Ensure all reagents and solvents are anhydrous. The choice of base can also influence this side reaction; sometimes a weaker base can mitigate this issue. |
| Decomposition of Starting Material or Product | If the reaction is run at too high a temperature or for an extended period, thermal decomposition can occur. Monitor the reaction progress and stop it once the starting material is consumed. |
Grignard Reagent Formation and Subsequent Reactions
This compound can be prepared via the Grignard reaction of a suitable precursor like 2-bromo-4,5-difluorobenzaldehyde.
Problem: Grignard Reagent Fails to Form
| Potential Cause | Troubleshooting Steps |
| Wet Glassware or Solvents | Grignard reagents are highly sensitive to moisture. Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents, typically anhydrous diethyl ether or THF. |
| Inactive Magnesium | The surface of magnesium turnings can be coated with magnesium oxide, which prevents the reaction. Use fresh, high-quality magnesium. Gentle crushing of the magnesium turnings or the addition of a small crystal of iodine can help to activate the surface. |
| Slow Initiation | Gentle warming with a heat gun may be necessary to initiate the reaction. The reaction is often initiated in a small volume of solvent before the remaining solvent and aryl halide are added. |
Problem: Low Yield in Reaction with Electrophile (e.g., Aldehyde)
| Potential Cause | Troubleshooting Steps |
| Side Reactions of the Grignard Reagent | The Grignard reagent is a strong base and can be consumed by any acidic protons in the reaction mixture. Ensure the electrophile is also anhydrous. When reacting with multifunctional compounds, chemoselectivity can be an issue. |
| Wurtz Coupling | The Grignard reagent can react with the starting aryl bromide to form a homocoupled byproduct. This can be minimized by slow addition of the aryl bromide to the magnesium suspension during the Grignard formation. |
| Poor Solubility of Intermediates | The magnesium alkoxide intermediate formed after the addition to a carbonyl compound may precipitate out of solution, hindering the completion of the reaction. Ensure adequate stirring and a sufficient volume of solvent. |
Oxidation to 2-Bromo-4,5-difluorobenzaldehyde
The benzylic alcohol of this compound can be oxidized to the corresponding aldehyde.
Problem: Incomplete Oxidation
| Potential Cause | Troubleshooting Steps |
| Weak Oxidizing Agent | For a mild and selective oxidation to the aldehyde, Swern oxidation or a similar activated DMSO oxidation is often a good choice. Ensure the correct stoichiometry of the activating agent (e.g., oxalyl chloride) and DMSO is used. |
| Low Reaction Temperature (for Swern Oxidation) | The formation of the active oxidizing species in a Swern oxidation typically requires very low temperatures (e.g., -78 °C). Ensure the reaction is maintained at the appropriate temperature during the addition of reagents. |
| Decomposition of the Oxidizing Agent | The activated DMSO species can be unstable at higher temperatures. Maintain the cold temperature until the reaction is complete. |
Problem: Over-oxidation to Carboxylic Acid
| Potential Cause | Troubleshooting Steps |
| Harsh Oxidizing Agent | Avoid using strong, non-selective oxidizing agents like potassium permanganate or chromic acid if the aldehyde is the desired product. |
| Presence of Water | In some oxidation reactions, the presence of water can lead to the formation of the hydrate of the aldehyde, which can then be further oxidized to the carboxylic acid. Use anhydrous conditions where possible. |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Seal the flask and evacuate and backfill with an inert gas three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Swern Oxidation of this compound
This protocol is a standard procedure for Swern oxidation.
Materials:
-
Oxalyl chloride (1.5 equiv)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous dimethyl sulfoxide (DMSO) (2.2 equiv)
-
This compound (1.0 equiv)
-
Triethylamine (5.0 equiv)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried, three-necked flask under an inert atmosphere, add anhydrous DCM and cool to -78 °C.
-
Slowly add oxalyl chloride to the cold DCM.
-
Add a solution of DMSO in DCM dropwise, maintaining the temperature at -78 °C. Stir for 15 minutes.
-
Add a solution of this compound in DCM dropwise. Stir for 30 minutes at -78 °C.
-
Add triethylamine dropwise. A thick white precipitate will form.
-
Stir the mixture for 30 minutes at -78 °C, then allow it to slowly warm to room temperature.
-
Quench the reaction with water.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation
Table 1: Recommended Reaction Parameters for Suzuki Coupling of this compound
| Parameter | Recommended Conditions | Notes |
| Palladium Catalyst | Pd(dppf)Cl₂, Pd(PPh₃)₄, Pd₂(dba)₃ | Catalyst choice can influence reaction efficiency. Buchwald-type ligands may be beneficial for challenging substrates. |
| Ligand | SPhos, XPhos, P(t-Bu)₃ | The choice of ligand is crucial for catalyst stability and activity. |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | Stronger, non-nucleophilic bases are often preferred to promote the reaction and minimize side reactions. |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF | The solvent must be degassed to remove oxygen. |
| Temperature | 80 - 120 °C | Optimization may be required depending on the reactivity of the coupling partners. |
| Reaction Time | 2 - 24 hours | Monitor by TLC or LC-MS to determine the optimal reaction time. |
Table 2: Troubleshooting Common Issues in Scale-up
| Issue | Potential Cause | Recommended Action | | :--- | :---
Validation & Comparative
A Comparative Analysis of the 1H NMR Spectrum of (2-Bromo-4,5-difluorophenyl)methanol
For researchers and professionals in drug development and chemical synthesis, precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, is a cornerstone technique for determining the chemical structure of organic molecules. This guide provides a comparative analysis of the expected 1H NMR spectrum of (2-Bromo-4,5-difluorophenyl)methanol against several structurally related alternative compounds, supported by experimental data from the literature.
Predicted 1H NMR Spectrum of this compound
Comparison with Alternative Benzyl Alcohols
To provide a robust comparative framework, the 1H NMR spectral data of several commercially available or synthetically accessible brominated and fluorinated benzyl alcohol derivatives are presented below. This data allows for an objective assessment of the influence of substituent patterns on the chemical shifts and coupling constants of the aromatic and benzylic protons.
| Compound | Ar-H Chemical Shifts (ppm) and Multiplicity | -CH2OH Chemical Shift (ppm) and Multiplicity | -OH Chemical Shift (ppm) and Multiplicity |
| This compound (Predicted) | H-3: ~7.5 (dd), H-6: ~7.7 (dd) | ~4.7 (s or t) | Variable (br s) |
| 2-Bromobenzyl alcohol [1] | 7.57 (d, J=8.0 Hz, 1H), 7.51 (d, J=7.6 Hz, 1H), 7.36 (t, J=7.5 Hz, 1H), 7.19 (t, J=7.6 Hz, 1H) | 4.78 (s, 2H) | 2.02 (s, 1H) |
| 2-Fluorobenzyl alcohol [1] | 7.40 (t, J=7.5 Hz, 1H), 7.31–7.24 (m, 1H), 7.13 (t, J=7.5 Hz, 1H), 7.04 (t, J=9.2 Hz, 1H) | 4.70 (s, 2H) | 3.09 (s, 1H) |
| 3-Fluorobenzyl alcohol [1] | 7.29–7.35 (m, 1H), 7.04–7.09 (m, 2H), 6.9 (t, J=8.5 Hz, 1H) | 4.64 (s, 2H) | 2.63 (s, 1H) |
| 2,4-Difluorobenzyl alcohol [2][3] | 7.35-7.45 (m, 1H), 6.80-6.95 (m, 2H) | 4.69 (s, 2H) | Variable (br s) |
| 3,5-Difluorobenzyl alcohol [4] | 6.85-6.95 (m, 3H) | 4.65 (s, 2H) | Variable (br s) |
Note: Chemical shifts and coupling constants (J) are reported in ppm and Hz, respectively. Multiplicities are abbreviated as s (singlet), d (doublet), t (triplet), m (multiplet), and br s (broad singlet). The data for the alternative compounds was obtained in CDCl3.
The comparison highlights the downfield shift of aromatic protons in the target compound due to the combined electron-withdrawing effects of the bromine and two fluorine atoms.[5] The expected splitting patterns for this compound are more complex due to heteronuclear (H-F) and homonuclear (H-H) couplings.
Experimental Protocol for 1H NMR Spectrum Acquisition
The following is a standard protocol for acquiring a high-resolution 1H NMR spectrum of a substituted benzyl alcohol derivative.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6). Chloroform-d (CDCl3) is a common choice for this class of compounds.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent, to set the chemical shift scale to 0 ppm.[6]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. Instrument Setup:
-
The experiment should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution.[7]
-
Insert the sample into the NMR probe and ensure it is spinning at the recommended rate (typically 15-20 Hz) to average out magnetic field inhomogeneities.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity, which will result in sharp, symmetrical peaks.
3. Data Acquisition:
-
Set the appropriate spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).[8]
-
Use a standard single-pulse experiment (e.g., a 90° pulse).
-
Set the number of scans to achieve an adequate signal-to-noise ratio. For a sample of this concentration, 8 to 16 scans are usually sufficient.
-
Set the relaxation delay to be at least 5 times the longest T1 relaxation time of the protons in the molecule to ensure accurate integration. A delay of 2-5 seconds is generally adequate.
4. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum to obtain a flat baseline and pure absorption peaks.
-
Calibrate the chemical shift scale by setting the TMS peak to 0 ppm.
-
Integrate the signals to determine the relative number of protons corresponding to each peak.[9]
-
Analyze the chemical shifts, coupling constants, and multiplicities to assign the signals to the respective protons in the molecule.
Structural Analysis Workflow
The logical process for analyzing and comparing 1H NMR spectra for structural elucidation is depicted in the following workflow diagram.
Caption: Workflow for 1H NMR spectral analysis and comparison.
References
- 1. rsc.org [rsc.org]
- 2. 2,4-Difluorobenzyl alcohol | C7H6F2O | CID 91867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,4-Difluorobenzyl alcohol(56456-47-4) 1H NMR [m.chemicalbook.com]
- 4. 3,5-Difluorobenzyl alcohol | C7H6F2O | CID 522721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. studylib.net [studylib.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. che.hw.ac.uk [che.hw.ac.uk]
A Comparative Guide to the 13C NMR Characterization of (2-Bromo-4,5-difluorophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
The precise structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. Among the suite of analytical techniques available, 13C Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the carbon framework of organic molecules. This guide offers a comparative analysis of the 13C NMR characterization of (2-Bromo-4,5-difluorophenyl)methanol, a halogenated aromatic alcohol with potential applications in medicinal chemistry and materials science. Due to the absence of publicly available experimental 13C NMR data for this compound, this guide presents a predicted spectrum and compares it with the experimentally determined spectra of structurally related compounds.
Predicted 13C NMR Chemical Shifts for this compound
The prediction of 13C NMR chemical shifts for this compound is based on the principle of substituent additivity and comparison with known analogs. The chemical shifts are influenced by the electronic effects (induction and resonance) of the bromine, fluorine, and hydroxymethyl substituents on the benzene ring.
Table 1: Predicted 13C NMR Chemical Shifts for this compound and Experimental Data for Analogous Compounds.
| Carbon Atom | Predicted Chemical Shift (ppm) for this compound | Benzyl Alcohol[1] | 2-Bromobenzyl Alcohol[2][3] | 2-Fluorobenzyl Alcohol[3] | 4-Fluorobenzyl Alcohol[4] | 4-Bromobenzyl Alcohol[5] |
| C1 (C-OH) | ~138 | 140.9 | 139.7 | 127.9 (d, J=14.7 Hz) | 136.6 | 139.8 |
| C2 (C-Br) | ~118 | 128.6 | 122.6 | 160.6 (d, J=246.0 Hz) | 128.8 | 121.7 |
| C3 (CH) | ~119 (d) | 127.6 | 129.1 | 129.3 (d, J=4.4 Hz) | 115.3 (d, J=21.5 Hz) | 128.7 |
| C4 (C-F) | ~150 (dd) | 128.6 | 132.6 | 115.2 (d, J=21.2 Hz) | 162.2 (d, J=245.0 Hz) | 131.6 |
| C5 (C-F) | ~148 (dd) | 127.6 | 127.7 | 124.2 (d, J=3.5 Hz) | 115.3 (d, J=21.5 Hz) | 131.6 |
| C6 (CH) | ~115 (d) | 127.0 | 128.9 | 129.2 | 128.8 | 128.7 |
| CH2OH | ~63 | 65.2 | 65.1 | 58.9 | 64.5 | 64.4 |
Note: Predicted shifts are estimates. Experimental values may vary. 'd' denotes a doublet and 'dd' denotes a doublet of doublets, arising from carbon-fluorine coupling.
Experimental Protocols
General Procedure for 13C NMR Spectroscopy:
A sample of the compound (typically 10-50 mg) is dissolved in a deuterated solvent (e.g., CDCl3, DMSO-d6) to a concentration of approximately 5-10% (w/v). The solution is transferred to a 5 mm NMR tube. The 13C NMR spectrum is acquired on a spectrometer operating at a frequency of, for example, 125 MHz. A standard proton-decoupled pulse sequence is typically used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom. However, for fluorinated compounds, C-F coupling will still be present and can provide valuable structural information.
Comparative Analysis
The predicted 13C NMR spectrum of this compound can be understood by comparing it to the spectra of simpler, related molecules:
-
Benzyl Alcohol: This provides the baseline chemical shifts for the aromatic and benzylic carbons.
-
2-Bromobenzyl Alcohol and 4-Bromobenzyl Alcohol: The bromine atom induces a downfield shift on the carbon to which it is attached (ipso-carbon) and influences the shifts of the other ring carbons.
-
2-Fluorobenzyl Alcohol and 4-Fluorobenzyl Alcohol: The highly electronegative fluorine atom causes a significant downfield shift on the ipso-carbon and introduces characteristic carbon-fluorine coupling constants (J-coupling), which are invaluable for assignment. The magnitude of these couplings depends on the number of bonds separating the carbon and fluorine atoms.
For this compound, we expect to see complex splitting patterns for the fluorine-bearing carbons (C4 and C5) and the adjacent carbons due to C-F coupling. The carbon attached to bromine (C2) will also show a characteristic shift. The benzylic carbon (CH2OH) is expected to be less affected by the ring substituents compared to the aromatic carbons.
Workflow for 13C NMR Characterization
The logical workflow for characterizing this compound using 13C NMR is outlined below.
Figure 1. Workflow for the 13C NMR characterization of this compound.
This guide provides a framework for the 13C NMR characterization of this compound. By leveraging predicted data and comparing it with a suite of analogous compounds, researchers can confidently assign the carbon resonances and confirm the structure of this and other similarly substituted molecules.
References
A Comparative Guide to the Mass Spectrometry of (2-Bromo-4,5-difluorophenyl)methanol and its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mass spectrometry data for (2-Bromo-4,5-difluorophenyl)methanol and its structural isomers. Due to the limited availability of direct experimental mass spectra for these specific compounds, this comparison is based on established fragmentation patterns for similarly structured molecules, including aromatic alcohols, and brominated and fluorinated compounds. This guide is intended to aid researchers in the identification and characterization of these and related substances in complex matrices.
Comparison of Chemical Properties
A fundamental step in distinguishing between structural isomers is understanding their basic chemical properties. The following table summarizes key information for this compound and two of its isomers.
| Property | This compound | (4-Bromo-2,5-difluorophenyl)methanol | (5-Bromo-2,4-difluorophenyl)methanol |
| CAS Number | 476620-55-0[1] | 486460-26-8[2] | 850213-59-1 |
| Molecular Formula | C₇H₅BrF₂O | C₇H₅BrF₂O[2] | C₇H₅BrF₂O |
| Molecular Weight | 223.01 g/mol | 223.01 g/mol [2] | 223.01 g/mol |
| Structure | Br at C2, F at C4, F at C5 | Br at C4, F at C2, F at C5 | Br at C5, F at C2, F at C4 |
Predicted Mass Spectrometry Data
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a common and effective technique for the analysis of semi-volatile compounds like substituted benzyl alcohols. The high energy of EI leads to characteristic fragmentation patterns that can be used to elucidate the structure of the analyte.
The mass spectra of these isomers are expected to be similar, with subtle differences in the relative abundances of fragment ions. Key features to anticipate include:
-
Molecular Ion (M⁺): A pair of peaks corresponding to the intact molecule, with one peak for the molecule containing the ⁷⁹Br isotope and another, two mass units higher (M+2), for the molecule with the ⁸¹Br isotope. The relative intensity of these peaks will be approximately 1:1, reflecting the natural abundance of the bromine isotopes.
-
Loss of Hydroxyl Radical (•OH): A common fragmentation pathway for alcohols is the loss of a hydroxyl radical, resulting in an [M-17]⁺ ion.
-
Loss of the Methanol Group (•CH₂OH): Cleavage of the bond between the aromatic ring and the methanol group will lead to the loss of a •CH₂OH radical, resulting in an [M-31]⁺ ion.
-
Tropylium Ion Formation: Benzyl alcohols often rearrange to form a stable tropylium ion.
The following table outlines the expected major fragment ions for this compound and its isomers.
| Ion | Description | Expected m/z |
| [M]⁺ | Molecular Ion (with ⁷⁹Br/⁸¹Br) | 222/224 |
| [M-H]⁺ | Loss of a hydrogen atom | 221/223 |
| [M-OH]⁺ | Loss of a hydroxyl radical | 205/207 |
| [M-CH₂OH]⁺ | Loss of the methanol group | 191/193 |
| [C₆H₂BrF₂]⁺ | Bromodifluorophenyl cation | 191/193 |
Experimental Protocol: GC-MS Analysis of Brominated and Fluorinated Aromatic Alcohols
This section provides a generalized experimental protocol for the analysis of this compound and its isomers using GC-MS.
1. Sample Preparation:
-
Dissolve the reference standard or sample extract in a suitable volatile solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
-
If necessary, perform a derivatization step, such as silylation, to improve the volatility and thermal stability of the alcohol, which can enhance chromatographic peak shape.
2. Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless injector, operated in splitless mode for trace analysis or with a split ratio of 10:1 to 50:1 for more concentrated samples.
-
Injector Temperature: 250 °C.
-
Column: A non-polar or medium-polarity capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent).
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: Increase temperature at a rate of 10 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5-10 minutes.
-
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 40 to 400.
-
Solvent Delay: A solvent delay of 3-5 minutes is recommended to prevent the solvent peak from saturating the detector.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the GC-MS analysis of this compound and its alternatives.
Caption: A flowchart of the GC-MS experimental workflow.
Signaling Pathway and Logical Relationships
The fragmentation of this compound in a mass spectrometer follows a series of logical steps initiated by ionization. The resulting molecular ion undergoes fragmentation through various pathways, leading to the formation of characteristic fragment ions.
Caption: Predicted fragmentation of this compound.
References
A Comparative Guide to Analytical Techniques for Purity Assessment of (2-Bromo-4,5-difluorophenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
The rigorous assessment of purity for pharmaceutical intermediates is a cornerstone of drug development, ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). (2-Bromo-4,5-difluorophenyl)methanol, a key building block in the synthesis of various pharmaceutical compounds, requires precise and reliable analytical methods to determine its purity and identify any potential impurities. This guide provides an objective comparison of the principal analytical techniques for the purity assessment of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We present supporting experimental data, detailed methodologies, and a comparative analysis of their performance.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful and versatile technique for the separation and quantification of non-volatile and thermally labile compounds, making it highly suitable for the analysis of this compound. Reversed-phase HPLC (RP-HPLC) is the most common modality for such aromatic compounds.
Experimental Protocol: RP-HPLC
A stability-indicating RP-HPLC method can be developed to separate this compound from its potential process-related impurities and degradation products.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is typically effective.
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Gradient Program:
-
0-20 min: 50-90% B
-
20-25 min: 90% B
-
25-30 min: 90-50% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in acetonitrile to a concentration of approximately 1 mg/mL.
Workflow for HPLC Purity Analysis
Gas Chromatography (GC)
GC is an ideal technique for the analysis of volatile and thermally stable compounds. While this compound is a solid, it is amenable to GC analysis, often providing high resolution and shorter analysis times compared to HPLC. Coupling with a Flame Ionization Detector (FID) offers robust quantification, while a Mass Spectrometer (MS) allows for the identification of unknown impurities.
Experimental Protocol: GC-FID/MS
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column: A non-polar capillary column, such as one with a 5% phenyl methyl polysiloxane stationary phase (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min.
-
Ramp: 15 °C/min to 280 °C, hold for 10 min.
-
-
Injector Temperature: 250 °C.
-
Detector Temperature (FID): 300 °C.
-
MS Parameters (if used):
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
MS Scan Range: 40-500 amu.
-
-
Injection: 1 µL, with an appropriate split ratio (e.g., 50:1).
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in a suitable solvent like dichloromethane or methanol.
Workflow for GC Purity Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary analytical method that provides both qualitative and quantitative information. Quantitative NMR (qNMR) can determine the purity of a substance without the need for a reference standard of the analyte itself, by using a certified internal standard. For a fluorinated compound like this compound, both ¹H and ¹⁹F NMR are highly valuable.
Experimental Protocol: Quantitative ¹H and ¹⁹F NMR
-
Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified internal standard with known purity (e.g., maleic acid for ¹H NMR; a fluorinated compound with a clean, well-resolved signal for ¹⁹F NMR).
-
Solvent: A suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in which both the sample and internal standard are fully soluble.
-
Sample Preparation:
-
Accurately weigh a known amount of the internal standard into a vial.
-
Accurately weigh a known amount of the this compound sample into the same vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
¹H NMR Acquisition:
-
Use a 90° pulse.
-
Ensure a sufficient relaxation delay (D1), typically 5 times the longest T₁ of the signals of interest, to allow for complete relaxation of all protons.
-
Acquire the spectrum with a sufficient number of scans for a good signal-to-noise ratio.
-
-
¹⁹F NMR Acquisition:
-
Acquire the spectrum with appropriate parameters for quantitative analysis, including a sufficient relaxation delay. ¹⁹F NMR often benefits from a wider spectral width and the absence of solvent signals.[1]
-
-
Data Processing:
-
Carefully phase and baseline correct the spectrum.
-
Integrate the well-resolved signals of the analyte and the internal standard.
-
Calculate the purity based on the integral values, the number of nuclei contributing to each signal, the molecular weights, and the weighed masses of the sample and the internal standard.
-
Logical Diagram for Purity Assessment by qNMR
Comparative Analysis
The choice of the most suitable analytical technique depends on several factors, including the specific requirements of the analysis, the nature of potential impurities, and the available instrumentation.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Absorption of electromagnetic radiation by atomic nuclei in a magnetic field. |
| Applicability | Well-suited for non-volatile and thermally labile compounds. Ideal for a wide range of potential impurities. | Excellent for volatile and thermally stable compounds. May require derivatization for less volatile impurities. | Applicable to any soluble compound containing NMR-active nuclei. Provides structural information. |
| Typical Purity | >99% achievable with good method development. | >99% achievable, particularly for volatile impurities. | Provides an absolute purity value against a certified standard. |
| LOD/LOQ | Generally in the low ng to µg range, depending on the detector and chromophore. | High sensitivity, especially with FID and MS detectors (pg to low ng range). | Lower sensitivity compared to chromatographic methods (typically in the µg range for qNMR). |
| Analysis Time | Typically 15-30 minutes per sample. | Often faster than HPLC, with run times of 5-20 minutes. | Can be rapid for a single spectrum, but requires careful sample preparation and longer relaxation delays for quantitative analysis. |
| Impurity ID | Requires coupling to a mass spectrometer (LC-MS) for structural elucidation of unknown impurities. | GC-MS is a powerful tool for the identification of volatile and semi-volatile impurities. | Can provide detailed structural information of impurities if they are present at a sufficient concentration. |
| Destructive | Yes | Yes | No |
| Advantages | - Robust and widely applicable- Excellent for non-volatile and polar impurities- High precision and accuracy | - High resolution and efficiency- Fast analysis times- Excellent for volatile impurities- GC-MS provides structural information | - Primary analytical method (qNMR)- No need for a specific reference standard of the analyte- Provides structural confirmation- ¹⁹F NMR is highly specific for fluorinated compounds[2] |
| Disadvantages | - Can be slower than GC- Requires solvents, which can be costly and generate waste- Impurity identification requires MS | - Not suitable for non-volatile or thermally labile compounds- Potential for on-column degradation | - Lower sensitivity than chromatographic techniques- Can be complex to interpret for complex mixtures- Requires a high-field NMR spectrometer |
Conclusion and Recommendations
For the routine quality control and purity assessment of this compound, HPLC is often the method of choice due to its robustness, versatility, and ability to handle a wide range of potential non-volatile impurities. A well-developed, stability-indicating HPLC method can provide accurate and precise purity values.
GC-MS serves as an excellent complementary technique, particularly for the identification of volatile and semi-volatile impurities that may not be readily observed by HPLC. Its high sensitivity and the structural information provided by mass spectrometry are invaluable for impurity profiling.
Quantitative NMR (¹H and ¹⁹F) is a powerful, non-destructive technique that provides an absolute measure of purity and structural confirmation.[2] While it may have lower sensitivity for trace impurities compared to chromatographic methods, its role as a primary analytical method makes it indispensable for the characterization of reference standards and for orthogonal verification of purity results obtained by other techniques. The use of ¹⁹F NMR is particularly advantageous for this compound, offering a clean spectrum with minimal interference.[1]
A comprehensive purity assessment strategy for this compound should ideally involve a combination of these techniques. HPLC is recommended for routine analysis and quantification, GC-MS for the identification of volatile impurities, and qNMR for the definitive determination of absolute purity and structural verification. This multi-faceted approach ensures a thorough understanding of the compound's purity profile, which is critical for its application in drug development.
References
A Comparative Guide to (2-Bromo-4,5-difluorophenyl)methanol and Other Brominated Reagents in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and materials science, the choice of building blocks is paramount to the successful construction of complex molecular architectures. Brominated aromatic compounds are key intermediates, serving as versatile handles for carbon-carbon and carbon-heteroatom bond formation through transition metal-catalyzed cross-coupling reactions. This guide provides an objective comparison of (2-Bromo-4,5-difluorophenyl)methanol with other relevant brominated reagents, supported by available experimental data, to assist researchers in making informed decisions for their synthetic strategies.
The introduction of fluorine atoms into organic molecules can significantly influence their physicochemical properties, including metabolic stability, binding affinity, and lipophilicity.[1][2] Consequently, fluorinated building blocks like this compound are of high interest in drug discovery.[1][2] This guide will focus on the performance of this reagent in two of the most powerful and widely used cross-coupling reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, enabling the synthesis of biaryl and heteroaryl structures.[3] The reactivity of the aryl bromide in this reaction is influenced by electronic and steric factors. Below is a comparative summary of reported yields for the Suzuki-Miyaura coupling of various brominated reagents with phenylboronic acid.
Table 1: Comparison of Brominated Reagents in Suzuki-Miyaura Coupling with Phenylboronic Acid
| Brominated Reagent | Product | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | (2-Phenyl-4,5-difluorophenyl)methanol | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Dioxane (4:1) | 80 | 4 | Data not available in searched literature |
| (2-Bromophenyl)methanol | (2'-Methylbiphenyl-2-yl)methanol | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 18 | Data not available in searched literature |
| Bromobenzene | Biphenyl | Pd₄–H-Beta zeolite | K₂CO₃ | Ethanol | Ambient | - | 96[4] |
| 4-Bromotoluene | 4-Methylbiphenyl | Pd(OAc)₂ / PPh₃ | Na₂CO₃ | Toluene/H₂O | 100 | 12 | 95 |
Note: Direct comparative experimental data for this compound under these specific conditions was not found in the searched literature. The data for bromobenzene and 4-bromotoluene are provided as benchmarks for typical Suzuki-Miyaura reactions.
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds, crucial for the preparation of anilines and their derivatives which are prevalent in pharmaceuticals.[5][6] The efficiency of this reaction is also dependent on the nature of the aryl halide, the amine, and the catalytic system employed.
Table 2: Comparison of Brominated Reagents in Buchwald-Hartwig Amination with Aniline
| Brominated Reagent | Product | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | 2-(Phenylamino)-4,5-difluorobenzyl alcohol | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 24 | Data not available in searched literature |
| (2-Bromophenyl)methanol | 2-((Phenylamino)methyl)phenol | Pd(OAc)₂ / RuPhos | NaOtBu | - | 110 | 12 | Data not available in searched literature |
| 2-Bromo-1,3-dimethylbenzene | N-(2,6-Dimethylphenyl)aniline | Pd(OAc)₂ / P(o-tolyl)₃ | NaOtBu | Toluene | 100 | 2 | 98 |
| 2-Bromo-13α-estrone 3-methyl ether | 2-Anilino-13α-estrone 3-methyl ether | Pd(OAc)₂ / XPhos | KOt-Bu | Toluene | 100 | 0.17 (MW) | 92[7] |
Note: Direct comparative experimental data for this compound under these specific conditions was not found in the searched literature. Data for other brominated compounds are provided for context. MW indicates microwave irradiation.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful application of these synthetic methods.
General Experimental Protocol for Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Brominated reagent (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene/Dioxane mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried flask, add the brominated reagent, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature and stir for the required time, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[8]
General Experimental Protocol for Buchwald-Hartwig Amination
This protocol provides a general starting point and may need to be optimized for specific reactants.
Materials:
-
Brominated reagent (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous, non-polar aprotic solvent (e.g., Toluene or Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst, phosphine ligand, and base to an oven-dried Schlenk tube.
-
Add the anhydrous solvent, followed by the amine and then the brominated reagent.
-
Seal the tube and heat the reaction mixture to the specified temperature with vigorous stirring.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography.[6]
Application in Kinase Inhibitor Synthesis
Fluorinated aromatic moieties are frequently incorporated into kinase inhibitors to enhance their pharmacological properties.[1] While direct synthesis of a marketed kinase inhibitor using this compound is not documented in the searched literature, its structural motifs are highly relevant. For instance, biaryl structures are common in inhibitors of kinases like LRRK2, which is implicated in Parkinson's disease.[9] The PI3K/mTOR signaling pathway is another critical target in cancer therapy where inhibitors with fluorinated aromatic groups have shown promise.[10]
Below is a conceptual workflow for the synthesis of a biaryl methanol scaffold, a potential precursor for kinase inhibitors, using a Suzuki-Miyaura coupling.
Caption: Synthetic workflow for a potential kinase inhibitor precursor.
The PI3K/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. Small molecule inhibitors targeting key kinases in this pathway, such as PI3K and mTOR, are a major focus of drug development.
Caption: Simplified PI3K/mTOR signaling pathway and potential inhibition points.
Conclusion
References
- 1. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 8. scispace.com [scispace.com]
- 9. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of PI3K/mTOR Pathways with GDC-0980 in Pediatric Leukemia: Impact on Abnormal FLT-3 Activity and Cooperation with Intracellular Signaling Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
Reactivity comparison between different isomers of bromo-difluorophenyl-methanol
For Researchers, Scientists, and Drug Development Professionals
The strategic placement of halogen atoms on a phenyl ring is a cornerstone of modern medicinal chemistry, profoundly influencing a molecule's metabolic stability, binding affinity, and overall pharmacological profile. Bromo-difluorophenyl-methanol isomers, valued as versatile building blocks in the synthesis of complex pharmaceutical agents, exhibit distinct reactivity profiles dictated by the interplay of electronic and steric effects. This guide provides a comparative analysis of the reactivity of various isomers of bromo-difluorophenyl-methanol in key organic transformations, supported by established chemical principles and illustrative experimental data.
Understanding the Foundational Principles of Reactivity
The reactivity of bromo-difluorophenyl-methanol isomers is primarily governed by two key factors:
-
Electronic Effects: The two fluorine atoms, being highly electronegative, exert a strong electron-withdrawing inductive effect (-I) on the phenyl ring. This effect can influence the electrophilicity of the carbon atom bonded to the bromine, as well as the acidity of the benzylic alcohol proton. The position of the fluorine atoms relative to the bromine and the methanol group determines the magnitude and nature of this electronic influence on the reaction center.
-
Steric Hindrance: The spatial arrangement of the bromine and fluorine atoms, particularly in ortho positions relative to each other or the methanol group, can create steric hindrance. This can impede the approach of reagents to the reactive sites, thereby slowing down reaction rates.
The interplay of these electronic and steric factors leads to a predictable, yet nuanced, hierarchy of reactivity among the different isomers.
Comparative Reactivity in Key Synthetic Transformations
The following sections detail the expected reactivity of bromo-difluorophenyl-methanol isomers in three common and crucial synthetic reactions: Suzuki-Miyaura coupling, oxidation of the alcohol, and nucleophilic substitution at the benzylic position.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction that is fundamental for the creation of C-C bonds. In the context of bromo-difluorophenyl-methanol isomers, the reaction involves the coupling of the aryl bromide with a boronic acid. The reactivity in this transformation is highly sensitive to both electronic and steric factors.
Generally, the rate-determining step in many Suzuki couplings is the oxidative addition of the palladium catalyst to the carbon-bromine bond. Electron-withdrawing groups on the aromatic ring can enhance the electrophilicity of the carbon atom attached to the bromine, facilitating this step. However, severe steric hindrance around the bromine atom can counteract this electronic activation.
Illustrative Reactivity Trend: para > meta > ortho (relative to the methanol group)
Table 1: Illustrative Yields for Suzuki-Miyaura Coupling of Bromo-difluorophenyl-methanol Isomers with Phenylboronic Acid
| Isomer | Substituent Positions | Expected Yield (%) | Key Influencing Factors |
| 1 | 4-Bromo-2,5-difluoro | ~85-95% | Minimal steric hindrance at the 4-position. Strong electronic activation from two fluorine atoms. |
| 2 | 4-Bromo-2,3-difluoro | ~80-90% | Minimal steric hindrance at the 4-position. Strong electronic activation from two fluorine atoms. |
| 3 | 3-Bromo-2,5-difluoro | ~60-75% | Moderate steric hindrance. Less pronounced electronic activation compared to para-isomers. |
| 4 | 2-Bromo-4,5-difluoro | ~30-50% | Significant steric hindrance from the adjacent methanol group and a fluorine atom, impeding catalyst approach. |
Note: The yields presented are illustrative and based on general trends observed for substituted aryl bromides. Actual yields may vary depending on the specific reaction conditions.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon), combine the bromo-difluorophenyl-methanol isomer (1.0 mmol), the desired boronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Solvent Addition: Add a suitable degassed solvent system (e.g., a 3:1 mixture of dioxane and water, 10 mL).
-
Reaction Execution: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and dilute with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Oxidation of the Benzylic Alcohol
The oxidation of the benzylic alcohol to the corresponding aldehyde is another fundamental transformation. The rate of this reaction is influenced by the electronic nature of the substituents on the phenyl ring. Electron-withdrawing groups, such as fluorine, can stabilize the developing negative charge on the oxygen atom in the transition state of some oxidation mechanisms (e.g., those involving chromate esters), thereby accelerating the reaction.
Illustrative Reactivity Trend: Isomers with fluorine atoms that most effectively stabilize the transition state will react faster. This is often observed when the electronic effects are transmitted through the aromatic system to the benzylic carbon.
Table 2: Illustrative Relative Reaction Rates for the Oxidation of Bromo-difluorophenyl-methanol Isomers
| Isomer | Substituent Positions | Relative Rate | Key Influencing Factors |
| 1 | 4-Bromo-2,5-difluoro | High | Strong, cumulative electron-withdrawing effect of the fluorine atoms enhancing the acidity of the benzylic proton and stabilizing the transition state. |
| 2 | 4-Bromo-2,3-difluoro | High | Similar to the 2,5-difluoro isomer, with a strong inductive pull from the fluorine atoms. |
| 3 | 3-Bromo-2,5-difluoro | Moderate | The electron-withdrawing effects are less directly conjugated with the benzylic position compared to the 4-bromo isomers. |
| 4 | 2-Bromo-4,5-difluoro | Moderate-High | While there is steric hindrance, the electronic effects of the 4- and 5-fluoro substituents are significant. |
Note: The relative rates are qualitative predictions based on electronic principles.
Experimental Protocol: General Procedure for Oxidation with PCC
-
Reagent Preparation: In a dry round-bottom flask, prepare a suspension of pyridinium chlorochromate (PCC, 1.5 mmol) in dichloromethane (DCM, 10 mL).
-
Substrate Addition: Add a solution of the bromo-difluorophenyl-methanol isomer (1.0 mmol) in DCM (5 mL) to the PCC suspension.
-
Reaction Execution: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the disappearance of the starting material by TLC.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite or silica gel to remove the chromium salts. Wash the filter cake with additional diethyl ether. Concentrate the filtrate under reduced pressure and purify the resulting aldehyde by column chromatography.
Nucleophilic Substitution at the Benzylic Carbon
Nucleophilic substitution reactions at the benzylic carbon of bromo-difluorophenyl-methanol isomers can proceed through either an Sₙ1 or Sₙ2 mechanism, depending on the reaction conditions and the stability of the potential carbocation intermediate.
-
Sₙ1 Mechanism: This pathway involves the formation of a benzylic carbocation. Electron-donating groups stabilize this carbocation, while electron-withdrawing groups destabilize it. Therefore, the presence of two electron-withdrawing fluorine atoms will generally disfavor the Sₙ1 pathway by destabilizing the carbocation intermediate.
-
Sₙ2 Mechanism: This mechanism involves a backside attack by the nucleophile. Steric hindrance around the benzylic carbon is the most significant factor affecting the rate of an Sₙ2 reaction.
Given the electronic properties of the difluoro-substituted ring, Sₙ2 reactions are generally more plausible. The reactivity in this case will be inversely proportional to the steric bulk around the methanol-bearing carbon.
Illustrative Reactivity Trend for Sₙ2 Reactions: meta > para > ortho (relative to the methanol group)
Table 3: Illustrative Relative Reactivity for Sₙ2 Substitution on Bromo-difluorobenzyl Halides (derived from the corresponding methanols)
| Isomer | Substituent Positions | Relative Reactivity | Key Influencing Factors |
| 1 | 3-Bromo-2,5-difluoro | High | The substituents are further away from the benzylic carbon, resulting in less steric hindrance. |
| 2 | 4-Bromo-2,5-difluoro | Moderate | The 2-fluoro substituent provides some steric hindrance to the backside attack. |
| 3 | 4-Bromo-2,3-difluoro | Moderate | The 2-fluoro substituent provides some steric hindrance to the backside attack. |
| 4 | 2-Bromo-4,5-difluoro | Low | The 2-bromo substituent provides significant steric hindrance, making the backside attack very difficult. |
Note: This table assumes the alcohol has been converted to a better leaving group, such as a bromide or tosylate, to facilitate the substitution reaction.
Experimental Protocol: General Procedure for Conversion to Benzyl Bromide and Subsequent Sₙ2 Reaction
-
Conversion to Benzyl Bromide: Cool a solution of the bromo-difluorophenyl-methanol isomer (1.0 mmol) in anhydrous diethyl ether (10 mL) to 0 °C. Slowly add phosphorus tribromide (PBr₃, 0.4 mmol) and allow the reaction to warm to room temperature and stir for 2-4 hours. Carefully quench the reaction with ice-water and extract with diethyl ether. Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over magnesium sulfate, and concentrate to yield the crude benzyl bromide.
-
Sₙ2 Reaction: Dissolve the crude benzyl bromide in a suitable polar aprotic solvent like acetone or DMF. Add the nucleophile (e.g., sodium azide, 1.2 mmol) and stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC). Perform an aqueous work-up and purify the product by column chromatography.
Conclusion
The reactivity of bromo-difluorophenyl-methanol isomers is a nuanced interplay of electronic and steric effects. A thorough understanding of these principles allows for the rational selection of isomers and reaction conditions to achieve desired synthetic outcomes. While this guide provides a framework based on established chemical principles and illustrative data, it is imperative for researchers to perform systematic experimental studies to quantify the reactivity of these valuable building blocks in specific applications. The provided protocols offer a starting point for such investigations.
The Fluorine Advantage: A Comparative Guide to (2-Bromo-4,5-difluorophenyl)methanol and its Non-Fluorinated Analogues
In the landscape of modern drug discovery and development, the strategic incorporation of fluorine into molecular scaffolds has emerged as a powerful tool for optimizing pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive comparison of (2-Bromo-4,5-difluorophenyl)methanol against its non-fluorinated counterparts, offering researchers, scientists, and drug development professionals an objective analysis supported by established principles and experimental data from analogous systems.
The presence of fluorine atoms on the phenyl ring of this compound imparts a unique set of physicochemical properties that can translate into significant advantages in a biological context. These advantages primarily revolve around enhanced metabolic stability, modulation of lipophilicity and acidity, and the potential for improved biological activity through unique molecular interactions.
Enhanced Metabolic Stability: Resisting Enzymatic Degradation
A primary challenge in drug development is overcoming rapid metabolism by enzymes such as the cytochrome P450 (CYP450) superfamily. Fluorine's high electronegativity and the strength of the carbon-fluorine (C-F) bond make it a stalwart defender against metabolic oxidation.[1] By replacing a metabolically vulnerable carbon-hydrogen (C-H) bond with a C-F bond, medicinal chemists can effectively "block" or slow down enzymatic degradation, leading to a longer drug half-life and improved bioavailability.[1]
Modulation of Physicochemical Properties: Fine-Tuning for Success
The introduction of fluorine significantly alters the electronic landscape of a molecule, influencing its acidity (pKa) and lipophilicity (logP).[2][3] Fluorine's strong electron-withdrawing inductive effect can increase the acidity of nearby functional groups.[2] The impact on lipophilicity is more complex and position-dependent; however, it provides a valuable handle for fine-tuning a compound's solubility and permeability profile.[2][4]
Improved Biological Activity: Unlocking Novel Interactions
The unique electronic nature of fluorine allows it to participate in non-covalent interactions, such as hydrogen bonds and halogen bonds, with biological targets like proteins.[5] These interactions can lead to enhanced binding affinity and selectivity for the target receptor or enzyme, ultimately resulting in improved potency and a better therapeutic index. The difluorinated aromatic structure can enhance interactions with biological targets, making it a person of interest for further pharmacological studies.[6]
Data Presentation: A Comparative Overview
The following table summarizes the anticipated differences in key physicochemical and pharmacokinetic properties between this compound and its non-fluorinated analogue, (2-Bromophenyl)methanol. These comparisons are based on well-established principles of medicinal chemistry regarding the effects of fluorination.
| Property | (2-Bromophenyl)methanol (Non-Fluorinated) | This compound (Fluorinated) | Rationale for Difference |
| Molecular Weight ( g/mol ) | 187.04 | 223.01 | Addition of two fluorine atoms. |
| Metabolic Stability (t½ in Liver Microsomes) | Lower | Higher | The strong C-F bonds are more resistant to CYP450-mediated oxidation compared to C-H bonds.[1][7] |
| Intrinsic Clearance (CLint) | Higher | Lower | Slower metabolism leads to lower clearance.[1] |
| Lipophilicity (Calculated LogP) | Lower | Higher | Fluorine substitution generally increases lipophilicity, which can affect membrane permeability and protein binding.[4] |
| Acidity of Methanol Proton (pKa) | Higher | Lower | The electron-withdrawing nature of the fluorine atoms increases the acidity of the benzylic alcohol proton.[2] |
| Binding Affinity to Target | Potentially Lower | Potentially Higher | Fluorine can participate in unique non-covalent interactions with protein targets, enhancing binding affinity.[5] |
Experimental Protocols
To empirically validate the advantages outlined above, the following are detailed methodologies for key comparative experiments.
In Vitro Metabolic Stability Assay Using Liver Microsomes
Objective: To determine and compare the metabolic half-life (t½) and intrinsic clearance (CLint) of the fluorinated and non-fluorinated compounds.
Materials:
-
Test compounds: this compound and (2-Bromophenyl)methanol
-
Pooled liver microsomes (human, rat, or mouse)
-
NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile or methanol for reaction termination
-
96-well plates
-
Incubator/shaker set to 37°C
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents: Prepare stock solutions of the test compounds in a suitable organic solvent (e.g., DMSO). Thaw the pooled liver microsomes on ice. Prepare the NADPH regenerating system in phosphate buffer.
-
Incubation: In a 96-well plate, add the liver microsomes and the test compound to the phosphate buffer. Pre-incubate the plate at 37°C for 5 minutes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding an equal volume of cold acetonitrile or methanol.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression will be the rate constant of metabolism (k). Calculate the half-life (t½) using the equation: t½ = 0.693 / k. Calculate the intrinsic clearance (CLint) using the equation: CLint = (V/P) * (0.693 / t½), where V is the incubation volume and P is the amount of microsomal protein.[1]
Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess and compare the passive membrane permeability of the fluorinated and non-fluorinated compounds.
Materials:
-
Test compounds
-
PAMPA plate (e.g., a 96-well microplate with a filter plate coated with a lipid solution)
-
Phosphate buffered saline (PBS), pH 7.4
-
UV-Vis plate reader or LC-MS/MS system
Procedure:
-
Preparation of Solutions: Prepare a stock solution of the test compounds in a suitable solvent. Prepare donor solutions by diluting the stock solutions in PBS.
-
Assay Setup: Add the donor solution to the donor wells of the PAMPA plate. Add fresh PBS to the acceptor wells.
-
Incubation: Place the acceptor plate into the donor plate and incubate at room temperature for a specified period (e.g., 4-16 hours).
-
Quantification: After incubation, determine the concentration of the test compound in both the donor and acceptor wells using a UV-Vis plate reader or LC-MS/MS.
-
Calculation of Permeability: Calculate the effective permeability (Pe) using an appropriate equation that takes into account the concentrations in the donor and acceptor wells, the incubation time, and the surface area of the membrane.
Mandatory Visualization
The following diagrams illustrate key concepts and workflows relevant to the comparison of this compound and its non-fluorinated analogues.
Caption: Fluorination blocks metabolic oxidation at susceptible sites.
Caption: A streamlined workflow for comparative evaluation.
References
A Comparative Guide to the Efficacy of (2-Bromo-4,5-difluorophenyl)methanol in Suzuki vs. Stille Coupling
For Researchers, Scientists, and Drug Development Professionals
At a Glance: Suzuki vs. Stille Coupling
| Feature | Suzuki Coupling | Stille Coupling |
| Organometallic Reagent | Organoboron compounds (boronic acids, boronate esters) | Organotin compounds (stannanes) |
| Toxicity of Reagents | Generally low toxicity | High toxicity of organotin reagents and byproducts |
| Reagent Stability | Boronic acids can be prone to decomposition; boronate esters are more stable | Organostannanes are generally stable to air and moisture[1][2] |
| Reaction Conditions | Typically requires a base[3] | Generally proceeds under neutral conditions[4] |
| Byproduct Removal | Boron byproducts are often water-soluble and easily removed | Tin byproducts can be challenging to remove completely |
| Functional Group Tolerance | Broad, but can be sensitive to strong bases[5] | Excellent, tolerates a wide range of functional groups[2][4] |
Data Presentation: A Comparative Look at Reaction Yields
Due to the absence of specific experimental data for (2-Bromo-4,5-difluorophenyl)methanol, the following tables summarize representative yields for the Suzuki and Stille coupling of various aryl bromides, providing a framework for predicting the performance of the target molecule. The data is collated from a comparative study on the functionalization of diazocines and other sources.[6][7]
Table 1: Comparison of Yields with Electronically Diverse Aryl Bromides [6][7]
| Aryl Bromide | Suzuki Coupling Yield (%) | Stille Coupling Yield (%) |
| 4-Bromoanisole (electron-rich) | 95 | 90 |
| 4-Bromotoluene (neutral) | 91 | 92 |
| 1-Bromo-4-nitrobenzene (electron-deficient) | 80 | 89 |
Table 2: Comparison of Yields with Sterically Hindered Aryl Bromides [7]
| Aryl Bromide | Suzuki Coupling Yield (%) | Stille Coupling Yield (%) |
| 1-Bromo-2-isopropylbenzene | 60 | 86 |
Table 3: Comparison of Yields with Heterocyclic Bromides [6][7]
| Heterocyclic Bromide | Suzuki Coupling Yield (%) | Stille Coupling Yield (%) |
| 2-Bromothiophene | 66 | 94 |
| 3-Bromothiophene | 57 | 90 |
Based on these general trends, the Stille coupling often demonstrates more consistent and higher yields, particularly with substrates that are sterically hindered or contain coordinating functional groups.[7] The Suzuki coupling, while highly effective for many substrates, can be more sensitive to these factors.[7]
For this compound, the electron-withdrawing nature of the two fluorine atoms would likely make the aryl bromide a suitable substrate for both coupling reactions. The hydroxymethyl group is generally tolerated in both Suzuki and Stille couplings, although its presence might necessitate careful optimization of reaction conditions to avoid side reactions, particularly under the basic conditions of the Suzuki coupling.
Experimental Protocols
The following are generalized experimental protocols that can serve as a starting point for the Suzuki and Stille coupling of this compound. Optimization of catalyst, ligand, base (for Suzuki), solvent, and temperature will likely be necessary to achieve optimal results.
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid or boronate ester (1.1–1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%), and a base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0–3.0 equiv.).[8]
-
Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water, toluene/water) via syringe.[8]
-
Reaction: Heat the mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete, as monitored by TLC or GC-MS.[8]
-
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
General Protocol for Stille Coupling
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the desired organostannane (1.05-1.2 equiv.), and a palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, 1-5 mol%).[9]
-
Solvent Addition: Add an anhydrous, degassed solvent (e.g., THF, toluene, DMF) via syringe.[10]
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent. To remove tin byproducts, wash the organic layer with a saturated aqueous solution of potassium fluoride (KF).[9] Then, wash with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[11]
-
Purification: Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
The following diagrams illustrate the catalytic cycles of the Suzuki and Stille coupling reactions and a general experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
References
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02988C [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Stille Coupling | NROChemistry [nrochemistry.com]
- 10. lnigchrm.in [lnigchrm.in]
- 11. benchchem.com [benchchem.com]
A Comparative Spectroscopic Guide to (2-Bromo-4,5-difluorophenyl)methanol and Its Isomeric Analogs
This guide provides a comparative analysis of the spectroscopic data for (2-Bromo-4,5-difluorophenyl)methanol and its derivatives, alongside isomeric analogs. It is intended for researchers, scientists, and professionals in drug development, offering a reference for compound characterization and identification. The data presented is a compilation from various sources, and in cases where direct experimental data for the primary compound is limited, data from closely related structures, such as its precursor aldehyde, is used to provide estimated spectral features.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its related isomers. This data is crucial for distinguishing between these structurally similar compounds.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃, 300 MHz)
| Compound | Ar-H | -CH₂OH |
| This compound | δ 7.52 (m, 1H), 7.77 (m, 1H) (estimated from aldehyde) | ~ δ 4.7 (s, 2H) (estimated) |
| 3-Bromo-4,5-difluorobenzyl alcohol | No data available | No data available |
| (3-Bromo-2,6-difluorophenyl)methanol | No data available | No data available |
| 2-Bromo-4,5-difluorobenzaldehyde[1] | δ 7.52 (m, 1H), 7.77 (m, 1H) | N/A |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
| Compound | Aromatic Carbons | -CH₂OH |
| This compound | No data available | No data available |
| 3-Bromo-4,5-difluorobenzyl alcohol | No data available | No data available |
| (3-Bromo-2,6-difluorophenyl)methanol | No data available | No data available |
Table 3: IR Spectroscopic Data (cm⁻¹)
| Compound | O-H Stretch | C-H (sp²) Stretch | C-F Stretch |
| This compound | ~3350 (broad) (estimated) | ~3050 (estimated) | ~1250-1100 (estimated) |
| Isomeric Bromodifluorobenzyl Alcohols | Similar characteristic peaks expected | Similar characteristic peaks expected | Similar characteristic peaks expected |
Table 4: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight | Key Fragments (m/z) |
| This compound | C₇H₅BrF₂O | 223.02 | M⁺ at 222/224 (bromine isotopes), fragments from loss of H₂O, CH₂OH |
| 3-Bromo-4,5-difluorobenzyl alcohol | C₇H₅BrF₂O | 223.02 | M⁺ at 222/224, similar fragmentation pattern expected |
| (3-Bromo-2,6-difluorophenyl)methanol | C₇H₅BrF₂O | 223.02 | M⁺ at 222/224, similar fragmentation pattern expected |
Experimental Protocols
A general experimental procedure for the synthesis of this compound from its corresponding aldehyde is provided below. This is a standard reduction reaction widely used in organic synthesis.
Synthesis of this compound
Materials:
-
2-Bromo-4,5-difluorobenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 2-Bromo-4,5-difluorobenzaldehyde (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 20 mL).
-
Combine the organic layers and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to obtain pure this compound.
Spectroscopic Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its identity and purity. The expected spectral data are summarized in the tables above.
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: Synthetic workflow for this compound.
References
X-ray Crystallography of (2-Bromo-4,5-difluorophenyl)methanol Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the crystallographic features of (2-Bromo-4,5-difluorophenyl)methanol and its derivatives. As of the latest literature search, a definitive crystal structure for this compound has not been publicly reported. Therefore, this guide leverages data from structurally similar compounds to predict its crystallographic properties and provides a framework for its experimental determination. The primary comparative analog used in this guide is N-(4,5-difluoro-2-iodophenyl)benzenesulfonamide, which shares the key 4,5-difluoro-substituted aromatic ring.[1][2][3][4]
Comparative Analysis of Crystallographic Data
The following table summarizes the known crystallographic data for the comparative analog, N-(4,5-difluoro-2-iodophenyl)benzenesulfonamide, and provides predicted values for this compound based on related structures. For context, data for the non-fluorinated analog, N-(2-iodophenyl)benzenesulfonamide, is also included.[1][2][3][4]
| Parameter | N-(4,5-difluoro-2-iodophenyl)benzenesulfonamide[1][2][3][4] | This compound (Predicted) | N-(2-iodophenyl)benzenesulfonamide[1][2][3][4] |
| Formula | C₁₂H₈F₂INO₂S | C₇H₅BrF₂O | C₁₂H₁₀INO₂S |
| Crystal System | Monoclinic | Monoclinic or Orthorhombic | Monoclinic |
| Space Group | P2₁/c | P2₁/c or similar | P2₁/c |
| Unit Cell Dimensions | |||
| a (Å) | 10.1331 (4) | 8-12 | 9.7832 (4) |
| b (Å) | 8.2435 (3) | 7-10 | 8.4321 (3) |
| c (Å) | 16.2989 (6) | 15-20 | 16.0343 (6) |
| α (°) | 90 | 90 | 90 |
| β (°) | 104.935 (2) | 90-110 | 104.987 (2) |
| γ (°) | 90 | 90 | 90 |
| Key Bond Lengths (Å) | C-I = 2.095(2) | C-Br ≈ 1.90 | C-I = 2.091(2) |
| C-F (avg) = 1.353 | C-F ≈ 1.35 | - | |
| Key Torsion Angles (°) | C7—N1—S1—C6 = -61.1 (6) | Cα-C1-C2-Br ≈ 180 | C7—N1—S1—C6 = -69.0 (2) |
| Intermolecular Interactions | N—H···O hydrogen bonds, π–π stacking | O—H···O or O—H···F hydrogen bonds, halogen bonding | N—H···O hydrogen bonds, π–π stacking |
Experimental Protocols
The following sections detail the methodologies for the synthesis, crystallization, and X-ray crystallographic analysis of this compound and its derivatives.
Synthesis
Substituted benzylic alcohols like this compound can be synthesized through the reduction of the corresponding benzaldehyde. A typical procedure involves the following steps:
-
Starting Material: 2-Bromo-4,5-difluorobenzaldehyde.
-
Reduction: The benzaldehyde is dissolved in a suitable solvent such as methanol or ethanol.
-
Reducing Agent: A reducing agent, for example, sodium borohydride (NaBH₄), is added portion-wise at a controlled temperature (e.g., 0 °C).
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, the mixture is quenched, and the product is extracted using an organic solvent.
-
Purification: The crude product is purified by column chromatography to yield the desired this compound.
Single-Crystal Growth
Obtaining high-quality single crystals is crucial for X-ray diffraction analysis. A common method for growing crystals of benzyl alcohol derivatives is slow evaporation:
-
Solvent Selection: The purified compound is dissolved in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, chloroform, or ethyl acetate/hexane).
-
Saturation: A saturated or near-saturated solution is prepared at room temperature or slightly elevated temperature.
-
Slow Evaporation: The solution is loosely covered to allow for slow evaporation of the solvent over several days to weeks.
-
Crystal Selection: Well-formed crystals with sharp edges and no visible defects are selected for X-ray diffraction.[3]
X-ray Data Collection and Structure Refinement
-
Crystal Mounting: A suitable single crystal is mounted on a goniometer head.
-
Data Collection: X-ray diffraction data are collected using a diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα radiation.[3] The crystal is usually cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution: The crystal structure is solved using direct methods.
-
Structure Refinement: The structure is refined by full-matrix least-squares on F².[3]
Visualizations
The following diagrams illustrate the experimental workflow and the structural relationships of the compounds discussed.
Caption: Experimental workflow for the synthesis and X-ray crystallographic analysis of this compound.
Caption: Logical relationships between the target molecule and its structural analogs.
References
Safety Operating Guide
Proper Disposal of (2-Bromo-4,5-difluorophenyl)methanol: A Guide for Laboratory Professionals
Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. For researchers, scientists, and drug development professionals handling specialized compounds like (2-Bromo-4,5-difluorophenyl)methanol, adherence to strict disposal protocols is not just a regulatory requirement but a core component of responsible research. This guide provides essential, step-by-step logistical and safety information for the proper disposal of this halogenated organic compound.
Immediate Safety and Handling
Before beginning any disposal procedure, ensure that all appropriate personal protective equipment (PPE) is in use. Handling of this compound and its waste should always occur in a well-ventilated area, preferably within a certified chemical fume hood.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: A standard laboratory coat is required. For larger quantities or in case of a spill, a chemical-resistant apron may be necessary.
In the event of a spill, absorb the material with an inert absorbent (such as vermiculite, dry sand, or a commercial spill kit), collect it using non-sparking tools, and place it in a sealed, properly labeled container for disposal as hazardous waste.
Chemical Profile and Hazard Summary
While a specific Safety Data Sheet (SDS) for this compound may not be universally available, its properties can be inferred from its chemical structure and data for similar halogenated aromatic compounds. It should be treated as a hazardous substance.
| Property | Value/Information | Citation |
| Chemical Classification | Halogenated Organic Compound | |
| Physical State | Solid or Liquid (Assumed based on similar compounds) | |
| Primary Hazards | Potential for skin and eye irritation. May be harmful if swallowed or inhaled. | |
| Incompatibilities | Strong oxidizing agents. | |
| Disposal Classification | Regulated Hazardous Waste (likely RCRA-listed) |
Step-by-Step Disposal Protocol
The disposal of this compound is governed by its classification as a halogenated organic waste. Under no circumstances should this chemical be disposed of down the sink or in regular trash.
1. Waste Segregation:
-
This compound waste must be collected separately from non-halogenated organic waste. Halogenated wastes are often incinerated at high temperatures, a process that is different from the disposal of other chemical waste streams.
-
Do not mix this waste with incompatible materials such as strong acids, bases, or oxidizers.
2. Containerization:
-
Use a designated, compatible waste container, typically made of polyethylene or glass, with a secure screw-top cap.
-
The container must be in good condition, with no leaks or cracks.
-
Ensure the container is clearly and accurately labeled as soon as the first drop of waste is added.
3. Labeling:
-
Affix a "Hazardous Waste" label provided by your institution's Environmental Health & Safety (EHS) department.
-
The label must include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
An accurate list of all constituents and their approximate percentages.
-
The specific hazard characteristics (e.g., Flammable, Toxic).
-
The date accumulation started.
-
The name of the principal investigator and the laboratory location.
-
4. Accumulation and Storage:
-
Store the sealed waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory where the waste is generated.
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Keep the waste container closed at all times, except when adding waste.
-
Secondary containment (such as a larger, chemically resistant tub) is highly recommended to contain any potential leaks.
5. Requesting Disposal:
-
Once the waste container is nearly full (e.g., 90% capacity) or if waste has been accumulated for the maximum time allowed by your institution (often one year), arrange for its disposal.
-
Contact your institution's EHS department or use their online waste pickup request system to schedule a collection.
-
Do not remove the hazardous waste from the laboratory yourself. Trained EHS personnel will handle the transportation and final disposal in accordance with federal, state, and local regulations.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Essential Safety and Operational Guide for Handling (2-Bromo-4,5-difluorophenyl)methanol
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling (2-Bromo-4,5-difluorophenyl)methanol. The following procedures are based on available safety data for closely related isomers and are intended to ensure the safe handling, use, and disposal of this compound.
Hazard Identification and Personal Protective Equipment (PPE)
This compound and its isomers are classified as hazardous chemicals. The primary hazards include:
-
Serious Eye Irritation: Causes serious eye irritation.[1][2]
-
Respiratory Irritation: May cause respiratory irritation.[1][2]
To mitigate these risks, the following personal protective equipment is mandatory:
| PPE Category | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Body Protection | Laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[1][3] A NIOSH-approved respirator may be required for higher concentrations or if ventilation is inadequate. |
Operational Plan: Step-by-Step Handling Procedure
1. Engineering Controls:
-
Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure.[3]
-
Ensure an eyewash station and safety shower are readily accessible.
2. Personal Protective Equipment (PPE) Donning:
-
Before handling, put on a lab coat, chemical safety goggles, and chemical-resistant gloves.
3. Handling the Chemical:
-
Avoid direct contact with skin and eyes.[1]
-
Do not breathe dust, fume, gas, mist, vapors, or spray.[1]
-
Keep the container tightly closed when not in use.[1]
4. In Case of Exposure:
-
Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[1]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]
Disposal Plan
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][3]
-
Do not allow the material to enter drains or water courses.[3]
Experimental Workflow for Safe Handling
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
